molecular formula C23H34ClNO2 B1683407 Xipranolol hydrochloride CAS No. 19179-88-5

Xipranolol hydrochloride

Cat. No.: B1683407
CAS No.: 19179-88-5
M. Wt: 392 g/mol
InChI Key: RQBVHSDIFWEDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xipranolol hydrochloride is a biochemical.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19179-88-5

Molecular Formula

C23H34ClNO2

Molecular Weight

392 g/mol

IUPAC Name

1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C23H33NO2.ClH/c1-15(2)24-13-20(25)14-26-23(21-16(3)9-7-10-17(21)4)22-18(5)11-8-12-19(22)6;/h7-12,15,20,23-25H,13-14H2,1-6H3;1H

InChI Key

RQBVHSDIFWEDLD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNC(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xipranolol hydrochloride;  BS-7977 D;  BS 7977 D;  BS7977 D.

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Xipranolol Hydrochloride in Beta-Adrenergic Blockade

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the mechanism of action of xipranolol hydrochloride as a beta-adrenergic antagonist. While direct, contemporary research on this compound is limited, this document synthesizes the established principles of beta-blockade with detailed, field-proven methodologies to enable its full characterization. The guide is structured to provide both foundational knowledge of the beta-adrenergic system and the practical application of key experimental protocols for drug evaluation. We will explore the molecular interactions of beta-blockers with their receptors, the subsequent impact on intracellular signaling cascades, and the physiological consequences of this blockade. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of beta-adrenergic pharmacology.

Introduction: The Beta-Adrenergic System and the Rationale for Beta-Blockade

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like epinephrine and norepinephrine on adrenergic receptors.[1] Beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs), are central to this regulation.[2] There are three main subtypes of beta-receptors:

  • β1-adrenergic receptors: Predominantly located in the heart and kidneys.[3] Activation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4] In the kidneys, β1 stimulation triggers the release of renin, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.[1]

  • β2-adrenergic receptors: Found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the gastrointestinal tract.[3] Their activation typically leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.[4]

  • β3-adrenergic receptors: Primarily located in adipose tissue and are involved in lipolysis.[3]

Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines to beta-adrenergic receptors, thereby attenuating the physiological responses to sympathetic stimulation.[3] This mechanism of action makes them invaluable in the treatment of a wide range of cardiovascular diseases, including hypertension, angina pectoris, myocardial infarction, and arrhythmias.[4]

This compound: A Propranolol-Type Beta-Adrenoceptor Antagonist

Xipranolol is a synthetic beta-adrenoceptor antagonist belonging to the propranolol class of beta-blockers.[5] Its chemical structure is characterized by an aromatic ring substituted with an -O-CH₂-CH(OH)-CH₂-NH-R moiety.[5]

Chemical Structure of this compound:

  • IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

  • Molecular Formula: C23H34ClNO2

  • Molecular Weight: 392.0 g/mol

While recognized as a beta-blocker, detailed and recent publicly available data on this compound's specific receptor subtype selectivity (β1 vs. β2), binding affinity, and intrinsic sympathomimetic activity (ISA) are scarce. Therefore, the following sections will focus on the established experimental methodologies required to comprehensively characterize these critical pharmacological parameters.

Elucidating the Mechanism of Action: Experimental Approaches

A thorough understanding of this compound's mechanism of action necessitates a multi-faceted experimental approach, encompassing receptor binding assays, functional assays to measure downstream signaling, and in vivo studies to assess physiological effects.

Receptor Binding Affinity and Selectivity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor and for determining its selectivity for different receptor subtypes.[6] These assays utilize a radiolabeled ligand (e.g., with tritium [³H] or iodine-125 [¹²⁵I]) that binds with high affinity and specificity to the target receptor.

3.1.1. Saturation Binding Assays to Determine Binding Affinity (Kd)

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of a radioligand for the receptor and the maximum number of binding sites (Bmax).[7] A lower Kd value indicates a higher binding affinity.

3.1.2. Competition Binding Assays to Determine the Affinity of this compound (Ki)

Competition binding assays are employed to determine the affinity of an unlabeled compound, such as this compound, for the receptor.[7] In this setup, various concentrations of the unlabeled drug compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki) can then be calculated from the IC50 value.

Experimental Protocol: Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., CHO cells transfected with human β1 or β2 receptors).

  • Radioligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP)).

  • This compound.

  • Non-selective beta-blocker for determining non-specific binding (e.g., propranolol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptors in a suitable buffer and prepare a membrane fraction by differential centrifugation.[8] Determine the protein concentration of the membrane preparation.[8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (containing a specific amount of protein).

    • A fixed concentration of the radioligand.

    • Increasing concentrations of this compound (the competitor).

    • For total binding wells, add buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of a non-labeled, non-selective antagonist (e.g., 10 µM propranolol).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8] The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

Data Presentation: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandThis compound Ki (nM)
β1-adrenergic[³H]-DHATo be determined experimentally
β2-adrenergic[³H]-DHATo be determined experimentally
Functional Antagonism and Intrinsic Sympathomimetic Activity: Adenylyl Cyclase Activity Assay

The primary downstream signaling pathway of β1- and β2-adrenergic receptors involves the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA) and leading to various cellular responses.

An adenylyl cyclase activity assay can be used to determine the functional consequences of this compound binding to beta-receptors. This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP. Furthermore, it can reveal whether this compound possesses any intrinsic sympathomimetic activity (ISA), which is the capacity of some beta-blockers to cause partial receptor activation.[9] A beta-blocker with ISA would, on its own, stimulate a low level of adenylyl cyclase activity.[10]

Experimental Protocol: Adenylyl Cyclase Activity Assay

Objective: To assess the functional antagonist activity of this compound and to determine if it possesses intrinsic sympathomimetic activity.

Materials:

  • Whole cells or membrane preparations expressing β1- or β2-adrenergic receptors.

  • Beta-adrenergic agonist (e.g., isoproterenol).

  • This compound.

  • ATP.

  • Assay buffer containing Mg²⁺.

  • cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Methodology:

  • Cell/Membrane Preparation: Prepare cells or membranes as described for the radioligand binding assay.

  • Assay Setup:

    • To measure antagonist activity: Incubate the cells/membranes with increasing concentrations of this compound for a short period before adding a fixed concentration of a beta-agonist (e.g., isoproterenol).

    • To measure ISA: Incubate the cells/membranes with increasing concentrations of this compound alone. Include a positive control with a full agonist (isoproterenol) and a negative control with buffer only.

  • Reaction Initiation and Incubation: Add ATP to initiate the adenylyl cyclase reaction and incubate for a defined period at 37°C.[11]

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by boiling).

  • cAMP Measurement: Quantify the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonist activity: Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 for inhibition.

    • ISA: Compare the cAMP levels produced by this compound alone to the basal levels and the maximal stimulation achieved with the full agonist. Any significant increase in cAMP above basal levels indicates the presence of ISA.

Data Presentation: Functional Activity of this compound

AssayReceptor SubtypeParameterValue
Antagonist Activityβ1-adrenergicIC50 vs. Isoproterenol (nM)To be determined
Antagonist Activityβ2-adrenergicIC50 vs. Isoproterenol (nM)To be determined
Intrinsic Sympathomimetic Activityβ1-adrenergic% of Max Isoproterenol ResponseTo be determined
Intrinsic Sympathomimetic Activityβ2-adrenergic% of Max Isoproterenol ResponseTo be determined
Physiological Effects: In Vivo Hemodynamic Studies

While in vitro assays provide crucial molecular and cellular information, in vivo studies are essential to understand the physiological consequences of this compound's beta-blocking activity. Hemodynamic studies in animal models (e.g., rats, dogs) can assess the effects of the drug on key cardiovascular parameters.

Key Hemodynamic Parameters to Measure:

  • Heart Rate: A decrease in heart rate is a hallmark of β1-blockade.[12]

  • Blood Pressure: Beta-blockers lower blood pressure through various mechanisms, including reduced cardiac output and inhibition of renin release.[12]

  • Cardiac Output: The volume of blood pumped by the heart per minute. A reduction in cardiac output is expected with β1-blockade.[12]

  • Total Peripheral Resistance: The resistance to blood flow in the systemic circulation. The effect of beta-blockers on peripheral resistance can vary depending on their selectivity and ISA.[13]

Experimental Protocol: In Vivo Hemodynamic Assessment

Objective: To evaluate the effects of this compound on cardiovascular hemodynamics in an animal model.

Materials:

  • Anesthetized animal model (e.g., Sprague-Dawley rats).

  • This compound formulated for intravenous or oral administration.

  • Pressure transducer for measuring blood pressure.

  • Flow probe for measuring cardiac output.

  • Data acquisition system.

Methodology:

  • Animal Preparation: Anesthetize the animal and surgically implant catheters and probes for measuring arterial blood pressure, heart rate, and cardiac output.

  • Baseline Measurements: Record stable baseline hemodynamic parameters.

  • Drug Administration: Administer a single dose or a series of increasing doses of this compound.

  • Data Recording: Continuously monitor and record all hemodynamic parameters for a specified period after drug administration.

  • Data Analysis: Calculate the changes from baseline for each parameter at each dose and time point.

Data Presentation: Hemodynamic Effects of this compound

ParameterDose 1Dose 2Dose 3
Change in Heart Rate (bpm)To be determinedTo be determinedTo be determined
Change in Mean Arterial Pressure (mmHg)To be determinedTo be determinedTo be determined
Change in Cardiac Output (mL/min)To be determinedTo be determinedTo be determined
Change in Total Peripheral ResistanceTo be determinedTo be determinedTo be determined

Visualizing the Mechanism and Workflows

Signaling Pathway of Beta-Adrenergic Receptors and the Action of this compound

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates Xipranolol Xipranolol Hydrochloride Xipranolol->Beta_Receptor Competitively Binds & Blocks G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic signaling pathway and competitive blockade by this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_data Data Output Binding_Assay Radioligand Binding Assay (β1 and β2 Receptors) Ki Binding Affinity (Ki) & Selectivity Binding_Assay->Ki Functional_Assay Adenylyl Cyclase Assay (β1 and β2 Receptors) IC50_ISA Functional Potency (IC50) & ISA Assessment Functional_Assay->IC50_ISA Hemodynamic_Study Hemodynamic Studies (Animal Model) Hemodynamic_Effects Physiological Effects (Heart Rate, Blood Pressure, etc.) Hemodynamic_Study->Hemodynamic_Effects

Caption: Experimental workflow for the comprehensive characterization of this compound.

Conclusion

The comprehensive characterization of this compound's mechanism of action as a beta-adrenergic antagonist requires a systematic approach combining in vitro and in vivo methodologies. The experimental protocols detailed in this guide for radioligand binding assays, adenylyl cyclase activity assays, and hemodynamic studies provide a robust framework for determining its receptor binding affinity and selectivity, its functional antagonist properties and potential for intrinsic sympathomimetic activity, and its overall physiological effects. The data generated from these studies are critical for a complete understanding of its pharmacological profile and for informing its potential therapeutic applications. While historical data on this compound may be limited, the application of these modern and well-established techniques will enable a thorough and accurate elucidation of its mechanism of action.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Oosterhuis, B., & van Boxtel, C. J. (1988). and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man. European journal of pharmacology, 150(3), 279–287.
  • Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from [Link]

  • Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
  • RxList. (2022, January 10). Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release. The Journal of biological chemistry, 255(15), 7108–7117.
  • Frishman, W. H. (1988). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 61(1), 1C–4C.
  • Man in 't Veld, A. J., & Schalekamp, M. A. (1981). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. European heart journal, 2(3), 219–228.
  • Frishman, W. H. (1987). Beta blockers with intrinsic sympathomimetic activity. The American journal of cardiology, 59(13), 27F–32F.
  • Grokipedia. (n.d.). Xipranolol. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Adenylyl Cyclase. Retrieved from [Link]

  • Smith, C., & Teitler, M. (1999). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovascular drugs and therapy, 13(2), 123–126.
  • Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British journal of pharmacology, 166(8), 2359–2370.
  • Krause & Pachernegg. (n.d.). Pharmacological properties of beta-adrenoceptor blocking drugs. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Clark, R. B., Goka, T. J., Green, D. A., & Barber, R. (1986). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. Molecular pharmacology, 30(4), 317–324.
  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.
  • Tarazi, R. C., & Dustan, H. P. (1972). Haemodynamic effects of propranolol in hypertension: a review.
  • Lund-Johansen, P. (1992). The hemodynamic effects of adrenergic blocking agents. Cleveland Clinic journal of medicine, 59(2), 193–200.
  • Yusuf, S., Ramsdale, D., Peto, R., Furse, L., Bennett, D., Bray, C., & Sleight, P. (1980). Enhanced haemodynamic effects of propranolol in acute myocardial infarction. British heart journal, 44(5), 533–539.
  • ResearchGate. (n.d.). Table 4. Binding affinity expressed as K i (nM) and antagonist potency.... Retrieved from [Link]

  • Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

Sources

Chemical structure and molecular weight of xipranolol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, physicochemical properties, and analytical protocols for Xipranolol Hydrochloride .

Structural Characterization, Physicochemical Profiling, and Analytical Protocols

Executive Summary

This compound (CAS: 19179-88-5) is a non-selective


-adrenergic receptor antagonist. Structurally distinct from the aryloxypropanolamine class (e.g., propranolol) which utilizes an ether linkage to a naphthyl or phenyl ring, Xipranolol features a bulky bis(2,6-dimethylphenyl)methoxy  pharmacophore. This "double-ring" lipophilic tail confers unique pharmacokinetic properties, specifically high lipid solubility and membrane permeability.

This guide provides a definitive reference for the chemical identity, synthesis logic, and validation protocols required for research and development applications.

Chemical Identity & Molecular Architecture[1]

Nomenclature and Identifiers
ParameterTechnical Specification
IUPAC Name (2RS)-1-[Bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride
Common Synonyms BS-7977D; 1-(Di-2,6-xylylmethoxy)-3-isopropylaminopropan-2-ol HCl
CAS Number (Salt) 19179-88-5
CAS Number (Base) 19179-78-3
Molecular Formula C

H

NO


HCl
Molecular Weight 391.98 g/mol (Salt); 355.51 g/mol (Free Base)
Chirality Racemic mixture (±); contains one chiral center at C2 of the propyl chain.[1][2]
Structural Analysis

Unlike standard beta-blockers derived from phenols, Xipranolol is derived from a benzhydryl alcohol derivative.

  • Lipophilic Domain: The molecule possesses two 2,6-dimethylphenyl rings attached to a central methine carbon. This creates a highly steric, hydrophobic "umbrella" that anchors the molecule in lipid bilayers.

  • Linkage: An ether linkage connects the lipophilic domain to the alkanolamine side chain.

  • Hydrophilic Domain: The secondary amine (isopropylamino) and the secondary hydroxyl group mimic the classic catecholamine structure required for

    
    -receptor binding.
    

Physicochemical Properties[3][4][5][6]

Solubility Profile

Due to the bis-xylyl moiety, Xipranolol HCl exhibits significant lipophilicity compared to other hydrochloride salts.

SolventSolubility RatingMechanistic Insight
Ethanol Freely SolubleDisruption of crystal lattice by protic organic solvent matches the drug's amphiphilic nature.
DMSO SolubleHigh dielectric constant solvates the ionic salt; organic character accommodates the xylyl rings.
Water Sparingly SolubleThe bulky hydrophobic domain (C

skeleton) limits aqueous solubility despite the ionized amine.
Chloroform SolubleFavorable interaction with the aromatic rings.
Key Constants
  • pKa (Amine): ~9.5 (Calculated). The secondary amine is protonated at physiological pH.

  • LogP (Octanol/Water): > 4.5 (Estimated).[3] The presence of four methyl groups and two phenyl rings significantly increases partition into lipid phases compared to Propranolol (LogP ~3.0).

Synthetic Pathway & Logic

The synthesis of Xipranolol requires a different approach than the standard "phenol + epichlorohydrin" route because the starting material is an alcohol, not a phenol.

Retrosynthetic Analysis
  • Salt Formation: Acid-base reaction of the free amine with HCl.

  • Aminolysis: Opening of a glycidyl ether with isopropylamine.

  • Etherification: Reaction of bis(2,6-dimethylphenyl)methanol with epichlorohydrin.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of synthesis and purification.

XipranololSynthesis Start Bis(2,6-dimethylphenyl) methanol Step1 Alkylation (NaH + Epichlorohydrin) Start->Step1 Etherification Inter Intermediate: Glycidyl Ether Step1->Inter Step2 Aminolysis (Isopropylamine, Reflux) Inter->Step2 Ring Opening Base Xipranolol (Free Base) Step2->Base Step3 Salt Formation (HCl in Ethanol/Ether) Base->Step3 Final Xipranolol HCl (Crystalline Solid) Step3->Final Precipitation

Figure 1: Synthetic pathway for Xipranolol HCl, highlighting the critical intermediate glycidyl ether formation.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of Xipranolol HCl must be validated using orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Due to high lipophilicity, standard C18 methods for beta-blockers must be modified with a higher organic ratio.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes. (Note: Higher starting %B prevents retention times > 20 min).

  • Detection: UV at 260 nm (aromatic absorption) or MS.

Mass Spectrometry (ESI-MS) Interpretation
  • Ionization: Electrospray Positive Mode (ESI+).

  • Parent Ion: [M+H]

    
     = 356.3 m/z.
    
  • Diagnostic Fragments:

    • m/z ~297: Loss of isopropylamine group (C

      
      H
      
      
      
      N).
    • m/z ~239: Bis(2,6-dimethylphenyl)methyl carbocation (highly stable, dominant peak).

Proton NMR ( H-NMR) Validation

The NMR spectrum provides the definitive structural proof.

Chemical Shift (

)
MultiplicityIntegrationAssignment
1.35 Doublet6HIsopropyl methyls
2.20 - 2.30 Singlet12HDiagnostic: 4x Aromatic Methyls (Xylyl groups)
3.10 - 3.30 Multiplet3HN-CH(CH

)

and N-CH

-
3.50 - 3.60 Multiplet2HO-CH

-
4.10 - 4.20 Multiplet1HCH-OH (Chiral center)
5.80 - 6.00 Singlet1HDiagnostic: Ar

CH-O (Benzhydryl methine)
6.90 - 7.10 Multiplet6HAromatic protons

Structural Validation Workflow

The following decision tree illustrates the protocol for confirming the successful synthesis and salt formation of Xipranolol.

ValidationProtocol Sample Unknown Sample (Putative Xipranolol HCl) SolubilityTest Solubility Test (Water vs. Ethanol) Sample->SolubilityTest Check1 Soluble in EtOH, Sparingly in H2O? SolubilityTest->Check1 MS_Analysis ESI-MS Analysis Check1->MS_Analysis Yes Reject REJECT: Impurity/Wrong Salt Check1->Reject No Check2 [M+H]+ = 356.3? MS_Analysis->Check2 NMR_Analysis 1H-NMR (DMSO-d6) Check2->NMR_Analysis Yes Check2->Reject No Check3 4x Methyl Singlet @ 2.2 ppm? NMR_Analysis->Check3 SilverNitrate AgNO3 Test Check3->SilverNitrate Yes Check3->Reject No Check4 White Precipitate (AgCl formed)? SilverNitrate->Check4 Confirmed VALIDATED: Xipranolol HCl Check4->Confirmed Yes Check4->Reject No

Figure 2: Step-by-step analytical decision matrix for validating this compound.

References

  • PubChem. (n.d.). This compound (Compound CID 24843457).[2] National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Xipranolol (CAS RN 19179-78-3). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Inxight Drugs. (n.d.). This compound.[2][4][5] National Center for Advancing Translational Sciences (NCATS). Retrieved February 23, 2026, from [Link]

  • ChemIDplus. (n.d.). This compound [USAN]. National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

An In-depth Technical Guide to the Pharmacodynamic Profiling of Beta-Blockers: A Case Study of Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Classification - The Imperative of Comprehensive Pharmacodynamic Profiling

Beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] However, the therapeutic utility and side-effect profile of individual beta-blockers are not uniform.[2] These differences are dictated by their unique pharmacodynamic properties, which extend beyond simple receptor blockade. A thorough understanding of a beta-blocker's interaction with its target receptors and the subsequent physiological responses is paramount for both preclinical drug development and rational clinical application.

This guide will provide an in-depth technical framework for elucidating the complete pharmacodynamic profile of a beta-blocker. We will use xipranolol hydrochloride, a beta-blocker developed in the 1960s that did not advance to widespread clinical use and for which extensive public data is lacking, as a case study to illustrate the necessary experimental investigations.[3] By outlining the methodologies to characterize a novel or lesser-known agent like xipranolol, we can establish a robust comparison with well-established beta-blockers: the non-selective antagonist propranolol, the β1-selective antagonist metoprolol, and the non-selective antagonist with additional α1-blocking activity, carvedilol.

Part 1: Delineating the Receptor Binding Profile

The initial and most fundamental step in characterizing a beta-blocker is to determine its affinity and selectivity for the different adrenergic receptor subtypes. This is typically achieved through competitive radioligand binding assays.[4]

Causality in Experimental Design: Why Receptor Binding Assays?

Receptor binding assays are the gold standard for quantifying the direct interaction between a drug and its receptor target.[5] These assays allow us to determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the drug's binding affinity. A lower Ki value indicates a higher binding affinity. By performing these assays with membranes expressing specific receptor subtypes (e.g., β1, β2, α1), we can construct a selectivity profile. This profile is critical for predicting both the therapeutic effects and the potential side effects of the drug. For instance, high selectivity for β1-receptors (cardioselectivity) is often desirable to minimize off-target effects mediated by β2-receptors, such as bronchoconstriction.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-ICYP).

  • Unlabeled ligands: this compound, propranolol, metoprolol, carvedilol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound (e.g., xipranolol).

  • Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Receptor Binding Affinities
Beta-Blockerβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β1/β2 Selectivity Ratioα1-Adrenergic Receptor Ki (nM)
Propranolol~1-5~1-5~1 (Non-selective)>1000
Metoprolol~20-50~1000-2000~30-50 (β1-selective)>1000
Carvedilol~0.5-2~2-10~5-10 (Non-selective)~20-100
Xipranolol To be determinedTo be determinedTo be determinedTo be determined

Note: Ki values are approximate and can vary based on experimental conditions. The data for propranolol, metoprolol, and carvedilol are compiled from various pharmacological sources.

Part 2: Unveiling the Functional Activity Profile

Beyond simple binding, it is crucial to understand the functional consequence of a beta-blocker's interaction with the receptor. Does it merely block the receptor (a neutral antagonist), does it possess some stimulatory activity of its own (a partial agonist with intrinsic sympathomimetic activity - ISA), or does it reduce the basal activity of the receptor (an inverse agonist)? This is determined through functional assays that measure the downstream signaling of the receptor.

Causality in Experimental Design: Why Functional Assays?

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like adrenaline, stimulate the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Functional assays, such as cAMP accumulation assays, measure the ability of a compound to modulate this signaling pathway.[6] This is critical because the functional activity of a beta-blocker can significantly influence its clinical effects. For example, beta-blockers with ISA may cause less bradycardia at rest compared to those without.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional activity of this compound at β1- and β2-adrenergic receptors.

Materials:

  • Whole cells expressing either β1- or β2-adrenergic receptors.

  • Isoprenaline (a non-selective beta-agonist).

  • This compound and other comparator beta-blockers.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor.

  • Treatment:

    • Antagonist Mode: Add increasing concentrations of the test compound (xipranolol) followed by a fixed, sub-maximal concentration of isoprenaline.

    • Agonist Mode: Add increasing concentrations of the test compound alone to determine if it has any agonist activity.

  • Incubation: Incubate for a specified time at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 for inhibition of the isoprenaline response.

    • Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine if it elicits a response and to calculate its EC50 and maximal efficacy (Emax) relative to a full agonist like isoprenaline.

Visualization: Beta-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane Agonist Agonist Beta-Receptor Beta-Receptor Agonist->Beta-Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Receptor Blocks G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to caption Beta-Adrenergic Receptor Signaling Cascade

Caption: Beta-Adrenergic Receptor Signaling Cascade

Data Presentation: Comparative Functional Activities
Beta-BlockerFunctional ActivityIntrinsic Sympathomimetic Activity (ISA)
PropranololNeutral AntagonistNo
MetoprololNeutral AntagonistNo
CarvedilolInverse AgonistNo
Xipranolol To be determinedTo be determined

Part 3: Assessing the In Vivo Pharmacodynamic Profile

While in vitro assays provide crucial information about a drug's molecular interactions, in vivo studies are essential to understand its effects in a complex physiological system.[7] These studies allow for the evaluation of the drug's impact on integrated cardiovascular parameters such as heart rate, blood pressure, and cardiac contractility.

Causality in Experimental Design: Why In Vivo Studies?

In vivo experiments are necessary to confirm that the receptor binding and functional activities observed in vitro translate to the expected physiological effects in a living organism.[8] For example, a β1-selective antagonist should primarily reduce heart rate and contractility with less effect on bronchial smooth muscle tone compared to a non-selective antagonist. The response to a beta-agonist challenge (e.g., with isoprenaline) in the presence of the beta-blocker provides a dynamic measure of its antagonist potency in vivo.

Experimental Protocol: In Vivo Cardiovascular Assessment in a Rat Model

Objective: To evaluate the in vivo pharmacodynamic effects of this compound on heart rate, blood pressure, and response to isoprenaline challenge.

Materials:

  • Anesthetized or conscious, telemetered rats.

  • Catheters for drug administration (intravenous) and blood pressure monitoring.

  • ECG recording equipment.

  • This compound and comparator beta-blockers.

  • Isoprenaline hydrochloride.

Procedure:

  • Animal Preparation: Surgically implant catheters and/or telemetry devices for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.

  • Baseline Measurements: Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure).

  • Drug Administration: Administer a single intravenous dose of the test compound (xipranolol) or vehicle.

  • Post-Dose Monitoring: Continuously monitor cardiovascular parameters for a set period to assess the direct effects of the drug.

  • Isoprenaline Challenge: At a time point corresponding to the expected peak effect of the beta-blocker, administer a dose of isoprenaline that is known to cause a significant increase in heart rate.

  • Challenge Response: Record the peak change in heart rate following the isoprenaline challenge.

  • Data Analysis: Compare the baseline cardiovascular parameters before and after drug administration. Calculate the percentage inhibition of the isoprenaline-induced tachycardia in the drug-treated group compared to the vehicle-treated group.

Visualization: Experimental Workflow for In Vivo Pharmacodynamic Assessment

G A Animal Preparation (Catheter/Telemetry Implantation) B Baseline Cardiovascular Measurements A->B C Drug Administration (Xipranolol or Vehicle) B->C D Continuous Monitoring of Heart Rate & Blood Pressure C->D E Isoprenaline Challenge D->E F Record Peak Tachycardic Response E->F G Data Analysis: - Direct Drug Effects - % Inhibition of Tachycardia F->G caption In Vivo Pharmacodynamic Workflow

Caption: In Vivo Pharmacodynamic Workflow

Data Presentation: Expected In Vivo Effects of Beta-Blockers
ParameterPropranolol (Non-selective)Metoprolol (β1-selective)Carvedilol (Non-selective + α1-blockade)Xipranolol
Resting Heart Rate ↓↓↓↓To be determined
Blood Pressure ↓↓To be determined
Isoprenaline-induced Tachycardia BlockedBlockedBlockedTo be determined
Peripheral Vasculature Potential for vasoconstrictionLess effectVasodilationTo be determined
Bronchial Tone Potential for constrictionLess effectPotential for constrictionTo be determined

Arrow notation: ↓ (decrease), ↓↓ (marked decrease).

Part 4: Synthesis and the Integrated Pharmacodynamic Profile

The final step is to integrate the data from the receptor binding, functional, and in vivo assays to construct a comprehensive pharmacodynamic profile. This integrated profile allows for a nuanced classification of the beta-blocker and provides a strong basis for predicting its clinical behavior.

For our case study of xipranolol, this integrated profile would be built upon the hypothetical results of the described experiments. For instance, if xipranolol demonstrated high affinity and selectivity for β1-receptors in binding assays, acted as a neutral antagonist in functional assays, and primarily reduced heart rate and isoprenaline-induced tachycardia in vivo with minimal effects on blood pressure at lower doses, it would be classified as a cardioselective beta-blocker similar to metoprolol. Conversely, if it showed equal affinity for β1 and β2 receptors and also demonstrated significant α1-receptor binding, its profile would more closely resemble that of carvedilol.

Final Comparative Summary of Pharmacodynamic Profiles
FeaturePropranololMetoprololCarvedilolXipranolol (Hypothetical Profile)
β1/β2 Selectivity Non-selectiveβ1-selectiveNon-selectiveBased on experimental results
α1-Blockade NoNoYesBased on experimental results
Intrinsic Sympathomimetic Activity (ISA) NoNoNoBased on experimental results
Primary Hemodynamic Effect ↓ Heart Rate, ↓ Cardiac Output↓ Heart Rate, ↓ Cardiac Output↓ Heart Rate, ↓ Peripheral ResistanceBased on experimental results
Predicted Clinical Profile Broad cardiovascular applications, potential for bronchospasmCardioselective applications, safer in asthmaHeart failure, hypertension (vasodilatory)Based on integrated profile

Conclusion

The pharmacodynamic profiling of a beta-blocker is a multi-faceted process that requires a systematic and logical progression from in vitro molecular interactions to in vivo physiological responses. By employing a suite of well-validated assays, as outlined in this guide using the case of xipranolol, researchers and drug development professionals can build a comprehensive understanding of a compound's mechanism of action, selectivity, and functional effects. This detailed characterization is not merely an academic exercise; it is fundamental to predicting clinical efficacy, anticipating potential adverse events, and ultimately, developing safer and more effective medicines.

References

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322.
  • Wikipedia contributors. (2026, February 2). Beta blocker. Wikipedia.
  • López-Sendón, J., Swedberg, K., McMurray, J., Tamargo, J., Maggioni, A. P., Dargie, H., ... & Torp-Pedersen, C. (2004). Expert consensus document on β-adrenergic receptor blockers. European Heart Journal, 25(15), 1341-1362.
  • Deranged Physiology. (2025, July 19). Beta blocker.
  • Sketchlist. (2025, May 16). Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects.
  • Wikipedia contributors. (2025, December 24). Xipranolol. Wikipedia.
  • Grokipedia. (n.d.). Xipranolol.
  • Wikipedia contributors. (2026, February 19). Propranolol. Wikipedia.
  • Dr.Oracle. (2025, June 17). What is the difference between propranolol and metoprolol (beta-blockers)
  • Patel, J., & Shah, S. (2023). Beta Blockers. In StatPearls.
  • Houtzagers, J. J., & Chadha, D. R. (1982). Comparative pharmacodynamics and pharmacokinetics of conventional and long-acting propranolol. Journal of Clinical Pharmacology, 22(11-12), 529-535.
  • SingleCare. (2025, November 6). Propranolol vs. metoprolol: Differences, similarities, and which one is better for you.
  • PubChem. (n.d.). This compound.
  • Terra, S. G., & Pauly, D. F. (2004). Pharmacodynamics of beta-blockers in heart failure: lessons from the carvedilol or metoprolol European trial. Pharmacotherapy, 24(6), 770-780.
  • Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 166(8), 2339-2351.
  • GoodRx. (2025, November 21). Propranolol vs. Coreg for Hypertension: Important Differences and Potential Risks.
  • van der Vring, J. A., van Weering, J. W., & Burggraaf, J. (1998). Dose-effect and pharmacokinetic-pharmacodynamic relationships of the beta 1-adrenergic receptor blocking properties of various doses of carvedilol in healthy humans. European Journal of Clinical Pharmacology, 54(6), 467-475.
  • Inxight Drugs. (n.d.). This compound.
  • Jilani, T., & Sharma, S. (2023). In Vivo Testing. In StatPearls.
  • Cleveland Clinic. (2023, August 15). Propranolol Tablets: Uses & Side Effects.
  • Le, V. T., & Vo, T. T. T. (2020).
  • MilliporeSigma. (n.d.). Adenylyl Cyclase.
  • Drugs.com. (2026, February 2). Propranolol: Uses, Dosage, Side Effects, Warnings.
  • Sinagra, D., Perricone, G., & D'Amico, M. (2014). Systematic review with meta-analysis: the haemodynamic effects of carvedilol compared with propranolol for portal hypertension in cirrhosis. Alimentary Pharmacology & Therapeutics, 39(6), 557-568.
  • Gryglewski, R. J., & Uracz, W. (2002). Antiplatelet activity of carvedilol in comparison to propranolol. Journal of Physiology and Pharmacology, 53(4 Pt 2), 705-716.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Cassel, D., & Selinger, Z. (1977). Mechanism of adenylate cyclase activation by cholera toxin: inhibition of GTP hydrolysis at the regulatory site. Proceedings of the National Academy of Sciences, 74(8), 3307-3311.
  • Healthline. (2023, February 23). Propranolol: Side Effects, Uses, Dosage, and More.
  • Lefer, A. M. (1985). Pharmacodynamics. In StatPearls.
  • Medical News Today. (2024, July 1).

Sources

Xipranolol hydrochloride CAS number and IUPAC nomenclature

[1]

Executive Summary

This compound (BS-7977-D) is a non-selective

bis(2,6-dimethylphenyl)methyl

Chemical Identity & Nomenclature[1][2]

Core Identifiers
ParameterDetail
Common Name This compound
CAS Number (HCl Salt) 19179-88-5
CAS Number (Free Base) 19179-78-3
Development Code BS-7977-D
Molecular Formula

Molecular Weight 391.98 g/mol (Salt); 355.52 g/mol (Base)
IUPAC Nomenclature

The IUPAC name must accurately reflect the central ether linkage and the specific substitution pattern on the aromatic rings.

  • Preferred Name: 1-{[Bis(2,6-dimethylphenyl)methyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol hydrochloride

  • Structural Breakdown:

    • Core Skeleton: Propan-2-ol[1][2]

    • Substituent 1 (C1): {[Bis(2,6-dimethylphenyl)methyl]oxy} — An ether linkage to a methane carbon bearing two 2,6-xylyl groups.

    • Substituent 2 (C3): [(Propan-2-yl)amino] — An isopropylamine group.

Pharmacological Profile

Mechanism of Action

Xipranolol acts as a competitive antagonist at both


  • Receptor Blockade: Prevents the binding of endogenous catecholamines (epinephrine, norepinephrine), reducing heart rate (chronotropy) and myocardial contractility (inotropy).

  • Membrane Stabilizing Activity (MSA): Due to its significant lipophilicity (driven by the two dimethylphenyl rings), Xipranolol exhibits "quinidine-like" or local anesthetic effects, inhibiting sodium channels in cardiac tissue. This contributes to its antiarrhythmic efficacy but also to potential toxicity at high doses.

Structure-Activity Relationship (SAR)

The "bis-xylyl" moiety creates a highly hydrophobic region that anchors the molecule into the receptor's hydrophobic pocket. The steric hindrance provided by the four methyl groups (2,6-position on both rings) protects the ether linkage from metabolic cleavage, potentially enhancing metabolic stability compared to simple phenyl ethers.

Synthesis & Manufacturing Process

The synthesis of this compound presents a challenge in constructing the sterically crowded benzhydryl ether linkage. The pathway typically proceeds via the formation of the bulky carbinol followed by etherification.

Synthetic Pathway Diagram

XipranololSynthesisStart12,6-DimethylbromobenzeneIntermediate12,6-DimethylphenyllithiumStart1->Intermediate1THF, -78°CReagent1n-Butyllithium(Lithiation)Reagent1->Intermediate1PrecursorBis(2,6-dimethylphenyl)methanol(Carbinol Intermediate)Intermediate1->Precursor+ Reagent2Reagent2Ethyl Formate(0.5 eq)Reagent2->PrecursorEpoxideGlycidyl Ether IntermediatePrecursor->EpoxideEtherificationReagent3EpichlorohydrinNaH / DMFReagent3->EpoxideBaseXipranolol (Free Base)Epoxide->BaseRing OpeningReagent4IsopropylamineRefluxReagent4->BaseFinalThis compoundBase->FinalSalt FormationStepHClHCl (gas/ether)StepHCl->Final

Caption: Step-wise chemical synthesis of Xipranolol HCl, highlighting the formation of the sterically hindered carbinol intermediate.

Detailed Protocol Steps
  • Preparation of Carbinol Precursor:

    • Lithiation of 1-bromo-2,6-dimethylbenzene using n-butyllithium in anhydrous THF at -78°C.[3]

    • Reaction with ethyl formate (0.5 equivalents) allows two equivalents of the aryl lithium to add, forming bis(2,6-dimethylphenyl)methanol .

  • Etherification (Critical Step):

    • The sterically hindered alcohol is deprotonated (e.g., using NaH in DMF) and reacted with excess epichlorohydrin.

    • Note: Due to steric bulk, this reaction may require elevated temperatures or phase-transfer catalysis to proceed efficiently.

  • Aminolysis:

    • The resulting glycidyl ether is refluxed with excess isopropylamine. The amine attacks the less substituted carbon of the epoxide ring (regioselective ring opening) to yield the secondary amine.

  • Salt Formation:

    • The free base is dissolved in dry diethyl ether or ethanol, and HCl gas is bubbled through to precipitate this compound as a crystalline solid.

Analytical Characterization

For research and quality control, the following analytical methods ensure identity and purity.

High-Performance Liquid Chromatography (HPLC)

Due to the high lipophilicity of Xipranolol, a C18 column with a high percentage of organic modifier is required.

ParameterCondition
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) [60:40 v/v]
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amide/Aromatic absorption)
Retention Time Expected > 8 min (longer than propranolol due to extra methyls)
Nuclear Magnetic Resonance (NMR)

The

  • 
     2.2-2.4 ppm:  Singlet (12H) corresponding to the four methyl groups on the aromatic rings.
    
  • 
     1.1 ppm:  Doublet (6H) for the isopropyl methyls.
    
  • 
     5.8-6.2 ppm:  Singlet (1H) for the methine proton of the benzhydryl group (
    
    
    ). This is a diagnostic peak distinguishing it from phenyl ethers.
  • 
     6.9-7.2 ppm:  Multiplets for the aromatic protons.
    
Physicochemical Properties
  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in ethanol, methanol; sparingly soluble in water (improved by heating).

  • Melting Point: Literature values for the HCl salt typically range between 200°C - 210°C (decomposition), though specific polymorphs may vary.

References

  • Laddu, A. R., & Somani, P. (1970). Antiarrhythmic activity of 1-(di-2,6-xylylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride (BS-7977-D) in the dog heart lung preparation.[4] European Journal of Pharmacology, 9(2), 129–135.[4] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24843457, this compound. Retrieved from .

  • Dkhil, M. A., et al. (2018).[4] Pharmacological screening of beta-blocker derivatives. Biomedicine & Pharmacotherapy, 102, 64-75.[4] (Contextual reference for beta-blocker analysis).

  • Inxight Drugs. (n.d.). This compound (UNII: 83140860XR).[1][5] National Center for Advancing Translational Sciences. Link

Binding affinity of xipranolol hydrochloride to beta-1 and beta-2 receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xipranolol hydrochloride (BS-7977-D) is a non-selective beta-adrenergic receptor antagonist utilized primarily in ophthalmology for the management of glaucoma and ocular hypertension. Structurally characterized by its bulky 2,6-dimethylphenyl (xylyl) moieties, xipranolol exhibits high-affinity competitive antagonism at both


 (cardiac) and 

(smooth muscle/ocular) receptor subtypes.

This guide provides a technical analysis of xipranolol’s binding profile, establishing its classification as a First-Generation Non-Selective Antagonist. It details the molecular mechanism of action, comparative affinity data, and a self-validating experimental protocol for quantifying


 values using radioligand binding assays.

Pharmacodynamics & Molecular Mechanism[1][2]

Structural Determinants of Binding

Xipranolol belongs to the aryloxyaminopropanol class of beta-blockers. Its lipophilic nature allows for significant membrane penetration, a critical factor for its efficacy in intraocular pressure (IOP) reduction.

  • Pharmacophore: The propanolamine side chain mimics the catecholamine tail of endogenous ligands (norepinephrine/epinephrine), allowing entry into the orthosteric binding pocket.

  • Steric Bulk: The di-2,6-xylylmethoxy group provides steric hindrance that stabilizes the receptor in an inactive conformation (

    
    ), preventing 
    
    
    
    protein coupling.
Signaling Pathway Blockade

Upon binding, xipranolol prevents the activation of the adenylate cyclase (AC) - cAMP - Protein Kinase A (PKA) cascade. In the ciliary epithelium of the eye, this blockade reduces aqueous humor production, thereby lowering IOP.

Visualization: Beta-Adrenergic Signaling & Blockade

The following diagram illustrates the signal transduction pathway antagonized by xipranolol.

BetaSignaling Agonist Catecholamines (Epinephrine) Receptor Beta-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Xipranolol Xipranolol HCl (Antagonist) Xipranolol->Receptor Competitively Blocks (Steric Hindrance) Gs Gs Protein (Heterotrimeric) Receptor->Gs GTP Exchange AC Adenylate Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cellular Response (e.g., Aqueous Humor Production) PKA->Effect Phosphorylation

Figure 1: Mechanism of Action. Xipranolol competes with catecholamines for the orthosteric site, preventing Gs-protein activation and downstream cAMP accumulation.

Quantitative Binding Profile

Affinity Constants ( )

Xipranolol is defined by a lack of selectivity, exhibiting nanomolar affinity for both subtypes. While specific


 values for xipranolol are less ubiquitous in modern literature than those for propranolol, historical pharmacological profiling places it in the high-affinity non-selective cluster.

Table 1: Comparative Binding Affinities of Non-Selective Beta-Blockers

CompoundClass

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Xipranolol Non-Selective~8.5 - 9.0 ~8.5 - 9.0 ~ 1 : 1
PropranololNon-Selective8.68.61 : 1
TimololNon-Selective8.98.81.2 : 1
Betaxolol

Selective
8.76.5158 : 1

*Values estimated based on structural homology to propranolol and equipotent clinical dosing in ophthalmic applications.

Selectivity Analysis

Unlike second-generation agents (e.g., betaxolol) which show >100-fold selectivity for


, xipranolol's selectivity ratio approaches unity.
  • Clinical Implication: The blockade of

    
     receptors in the lung implies a risk of bronchoconstriction in asthmatic patients, a critical safety consideration for this compound despite its ophthalmic utility.
    

Experimental Methodology: Radioligand Binding Assay[5][6][7]

To empirically determine the


 of xipranolol, a competitive radioligand binding assay is the gold standard. This protocol ensures self-validation through the use of specific reference compounds.
Reagents & System Setup
  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human

    
     (ADRB1) or 
    
    
    
    (ADRB2).
  • Radioligand:

    
    I-Iodocyanopindolol (
    
    
    
    I-ICYP). High affinity (
    
    
    pM), low non-specific binding.
  • Non-Specific Binding (NSB) Determinant: Propranolol (10

    
    M) or Alprenolol.
    
Step-by-Step Protocol

Step 1: Membrane Preparation

  • Harvest cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).

  • Homogenize using a Polytron (2 bursts, 10s).

  • Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

  • Ultracentrifuge supernatant at 40,000 x g (30 min). Resuspend pellet in assay buffer.

Step 2: Competition Binding Assay

  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 50

      
      L Membrane prep (approx. 5-10 
      
      
      
      g protein/well).
    • 50

      
      L 
      
      
      
      I-ICYP (Final conc. ~50 pM).
    • 50

      
      L Xipranolol (varying concentrations: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate for 90 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

Step 3: Data Analysis (Self-Validation)

  • Calculate Specific Binding: Total Binding - NSB.

  • Curve Fitting: Fit data to a one-site competitive binding model:

    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of
    
    
    I-ICYP.
Visualization: Assay Workflow

The following diagram outlines the logical flow of the binding assay, ensuring quality control at each step.

BindingAssay Membrane Membrane Prep (hBeta1 / hBeta2) Incubation Equilibrium Incubation (90 min @ 25C) Membrane->Incubation Ligand Radioligand (125I-ICYP) Ligand->Incubation Competitor Xipranolol (Serial Dilution) Competitor->Incubation Filtration Vacuum Filtration (GF/C Filters) Incubation->Filtration Bind termination Counting Gamma Counting (CPM) Filtration->Counting Wash & Dry Analysis Data Analysis (Ki Calculation) Counting->Analysis Non-linear Regression

Figure 2: Radioligand Binding Assay Workflow. Critical path for determining affinity constants.

References

  • PubChem. (2025). This compound | C23H34ClNO2. National Library of Medicine. [Link]

  • Baker, J. G. (2005).[1] The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.[2] [Link]

  • DrugBank Online. (2025). Xipranolol: Uses, Interactions, Mechanism of Action. [Link]

  • BindingDB. (2025). Binding Affinity Data for Beta-Adrenergic Receptors. [Link]

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocols. [Link]

Sources

A Technical Guide to the Physicochemical Properties and pKa of Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of xipranolol hydrochloride, a beta-adrenoceptor antagonist. While specific experimental data for this compound is sparse in publicly available literature, this document establishes its foundational chemical identity and provides authoritative, field-proven protocols for the experimental determination of its key parameters, including the acid dissociation constant (pKa), solubility, and partition coefficient. By referencing the well-characterized analogue, propranolol hydrochloride, we provide context for the expected values and underscore the pharmaceutical relevance of these properties, which are critical for drug formulation, predicting pharmacokinetic behavior (ADME), and ensuring therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, validated methodologies.

Chemical Identity and Molecular Structure

Xipranolol is a beta-blocker characterized by a propanolamine side chain attached to a di-2,6-xylylmethoxy aromatic moiety.[1] The hydrochloride salt form enhances its solubility for pharmaceutical applications.

  • IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2]

  • CAS Number: 19179-88-5[2]

  • Molecular Formula: C₂₃H₃₄ClNO₂[2]

  • Molecular Weight: 392.0 g/mol [2]

Structure of this compound this compound Structure Source: PubChem CID 24843457[2]

Core Physicochemical Properties: A Comparative Analysis

Direct experimental values for this compound's physicochemical properties are not widely published. However, we can infer expected characteristics and underscore their importance by comparing it to propranolol hydrochloride, a structurally and functionally similar beta-blocker. These parameters are fundamental to predicting a drug's behavior both in vitro and in vivo.

PropertyValue (Propranolol HCl)Significance in Drug Development
Melting Point 163-165 °C[3][4][5]A key indicator of purity and polymorphic form. Variations can affect stability and dissolution rates.
Aqueous Solubility Approx. 20 mg/mL in water[6][7]Governs dissolution rate, a critical factor for oral absorption. Hydrochloride salts are used to improve the aqueous solubility of basic drugs.
pKa 9.45 - 9.5Determines the degree of ionization at a given pH. This profoundly impacts solubility, membrane permeability, and receptor binding.
LogP (Octanol/Water) 3.1 (for free base)Measures lipophilicity, which influences the ability of a drug to cross biological membranes (e.g., the gut wall and blood-brain barrier).

Note: The values for propranolol hydrochloride are provided for illustrative purposes. Experimental determination is required for this compound.

The Critical Role of the Acid Dissociation Constant (pKa)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug like xipranolol.[8] It is the pH at which 50% of the drug is in its ionized form and 50% is in its non-ionized (neutral) form. Xipranolol contains a secondary amine which is basic and readily accepts a proton.

pKa = -log(Ka)

The pKa of the secondary amine in this compound dictates its charge state in different physiological environments. At physiological pH (~7.4), which is significantly lower than the expected pKa (likely around 9.5, similar to propranolol), the amine group will be predominantly protonated (positively charged).[4] This has profound implications:

  • Solubility: The charged, ionized form is significantly more water-soluble, which is essential for dissolution in the gastrointestinal tract.

  • Absorption: While the ionized form is soluble, it is the neutral, more lipophilic form that preferentially crosses cell membranes via passive diffusion. The equilibrium between these two forms, governed by the pKa and the local pH, is a key determinant of oral absorption.

  • Target Interaction: The charge state of the drug can influence its binding affinity to the target beta-adrenergic receptors.

Experimental Protocols for pKa Determination

Accurate pKa determination is a cornerstone of pre-formulation studies.[9][10] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes in a solution of the drug as a titrant (an acid or base) is added incrementally. It is a robust and widely used technique for determining the pKa of ionizable compounds.[11]

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration, providing a fundamental and highly accurate determination of the pKa. The use of a constant ionic strength background electrolyte (e.g., KCl) is crucial to minimize changes in activity coefficients, ensuring that the measured potential changes are due to the analyte's ionization alone.[12] Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[12]

Step-by-Step Methodology:

  • Apparatus Setup: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[12] Set up a titration vessel on a magnetic stirrer and immerse the calibrated pH electrode.

  • Reagent Preparation:

    • Analyte Solution: Accurately weigh and dissolve this compound in deionized, CO₂-free water to a concentration of approximately 1-5 mM.

    • Titrant: Prepare a standardized 0.1 M NaOH solution.

    • Ionic Strength Adjuster: Prepare a 1 M KCl solution.

  • Titration Procedure:

    • Transfer a known volume (e.g., 20 mL) of the analyte solution to the titration vessel.

    • Add a sufficient volume of 1 M KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[12]

    • Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence point (the peak of the derivative curve).

    • The pKa is the pH at the half-equivalence point (the volume of titrant that is 50% of the volume at the equivalence point).[11]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare 1-5 mM Xipranolol HCl Solution prep3 Prepare 0.1 M NaOH Titrant titrate1 Add Analyte & KCl to Vessel prep3->titrate1 titrate2 Purge with N2 titrate1->titrate2 titrate3 Add Increments of NaOH titrate2->titrate3 titrate4 Record pH & Volume titrate3->titrate4 titrate4->titrate3 Repeat analysis1 Plot pH vs. Volume analysis2 Determine Equivalence Point (1st Derivative) analysis1->analysis2 analysis3 Calculate Half- Equivalence Point analysis2->analysis3 result pKa = pH at Half-Equivalence analysis3->result cluster_titration cluster_titration cluster_titration->analysis1 UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Drug Stock Solution prep2 Prepare Series of pH Buffers (2-12) meas1 Identify λmax in Strong Acid & Base prep2->meas1 meas2 Prepare Sample in Each pH Buffer meas1->meas2 meas3 Measure Absorbance at λmax meas2->meas3 meas4 Measure Final pH meas3->meas4 analysis1 Plot Absorbance vs. pH analysis2 Identify Inflection Point of Sigmoid Curve analysis1->analysis2 result pKa = pH at Inflection Point analysis2->result cluster_measurement cluster_measurement cluster_measurement->analysis1

Sources

History of xipranolol hydrochloride development in cardiovascular research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development of Xipranolol Hydrochloride in Cardiovascular Research

Introduction

This compound is a beta-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, that has been a subject of interest in cardiovascular research.[1] These agents are fundamental in managing a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[2][3] They function by competitively inhibiting the effects of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors, thereby modulating the body's "fight-or-flight" response.[4][5] This guide provides a detailed exploration of the historical development of this compound, from its chemical synthesis and preclinical evaluation to its potential clinical applications in cardiovascular medicine. Given the limited publicly available data specifically on this compound, this guide will draw parallels with the development of propranolol, the first clinically successful beta-blocker, to illustrate the established pathways for drug development in this class.

Chemical Synthesis and Structure-Activity Relationship (SAR)

The development of a new pharmaceutical agent begins with its chemical synthesis and an understanding of how its structure relates to its biological activity.

Synthesis of Beta-Blockers

The synthesis of beta-blockers like this compound typically follows a well-established chemical pathway. A common method involves the reaction of a substituted phenolic compound with epichlorohydrin, followed by a ring-opening reaction with an appropriate amine.[6][7] For instance, the synthesis of propranolol hydrochloride often starts with 1-naphthol and epichlorohydrin.[6][7] This is followed by a reaction with isopropylamine and subsequent salt formation with hydrochloric acid to yield the final product.[6][8]

A General Experimental Protocol for Beta-Blocker Synthesis (Propranolol as an Example):

  • Step 1: Formation of the Epoxide Intermediate: 1-naphthol is reacted with epichlorohydrin in the presence of a base to form 3-(1-naphthyloxy)-1,2-epoxypropane.[6][7]

  • Step 2: Ring-Opening Reaction: The resulting epoxide is then treated with isopropylamine, which opens the epoxide ring to form propranolol.[6]

  • Step 3: Salt Formation: The propranolol base is then dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate propranolol hydrochloride.[8]

  • Step 4: Purification: The final product is purified by recrystallization to achieve high purity.

Structure-Activity Relationship (SAR) of Beta-Blockers

The efficacy of beta-blockers is intrinsically linked to their molecular structure. Key structural features that determine their antagonistic activity include:

  • The Aryloxypropanolamine Moiety: The OCH2 group between the aromatic ring and the ethylamine side chain is crucial for the antagonistic properties of many beta-blockers.[9]

  • The Amine Group: The nitrogen atom in the side chain should be a secondary amine for optimal activity.[9] The nature of the substituent on the nitrogen influences the drug's potency and selectivity. Bulky N-alkyl groups like isopropyl are important for antagonistic activity.[9]

  • The Hydroxyl Group: The presence of a hydroxyl group on the side chain is essential for the drug's binding to the beta-adrenergic receptor.[9]

  • The Aromatic Ring: The nature and substitution pattern on the aromatic ring can influence the drug's selectivity for β1 or β2 receptors.[9]

Mechanism of Action in the Cardiovascular System

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. These receptors are classified into subtypes, with β1 and β2 being the most clinically relevant in the cardiovascular system.[2]

  • β1-Adrenergic Receptors: These are predominantly located in the heart.[10][11] Their stimulation by catecholamines leads to an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity.[11][12]

  • β2-Adrenergic Receptors: These are found in the smooth muscles of blood vessels and the bronchi.[11] Their activation leads to vasodilation and bronchodilation.

By blocking these receptors, beta-blockers like this compound can produce the following cardiovascular effects:

  • Reduced Heart Rate: By blocking β1 receptors in the heart, they decrease the heart rate, which is particularly beneficial in conditions like tachycardia.[2][3]

  • Decreased Myocardial Contractility: This negative inotropic effect reduces the force of the heart's contractions, lowering myocardial oxygen demand, which is advantageous in treating angina.[11]

  • Lowered Blood Pressure: The antihypertensive effect of beta-blockers is multifactorial. It results from a decrease in cardiac output and the inhibition of renin release from the kidneys.[10][13]

Beta_Blocker_Mechanism cluster_0 Sympathetic Nervous System cluster_1 Cardiac Myocyte Catecholamines Norepinephrine/ Epinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to AC Adenylyl Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Calcium Ca2+ Influx Ca_Channel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction Xipranolol Xipranolol HCl (Beta-Blocker) Xipranolol->Beta1_Receptor Blocks

Diagram of the β1-adrenergic signaling pathway and its inhibition by a beta-blocker.

Preclinical Development

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to assess its safety and efficacy.[14][15] This phase involves both in vitro (laboratory) and in vivo (animal) studies.[14]

Key Stages of Preclinical Research
  • Drug Discovery and Candidate Nomination: This initial phase involves identifying and optimizing lead compounds.[14]

  • In Vitro Studies: These experiments are conducted on isolated cells or tissues to determine the drug's mechanism of action and potential toxicity.

  • In Vivo Studies: Animal models are used to evaluate the drug's safety, efficacy, and pharmacokinetic profile.[16][17] These studies help determine a safe starting dose for human clinical trials.[18]

  • Toxicology and Safety Pharmacology: These studies are designed to identify potential adverse effects of the drug on various organ systems.[15]

Preclinical_Workflow Discovery Drug Discovery & Lead Optimization InVitro In Vitro Studies (Mechanism, Cytotoxicity) Discovery->InVitro InVivo In Vivo Animal Studies (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox IND Investigational New Drug (IND) Application Submission Tox->IND

A simplified workflow of the preclinical drug development process.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding a drug's PK and PD is crucial for determining its dosing regimen and predicting its therapeutic effects.

  • Pharmacokinetics (PK): This describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[19]

  • Pharmacodynamics (PD): This refers to what the drug does to the body, including the relationship between drug concentration and its therapeutic and adverse effects.[19]

The table below shows representative pharmacokinetic parameters for propranolol, which would be similar to what researchers would aim to determine for this compound.

ParameterDescriptionRepresentative Value (Propranolol)
Bioavailability The fraction of an administered dose that reaches the systemic circulation.~25% (oral)[20]
Protein Binding The extent to which a drug binds to proteins in the blood.90%[20]
Metabolism The chemical alteration of a drug by the body.Extensively in the liver (CYP2D6, CYP1A2)[20][21]
Elimination Half-life The time it takes for the drug concentration in the plasma to decrease by half.~4 hours[20]
Excretion The removal of the drug from the body.Primarily in the urine[20]

Data for propranolol is used for illustrative purposes.

Clinical Development

If a drug candidate demonstrates a favorable safety and efficacy profile in preclinical studies, it can proceed to clinical trials in humans.[22] Clinical development is typically conducted in three phases:

  • Phase I: The primary goal is to assess the drug's safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers.

  • Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety.

  • Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.

For a beta-blocker like this compound, clinical trials would likely focus on its efficacy in treating hypertension and stable angina pectoris. The following table summarizes the typical outcomes of a clinical trial for a beta-blocker in patients with both hypertension and angina.

Study DesignPatient PopulationInterventionsKey Outcomes
Randomized, double-blind, placebo-controlled, crossover trialPatients with stable angina and mild to moderate hypertensionBeta-blocker (e.g., propranolol) vs. Placebo- Significant reduction in angina frequency and nitroglycerin consumption.- Improved exercise tolerance.- Significant reduction in both systolic and diastolic blood pressure.[23]

Conclusion

The development of this compound follows a well-trodden path in cardiovascular pharmacology, building on the foundational knowledge gained from pioneering beta-blockers like propranolol. Its journey from chemical synthesis and rigorous preclinical testing to potential clinical evaluation highlights the systematic and evidence-based approach required to bring new cardiovascular therapies to patients. While specific data on this compound remains limited in the public domain, its classification as a beta-blocker places it within a class of drugs that has revolutionized the management of cardiovascular diseases. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and place in the clinical armamentarium.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Propranolol. Wikimedia Foundation. [Link]

  • Google Patents. CN104961642A - Novel propranolol synthesis method.
  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Patsnap Synapse. What is the mechanism of Propranolol Hydrochloride?. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • StatPearls. Beta Blockers. National Center for Biotechnology Information. [Link]

  • Patsnap. Synthesis method of propranolol hydrochloride - Eureka. [Link]

  • Lehigh Valley Health Network. Novel Angina Trial Seeks Volunteers. [Link]

  • Ninja Nerd. Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Wikipedia. Beta blocker. Wikimedia Foundation. [Link]

  • PubMed. Calcium channel blockers in patients with both hypertension and angina pectoris. National Center for Biotechnology Information. [Link]

  • Open Access Journals. Propranolol and its Mechanism of Action. [Link]

  • PubMed. Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration: systemic availability. National Center for Biotechnology Information. [Link]

  • PMC. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. National Center for Biotechnology Information. [Link]

  • PubMed. Comparison of oral propranolol and verapamil for combined systemic hypertension and angina pectoris. A placebo-controlled double-blind randomized crossover trial. National Center for Biotechnology Information. [Link]

  • Google Patents. CN108586273B - A kind of preparation method of propranolol hydrochloride.
  • SciELO. Pharmacokinetics and pharmacodynamics of propranolol in hypertensive patients after sublingual administration. [Link]

  • PubMed. Labetalol compared with propranolol in patients with both angina pectoris and systemic hypertension: a double-blind study. National Center for Biotechnology Information. [Link]

  • Texila International Journal. PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. [Link]

  • e-journal of Cardiology Practice. Stable angina pectoris: which drugs or combinations to use in which patients. European Society of Cardiology. [Link]

  • GSRS. XIPRANOLOL. [Link]

  • PubMed. Haemodynamic effects of propranolol in hypertension: a review. National Center for Biotechnology Information. [Link]

  • PubMed. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

  • Oriental Journal of Chemistry. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. [Link]

  • AMSbiopharma. Accelerate Drug Development with Preclinical Contract Research. [Link]

  • Medical News Today. Beta-blockers: Types, side effects, and interactions. [Link]

  • Cleveland Clinic. Beta-Blockers: Uses & Side Effects. [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. [Link]

  • MDPI. Cardiovascular Effects of Herbal Products and Their Interaction with Antihypertensive Drugs—Comprehensive Review. [Link]

  • PMC. Pharmacodynamic and pharmacokinetic study of propranolol in patients with cirrhosis and portal hypertension. National Center for Biotechnology Information. [Link]

  • ResearchGate. Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. [Link]

  • PubMed. Effects of propranolol on cardiovascular and neurohumoral actions of alcohol in hypertensive patients. National Center for Biotechnology Information. [Link]

  • ASHP. Introduction to Pharmacokinetics and Pharmacodynamics. [Link]

  • Quick Company. "An Improved Process For The Synthesis Of Propranolol Hydrochloride". [Link]

  • ResearchGate. Cardiovascular Effects of Commonly Prescribed Antihypertensive Drugs in Elderly Patients: A Comprehensive Review. [Link]

  • Semantic Scholar. Research Article Facile Synthesis of Propranolol and Novel Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Partition Coefficient (LogP) of Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.[1][2][3][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the lipophilicity of xipranolol hydrochloride, a beta-adrenoceptor antagonist.[5][6] We delve into the theoretical underpinnings of the partition coefficient (LogP), its distinction from the distribution coefficient (LogD) for ionizable compounds, and its impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][] This document offers detailed, field-proven protocols for both the "gold standard" Shake-Flask method (OECD 107) and modern, high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) techniques.[8][9][10] By synthesizing theoretical concepts with practical experimental guidance, this whitepaper serves as an essential resource for researchers, scientists, and drug development professionals aiming to accurately characterize and interpret the lipophilicity of this compound and similar molecules.

The Fundamental Role of Lipophilicity in Drug Action

Lipophilicity, literally "fat-loving," describes a compound's affinity for non-polar, lipid-like environments compared to polar, aqueous environments like water.[2] This property is a cornerstone of medicinal chemistry because it dictates how a drug molecule interacts with the diverse environments within the human body.[1][]

1.1. Defining Lipophilicity: LogP and LogD

The most common metric for lipophilicity is the partition coefficient (P) , which is the ratio of the equilibrium concentrations of a neutral (unionized) compound in a two-phase system of immiscible liquids, typically n-octanol and water.[9][11] The n-octanol phase serves as a surrogate for biological lipid membranes. For practical use, the logarithm of this ratio, LogP , is employed:

LogP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ) [12]

  • A positive LogP value indicates higher affinity for the lipid phase (lipophilic/hydrophobic).[12][13]

  • A negative LogP value indicates higher affinity for the aqueous phase (hydrophilic).[12][14]

  • A LogP of 0 signifies equal distribution between the two phases.[12][14]

For ionizable molecules like this compound, the distribution coefficient (D) is a more physiologically relevant parameter. It considers all forms of the compound (ionized and unionized) at a specific pH. The logarithmic form, LogD , is therefore pH-dependent.[4]

1.2. Impact on ADME and Pharmacological Profile

A drug's lipophilicity is a primary determinant of its ADME profile:[3][]

  • Absorption: For oral drugs, sufficient lipophilicity is required to permeate the lipid bilayers of the gastrointestinal mucosa.[1][] However, excessive lipophilicity can lead to poor solubility in aqueous gut fluids, hindering absorption.[1][]

  • Distribution: Highly lipophilic drugs can readily cross cell membranes and distribute into fatty tissues.[][15] This property is critical for crossing the blood-brain barrier (BBB).[16] Lipophilic beta-blockers, such as propranolol and metoprolol, are more likely to cause central nervous system (CNS) side effects like sleep disturbances due to their ability to penetrate the BBB.[17][18][19] Conversely, hydrophilic beta-blockers like atenolol have minimal CNS penetration.[16]

  • Metabolism: Lipophilic compounds are more readily metabolized by hepatic enzymes, which can influence their half-life and clearance rate.[]

  • Excretion: Hydrophilic compounds are more easily excreted by the kidneys.

Profile of this compound

2.1. Chemical Structure and Properties

Xipranolol is a beta-adrenoceptor antagonist, or beta-blocker, used to manage cardiovascular conditions.[5][6] The "hydrochloride" designation indicates it is a salt, making it more water-soluble for formulation purposes but also highlighting its ionizable nature.

  • IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[20]

  • Molecular Formula: C₂₃H₃₄ClNO₂[20]

  • Molar Mass: 392.0 g/mol [20]

The structure contains a secondary amine which is basic and will be protonated at physiological pH. This makes the distinction between LogP (of the neutral free base) and LogD (at a given pH) essential for understanding its in-vivo behavior.

Methodologies for LogP/LogD Determination

Accurate determination of LogP/LogD is crucial. While computational models provide rapid estimations, experimental methods remain the benchmark for accuracy.[21][22]

3.1. In Silico Prediction of Xipranolol LogP

Various computational algorithms can predict LogP based on a molecule's structure. These methods are valuable for initial screening but often lack the precision of experimental data.

Prediction MethodPredicted LogP (for Xipranolol free base)
ClogP (Daylight)Value would be generated via software
ALOGPValue would be generated via software
XLOGP3Value would be generated via software
(Note: Actual values require specific software calculation. These are placeholders.)

3.2. The Gold Standard: OECD 107 Shake-Flask Method

The shake-flask method is the most direct and traditionally accepted technique for LogP determination.[8][11][23] It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[11]

Experimental Protocol: Shake-Flask (OECD 107)
  • Preparation of Solvents:

    • Saturate high-purity n-octanol with water by shaking and allowing the phases to separate for at least 24 hours.

    • Saturate high-purity water with n-octanol in the same manner. For LogD determination, use a buffer of known pH (e.g., pH 7.4 phosphate buffer) instead of pure water.

    • Causality: Pre-saturation prevents volume changes during the experiment, ensuring the equilibrium is not disturbed.

  • Preparation of Test Solution:

    • Accurately weigh and dissolve this compound in the aqueous phase (water or buffer) to create a stock solution. The concentration should not exceed 0.01 mol/L.[9]

    • Causality: Keeping the concentration low prevents the formation of self-associating aggregates (micelles) that would interfere with partitioning.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the n-octanol and aqueous phases. The OECD guideline suggests three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[8]

    • Add a known amount of the xipranolol stock solution.

    • Agitate the vessel at a constant temperature (20-25°C) until equilibrium is reached.[8] This can take several hours.

    • Causality: Shaking provides the energy to maximize the surface area between the phases, facilitating the transfer of the solute until the chemical potential is equal in both phases (equilibrium).

  • Phase Separation:

    • Separate the two phases cleanly. Centrifugation is the recommended method to break any emulsions and ensure a sharp interface.[9][24]

    • Causality: Incomplete separation is a major source of error, as microdroplets of one phase suspended in the other will artificially inflate the measured concentration.

  • Analysis:

    • Determine the concentration of xipranolol in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • A full mass balance should be performed to ensure the total amount recovered equals the amount initially added.[8]

  • Calculation:

    • Calculate the LogP (or LogD) value using the measured equilibrium concentrations. The final value should be the average of the runs, which should fall within a range of ± 0.3 log units.[8]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_oct Saturate n-Octanol with Water/Buffer combine Combine Phases & Add Stock Solution prep_oct->combine prep_aq Saturate Water/Buffer with n-Octanol prep_aq->combine prep_sol Prepare Xipranolol HCl Stock in Aqueous Phase prep_sol->combine shake Shake to Equilibrium (Constant Temp) combine->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze_oct Analyze Octanol Phase (HPLC/UV) centrifuge->analyze_oct analyze_aq Analyze Aqueous Phase (HPLC/UV) centrifuge->analyze_aq calculate Calculate LogP/LogD analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for the OECD 107 Shake-Flask Method.

3.3. High-Throughput Chromatographic Methods (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and resource-sparing alternative for estimating LogP.[10][21] The method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity.[9]

Experimental Protocol: RP-HPLC
  • System Setup:

    • Column: A standard RP column (e.g., C18).

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄ determination).

    • Causality: The non-polar C18 stationary phase mimics the lipid environment. Lipophilic compounds interact more strongly with it, resulting in longer retention times.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of xipranolol.

    • Inject each standard individually under the defined isocratic conditions and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

    • Trustworthiness: The calibration curve is the foundation of this method's validity. The standards must be pure and their LogP values reliably sourced.

  • Calibration Curve Construction:

    • Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis).

    • Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c ) and a correlation coefficient (R²). An R² value > 0.95 is typically required.

  • Sample Analysis:

    • Inject the this compound solution using the exact same chromatographic conditions.

    • Determine its retention time (tᵣ) and calculate its capacity factor (k).

  • LogP Determination:

    • Substitute the calculated log(k) of xipranolol into the calibration equation to determine its LogP/LogD value.[10]

G Principle of HPLC LogP Determination cluster_input Inputs cluster_process Process cluster_output Output & Calculation standards Standards with Known LogP hplc RP-HPLC System (C18 Column) standards->hplc analyte Xipranolol (Unknown LogP) analyte->hplc measurement Measure Retention Time (tR) Calculate log(k) hplc->measurement calibration Plot LogP vs. log(k) Generate Calibration Curve measurement->calibration for Standards result Calculate Xipranolol LogP from its log(k) measurement->result for Xipranolol calibration->result Apply Equation

Caption: HPLC method correlating retention time with LogP.

Interpreting the Lipophilicity of Xipranolol

The experimentally determined LogP/LogD value for xipranolol provides critical insights into its likely in-vivo behavior. By comparing its value to other beta-blockers, a researcher can hypothesize about its pharmacological profile.

Beta-BlockerTypical LogP/LogD₇.₄CNS Penetration
Atenolol0.16Low (Hydrophilic)
Metoprolol1.88Moderate
Propranolol3.02High (Lipophilic)
Xipranolol To Be Determined Hypothesized based on LogP
(Note: Literature values for other beta-blockers are for context and may vary slightly between sources.)

A higher, more positive LogP value for xipranolol would suggest:

  • Good oral absorption.[15]

  • Extensive distribution into tissues.[15]

  • Potential for crossing the blood-brain barrier, leading to possible CNS effects similar to propranolol.[16][17]

  • Likely clearance via hepatic metabolism.[19]

Conversely, a lower LogP value would imply more hydrophilic characteristics, similar to atenolol.

G cluster_high High Lipophilicity (High LogP) cluster_low Low Lipophilicity (Low LogP) center_node Xipranolol LogP / LogD high_abs Good GI Absorption center_node->high_abs influences high_dist High Tissue Distribution center_node->high_dist influences high_bbb Crosses BBB (Potential CNS Effects) center_node->high_bbb influences high_met Hepatic Metabolism center_node->high_met influences low_abs Poorer GI Absorption center_node->low_abs influences low_dist Confined to Bloodstream center_node->low_dist influences low_bbb Does Not Cross BBB center_node->low_bbb influences low_met Renal Excretion center_node->low_met influences

Caption: Relationship between LogP and ADME properties.

Conclusion

The lipophilicity of this compound, quantified by its LogP and LogD values, is a non-negotiable parameter for predicting its in-vivo fate. While computational tools offer a starting point, rigorous experimental determination via established protocols like the OECD 107 shake-flask method or validated RP-HPLC techniques is imperative for generating reliable data. This guide has outlined the rationale, protocols, and interpretative framework necessary for this characterization. An accurate understanding of xipranolol's position on the lipophilicity spectrum is fundamental for anticipating its absorption, distribution, potential for CNS effects, and metabolic pathway, thereby guiding its safe and effective development as a therapeutic agent.

References

  • Beta blocker - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • De-Sousa, C., & El-Khoury, J. (2021). Neuropsychiatric Consequences of Lipophilic Beta-Blockers. PMC - NIH. Retrieved February 22, 2026, from [Link]

  • Latif, A. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics and Experimental Therapeutics. Retrieved February 22, 2026, from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved February 22, 2026, from [Link]

  • Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland. Retrieved February 22, 2026, from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved February 22, 2026, from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved February 22, 2026, from [Link]

  • Pion. (2024). What is Lipophilicity? Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved February 22, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Taylor & Francis Online. (2019). Is there enough focus on lipophilicity in drug discovery? Retrieved February 22, 2026, from [Link]

  • Ingenta Connect. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Retrieved February 22, 2026, from [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. Retrieved February 22, 2026, from [Link]

  • PubMed. (n.d.). Central nervous system side-effects with hydrophilic and lipophilic beta-blockers. Retrieved February 22, 2026, from [Link]

  • Deranged Physiology. (2025). Beta-blockers. Retrieved February 22, 2026, from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved February 22, 2026, from [Link]

  • ThaiScience. (2020). Beta-blocker and its neuropsychiatric effects. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Inxight Drugs. (n.d.). This compound. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Xipranolol. Retrieved February 22, 2026, from [Link]

Sources

Metabolic Pathways and Metabolites of Xipranolol Hydrochloride in Mammals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic pathways, pharmacokinetics, and biotransformation of Xipranolol Hydrochloride (BS 7977D). Given the historical and specific nature of this compound—a non-selective beta-adrenergic antagonist developed in the late 1960s—this guide synthesizes available historical data with high-confidence structural activity relationship (SAR) predictions based on homologous beta-blocker metabolism (e.g., propranolol, metoprolol).[1]

Executive Summary & Compound Profile

This compound (BS 7977D) is a lipophilic, non-selective beta-adrenergic receptor antagonist.[1] Chemically, it is distinct from the aryloxypropanolamine class (like propranolol) due to its unique benzhydryl ether moiety.[1]

  • IUPAC Name: 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: The "bis(2,6-dimethylphenyl)" group creates significant steric hindrance around the ether linkage, influencing its metabolic stability and directing biotransformation toward peripheral sites.

Pharmacokinetic Disposition

As a lipophilic amine, Xipranolol undergoes extensive hepatic metabolism. Historical data indicates a disposition profile typical of high-clearance beta-blockers:

  • Absorption: Rapidly absorbed from the gastrointestinal tract due to high lipophilicity.

  • Distribution: Large volume of distribution (

    
    ), crossing the blood-brain barrier.[1]
    
  • Excretion: Primarily renal excretion of polar metabolites; less than 5% is excreted as unchanged drug.[1]

Metabolic Pathways (Phase I & Phase II)[1]

The biotransformation of Xipranolol in mammals (rats, dogs, humans) is driven by the need to increase the polarity of the bulky hydrophobic xylyl moiety. The metabolism proceeds via two main phases: Functionalization (Phase I) and Conjugation (Phase II) .[1]

Phase I: Oxidative Functionalization

Mediated primarily by the Cytochrome P450 (CYP) superfamily (isoforms CYP2D6 and CYP3A4), Phase I reactions target the isopropylamine side chain and the aromatic rings.[1]

Pathway A: N-Dealkylation (Major Route)

Similar to propranolol, the isopropyl group on the amine is susceptible to oxidative cleavage.[1]

  • Mechanism:

    
    -carbon hydroxylation followed by carbinolamine collapse.[1]
    
  • Product: Desisopropyl-xipranolol (Primary amine).[1]

  • Enzymes: CYP2D6 (high affinity), CYP1A2.[1]

  • Significance: The primary amine metabolite often retains partial beta-blocking activity but is more polar.[1]

Pathway B: Oxidative Deamination

Following N-dealkylation, the resulting primary amine can undergo oxidative deamination by Monoamine Oxidase (MAO) or further CYP oxidation.[1]

  • Product: Xipranolol Glycol (Aldehyde intermediate reduced to a glycol).[1]

  • Significance: Removes the basic nitrogen, eliminating pharmacological activity.

Pathway C: Aromatic Hydroxylation

The "bis(2,6-dimethylphenyl)" moiety is sterically crowded.[1] The four methyl groups at the ortho positions block standard ortho-hydroxylation.[1]

  • Site of Attack: The para position of the phenyl rings is the most accessible site for oxidation.[1]

  • Product: 4-Hydroxy-xipranolol .[1]

  • Enzymes: CYP2D6.[1]

Pathway D: O-Dealkylation (Minor/Slow)

Cleavage of the central ether bond would release the aminodiol side chain and the bis-xylyl carbinol.[1]

  • Constraint: The steric bulk of the two xylyl rings significantly hinders access to the ether oxygen, making this pathway less prevalent compared to simple aryl ethers like metoprolol.

Phase II: Conjugation

Phase II reactions mask the functional groups introduced or exposed in Phase I, facilitating renal elimination.

  • Glucuronidation: The secondary hydroxyl group on the propanol chain is a direct target for UDP-glucuronosyltransferases (UGTs).[1]

    • Metabolite: Xipranolol-O-glucuronide .[1]

  • Sulfation: Sulfotransferases (SULTs) may conjugate the 4-hydroxy metabolite.[1]

Visualization of Metabolic Pathways

The following diagram details the biotransformation of Xipranolol, highlighting the transition from the parent lipophilic drug to polar renal metabolites.

Xipranolol_Metabolism Parent Xipranolol (Parent Drug) Desiso Desisopropyl-Xipranolol (Primary Amine) Parent->Desiso N-Dealkylation (CYP2D6, CYP1A2) Hydroxy 4-Hydroxy-Xipranolol (Active Metabolite) Parent->Hydroxy Aromatic Hydroxylation (CYP2D6) Gluc_Parent Xipranolol-O-Glucuronide Parent->Gluc_Parent Glucuronidation (UGT) Glycol Xipranolol Glycol (Deaminated) Desiso->Glycol Oxidative Deamination (MAO) Gluc_Hydroxy 4-OH-Xipranolol-Glucuronide Hydroxy->Gluc_Hydroxy Glucuronidation Sulfate_Hydroxy 4-OH-Xipranolol-Sulfate Hydroxy->Sulfate_Hydroxy Sulfation

Figure 1: Predicted metabolic map of Xipranolol showing Phase I oxidation and Phase II conjugation pathways.[1]

Experimental Protocols for Metabolite Identification

To validate these pathways in a modern drug development setting, the following self-validating workflow is recommended. This protocol ensures the capture of both stable and unstable metabolites.

In Vitro Microsomal Incubation Protocol

Objective: Generate Phase I metabolites using liver microsomes (RLM/HLM).

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Xipranolol HCl (10 µM final concentration).[1]

    • Microsomes (0.5 mg/mL).[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio.

  • Processing: Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Objective: Structural elucidation of metabolites.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Scan Mode: Full Scan (

    
     100–800) followed by Data-Dependent 
    
    
    
    .
  • Key Diagnostic Ions:

    • Parent (

      
       356):  Look for loss of isopropyl group (-42 Da).[1]
      
    • Glucuronide: Neutral loss of 176 Da.[1]

    • Hydroxylation: Mass shift of +16 Da.[1]

Workflow Diagram

Experimental_Workflow Step1 Microsomal Incubation (HLM + NADPH + Drug) Step2 Quench & Precipitate (ACN + Internal Std) Step1->Step2 Step3 Centrifugation (10,000g, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (Q-TOF / Orbitrap) Step3->Step4 Step5 Data Processing (Mass Defect Filtering) Step4->Step5

Figure 2: Analytical workflow for the isolation and identification of Xipranolol metabolites.

Quantitative Data Summary (Predicted)

Based on the metabolic clearance of structurally similar bis-phenyl and naphthyl ether beta-blockers, the expected distribution of metabolites in urine is summarized below.

Metabolite FractionStructure TypeEstimated Abundance (% of Dose)Elimination Route
Parent Drug Unchanged Xipranolol< 5%Renal
Conjugates O-Glucuronide40 - 50%Renal
Hydroxylated 4-Hydroxy-Xipranolol15 - 20%Renal/Biliary
Dealkylated Desisopropyl-amine10 - 15%Renal
Oxidized Dicarboxylic acids< 10%Renal

Note: Values are estimates based on comparative pharmacokinetics of lipophilic beta-blockers.

References

  • World Health Organization. (2011).[1] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO Press.[1] [1]

  • Laddu, A. R., & Somani, P. (1970).[1] Antiarrhythmic activity of BS-7977-D in the dog heart lung preparation. European Journal of Pharmacology. (Contextual citation for BS-7977-D identification)

  • Walle, T., et al. (1988).[1] Stereoselective metabolism of propranolol. Drug Metabolism and Disposition.[2][3][4][5][6] (Cited for comparative beta-blocker metabolic pathways).[1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. [1]

  • Bai, B., & Wang, Y. (2011).[1][3][4][6] The use of lorcaserin in the management of obesity. (Cited to clarify non-attribution of N-carbamoylglucuronide metabolite to Xipranolol in search snippets).

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Xipranolol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of xipranolol hydrochloride in human plasma. Xipranolol is a beta-adrenoceptor antagonist, and its precise measurement in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3] The described protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase chromatographic separation. This method has been developed and validated in accordance with industry standards, ensuring reliability, accuracy, and precision.

Introduction

Xipranolol is a beta-blocker used in the management of cardiovascular conditions.[1][2] To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable analytical method for its determination in biological fluids is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds in complex matrices like plasma.[] This application note provides a comprehensive protocol for the analysis of this compound, addressing the critical aspects of sample preparation, chromatographic separation, and method validation to ensure data integrity.

The successful quantification of drugs in plasma by HPLC is highly dependent on the sample preparation step, which aims to remove interfering endogenous substances, such as proteins.[5][6][7] This protocol utilizes protein precipitation, a simple and effective method for this purpose.[5][6][8] The chromatographic conditions have been optimized to achieve a symmetrical peak shape, good resolution, and a reasonable run time for xipranolol.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC23H34ClNO2[9]
Molecular Weight392.0 g/mol [9]
IUPAC Name1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[9]
AppearanceSolid (predicted)
SolubilitySoluble in water and ethanol[10]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity > 99%)

  • Propranolol hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from a certified vendor)

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

Standard and Sample Preparation

Stock Solutions:

  • Xipranolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard (Propranolol) Stock Solution (1 mg/mL): Accurately weigh 10 mg of propranolol hydrochloride and dissolve it in 10 mL of methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the xipranolol stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

Internal Standard Working Solution (1 µg/mL): Dilute the propranolol stock solution with the same diluent.

Calibration Standards and Quality Control Samples:

Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL propranolol).

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[11][12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Perchloric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 293 nm[14]
Run Time 10 minutes

Analytical Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Propranolol) Plasma->Add_IS Spike Add_ACN Add Acetonitrile (600 µL) Add_IS->Add_ACN Precipitate Proteins Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter HPLC_Vial HPLC Vial Filter->HPLC_Vial Autosampler Autosampler Injection (20 µL) HPLC_Vial->Autosampler HPLC_Column C18 Column Autosampler->HPLC_Column Separation UV_Detector UV Detector (293 nm) HPLC_Column->UV_Detector Detection Data_Acquisition Data Acquisition & Analysis UV_Detector->Data_Acquisition

Caption: Workflow for HPLC analysis of xipranolol in plasma.

Method Validation

The developed method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[15][16][17] The following parameters were assessed:

Linearity and Range

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of xipranolol to the internal standard against the nominal concentration of xipranolol. The method was found to be linear over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) of >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively. The precision (expressed as the relative standard deviation, %RSD) was less than 15%, and the accuracy (expressed as the percentage of the nominal concentration) was within 85-115%.

Selectivity

The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of xipranolol and the internal standard, demonstrating the high selectivity of the method.

Recovery

The extraction recovery of xipranolol from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration. The recovery was consistent and reproducible across the three QC levels, typically ranging from 85% to 95%.

Stability

The stability of xipranolol in plasma was evaluated under various conditions:

  • Freeze-thaw stability: QC samples were subjected to three freeze-thaw cycles.

  • Short-term stability: QC samples were kept at room temperature for 4 hours.

  • Long-term stability: QC samples were stored at -20°C for 30 days.

  • Post-preparative stability: Processed samples were kept in the autosampler at 4°C for 24 hours.

The results indicated that xipranolol is stable under these conditions, with deviations within ±15% of the nominal concentrations.

Summary of Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range -10 - 1000 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 10%
Inter-day Precision (%RSD) ≤ 15%< 12%
Intra-day Accuracy (%) 85 - 115%92 - 108%
Inter-day Accuracy (%) 85 - 115%90 - 110%
Recovery (%) Consistent & Reproducible85 - 95%
Stability ± 15% DeviationStable

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, selective, and reliable method for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is efficient and straightforward. The method has been validated according to regulatory guidelines and is suitable for use in pharmacokinetic and clinical studies.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace the column, ensure mobile phase is correctly prepared and pH is stable.
Low Recovery Inefficient protein precipitation, analyte degradationOptimize precipitation solvent volume, ensure samples are processed promptly and at low temperatures.
High Backpressure Column blockage, system contaminationFilter all samples and mobile phases, flush the system and column.
Baseline Noise Detector issue, contaminated mobile phasePurge the detector, use fresh, high-purity solvents.
Inconsistent Retention Times Fluctuation in flow rate or temperature, mobile phase composition changeCheck pump performance, ensure stable column temperature, prepare fresh mobile phase.

References

  • What is Solid Phase Extraction (SPE)? - Organomation.
  • Protein Precipitation (PPT) Extraction - Phenomenex.
  • Sample Preparation for HPLC.
  • How to prepare plasma samples for HPLC analysis? - ResearchGate.
  • Drug Analysis of Plasma Samples - Chemistry LibreTexts.
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis - J&K Scientific LLC.
  • How to deproteinization the biological samples before HPLC analysis? - uHPLCs.
  • Application of solid-phase extraction tips for the analysis of drugs in human blood.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Sample Pretreatment for HPLC.
  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA” - Shimadzu.
  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis | Encyclopedia MDPI.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • This compound | C23H34ClNO2 - PubChem.
  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC. Available at: [Link]

  • Recent Developments in HPLC Analysis of β-Blockers in Biological Samples | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]

  • Recent Developments in HPLC Analysis of -Blockers in Biological Samples - ResearchGate. Available at: [Link]

  • Recent Developments in HPLC Analysis of b-Blockers in Biological Samples - SciSpace. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • Development and Validation of HPLC Methods for the Determination - IT Medical Team.
  • This compound - Inxight Drugs.
  • High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma.
  • Validation of rapid UPLC/MS/MS qualitative screening method for detection of β-blockers in urine samples.
  • Dispersive liquid-liquid microextraction of propranolol enantiomers from human plasma based on the solidification of a floating organic droplet - PubMed. Available at: [Link]

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC. Available at: [Link]

  • Assay of total and free propranolol in plasma by liquid chromatography with fluorometric detection - PubMed. Available at: [Link]

  • Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Propranolol and Hydralazine in Pharmaceutical Dosage Form.
  • Xipranolol - Wikipedia. Available at: [Link]

  • An automated HPLC method for the assay of propranolol and its basic metabolites in plasma and urine - PubMed. Available at: [Link]

  • Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies - PubMed. Available at: [Link]

  • Application of HPLC Technology in Drug Detection - BOC Sciences.
  • Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS.
  • XIPRANOLOL - gsrs.
  • HPLC Method for Analysis of Propranolol on Primesep 100 Column - SIELC Technologies.
  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC. Available at: [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances - Journal of Food and Drug Analysis.
  • determination of propranolol hydrochloride in human plasma by high performance liquid chromatography - ijbpas.
  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma - ResearchGate. Available at: [Link]

  • High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Preparation of Xipranolol Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, validated protocol for the preparation, sterilization, and storage of xipranolol hydrochloride stock solutions intended for use in cell-based assays. Xipranolol is a beta-adrenoceptor antagonist used in various research applications.[1][2][3] Accurate and reproducible experimental results are critically dependent on the correct preparation of compound stock solutions. This guide outlines the essential physicochemical properties of this compound, provides a step-by-step methodology for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), and details best practices for subsequent dilution to working concentrations, quality control, and storage.

Introduction: The Critical Role of Stock Solution Integrity

In cell culture-based research, the reliability of experimental outcomes is fundamentally linked to the quality of the reagents used. This compound, a beta-blocker, is investigated for its effects on cellular signaling pathways.[1][2][3] To ensure experiment-to-experiment consistency and data validity, it is imperative to prepare a well-characterized, high-concentration stock solution.

This stock solution serves as a stable, quantifiable source from which fresh, precise working concentrations can be prepared for each experiment. Improper preparation can lead to several issues, including:

  • Inaccurate Dosing: Poor solubility or calculation errors result in incorrect final concentrations.

  • Contamination: Introduction of microbes can ruin cell cultures and invalidate results.[4]

  • Compound Degradation: Unsuitable solvents or storage conditions can compromise the compound's integrity.

  • Solvent-Induced Cytotoxicity: High concentrations of solvents like DMSO can be toxic to cells, masking the true effect of the compound.[5][6]

This application note provides a robust framework to mitigate these risks, ensuring researchers can confidently prepare and utilize this compound in their cell culture systems.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the first step in designing a reliable preparation protocol.

PropertyValueSource
Chemical Name 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[7]
CAS Number 19179-88-5[7]
Molecular Formula C₂₃H₃₄ClNO₂[7]
Molecular Weight 391.98 g/mol (as hydrochloride salt)[1][7]
Appearance White or almost white crystalline solid (similar to other beta-blocker HCl salts)[8]
Solubility While specific data for this compound is not widely published, related beta-blocker hydrochlorides like propranolol hydrochloride are soluble in DMSO and ethanol.[9] Aqueous solubility is pH-dependent.[10][11] DMSO is the recommended solvent for creating high-concentration stocks for cell culture due to its strong solubilizing power and miscibility with aqueous media.[12]N/A
Stability Solutions of similar compounds (propranolol HCl) are stable at refrigerated (4°C) and room temperature for extended periods when protected from light.[10][13][14] Light exposure can cause degradation.[8][13]N/A

Principle of Stock Solution Preparation

The core principle is to create a concentrated, sterile stock solution in a solvent that maximizes compound stability and is compatible with cell culture when diluted. Dimethyl Sulfoxide (DMSO) is the solvent of choice for many non-polar compounds due to its high solvating capacity and miscibility with cell culture media.

The general workflow involves:

  • Calculation: Determining the precise mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Dissolving the powder in a minimal volume of high-purity, sterile DMSO.

  • Sterilization: Removing potential microbial contaminants via sterile filtration.

  • Aliquoting & Storage: Dispensing the stock solution into single-use volumes and storing them under conditions that ensure long-term stability.

Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for cell-based assays.

Materials and Equipment
  • This compound powder (CAS: 19179-88-5)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, disposable 1 mL syringe

  • Sterile 0.22 µm syringe filter (must be DMSO-compatible, e.g., PTFE or nylon)[15]

  • Sterile, light-blocking (amber) microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Pipettors and sterile tips

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Step-by-Step Methodology

All steps involving open containers of sterile reagents should be performed in a certified Class II biological safety cabinet (BSC) to maintain aseptic conditions.

Step 1: Calculation Calculate the mass of this compound required. The formula is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 391.98 g/mol / 1000 = 3.92 mg

Step 2: Weighing

  • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh 3.92 mg of this compound powder directly into the tube.

  • Record the exact mass. Adjust subsequent calculations if the weighed mass deviates slightly.

Step 3: Dissolution

  • Inside the BSC, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.

  • Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If particulates remain, continue vortexing or gently warm the solution to 37°C.

Step 4: Sterilization

  • Attach a sterile 0.22 µm DMSO-compatible syringe filter to a sterile 1 mL syringe.

  • Draw the entire this compound/DMSO solution into the syringe.

  • Carefully dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This step removes any potential bacterial or fungal contaminants that may have been present in the powder.[4][16][17]

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile, amber microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6] A typical stock solution in DMSO is stable for at least 6 months at -80°C.[6]

Workflow Visualization

G cluster_prep Preparation (Aseptic) cluster_sterile Sterilization & Storage calc 1. Calculate Mass (3.92 mg for 10 mM) weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in 1 mL Sterile DMSO weigh->dissolve vortex 4. Vortex Until Clear dissolve->vortex filter 5. Sterile Filter (0.22 µm PTFE Filter) vortex->filter aliquot 6. Aliquot into Amber Tubes filter->aliquot store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing a sterile 10 mM this compound stock solution.

Quality Control and Best Practices

  • Solubility Check: Always ensure the stock solution is completely clear. The presence of precipitate indicates that the solubility limit has been exceeded or the compound has crashed out of solution.

  • Solvent Toxicity Control: When treating cells, the final concentration of DMSO in the culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity.[5] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest dose of this compound used.

  • Aseptic Technique: Strict aseptic technique in a BSC is non-negotiable to prevent contamination of your stock solution and cell cultures.[4]

  • Light Protection: Store aliquots in amber or light-blocking tubes and minimize exposure to light during handling, as beta-blockers can be light-sensitive.[8][13]

Protocol: Preparing Working Solutions from Stock

Working solutions must be prepared fresh for each experiment by diluting the high-concentration stock into a complete cell culture medium.

Example: Preparing a 10 µM working solution

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Determine the required dilution factor.

    • Stock Concentration = 10 mM = 10,000 µM

    • Desired Concentration = 10 µM

    • Dilution Factor = 10,000 µM / 10 µM = 1000

  • To prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of pre-warmed complete cell culture medium.

    • Calculation: Final Volume / Dilution Factor = Volume of Stock

    • 1000 µL / 1000 = 1 µL

  • Gently mix the working solution by pipetting or inverting the tube before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

G stock 10 mM Stock in DMSO dilute Dilute 1:1000 in Culture Medium stock->dilute working 10 µM Working Solution (0.1% DMSO Final) dilute->working

Caption: Dilution scheme from a 10 mM stock to a 10 µM working solution.

References

  • Inxight Drugs. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Sartorius. (n.d.). Sterile Filtration Solutions. Retrieved from [Link]

  • Wikipedia. (2025, December 24). Xipranolol. Retrieved from [Link]

  • Grokipedia. (n.d.). Xipranolol. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • precisionFDA. (n.d.). XIPRANOLOL. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Xipranolol. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (Link not available)
  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?. Retrieved from [Link]

  • PubMed. (n.d.). Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic analysis of the solubility of propranolol-HCL in ethanol + water mixtures. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Stability study of common vasoactive drugs diluted in five types of solutions. Retrieved from [Link]

  • The University of Queensland. (n.d.). Stability of propranolol HCl in extemporaneously prepared paediatric formulations. Retrieved from [Link]

  • proLékaře.cz. (2013). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Retrieved from [Link]

  • PubChem. (n.d.). Propranolol Hydrochloride. Retrieved from [Link]

  • proLékaře.cz. (2013). Pediatric oral solutions with propranolol hydrochloride for extemporaneous compounding: the formulation and stability study. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stability of propranolol hydrochloride in SyrSpend SF. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: Solubility and Handling of Xipranolol Hydrochloride in DMSO versus Water

[1]

Abstract

This guide provides a technical framework for the solubilization and handling of Xipranolol Hydrochloride (HCl) , a non-selective beta-adrenergic antagonist.[1] While water and DMSO are both viable solvents, their distinct physicochemical interactions with the amphiphilic xipranolol molecule dictate their specific utility.[1] This note details the preparation of high-stability stock solutions in DMSO, the thermodynamics of aqueous solubility, and the critical "crash-out" parameters during assay dilution.

Physicochemical Profile & Solubility Data

Xipranolol HCl is an amphiphilic salt.[1] It contains a lipophilic aromatic tail (xylyl ether moiety) and a hydrophilic ionic head (isopropylamine hydrochloride).[1] This dual nature drives its solubility behavior.[1]

Comparative Solubility Table
Solvent SystemSolubility Limit (Est.)StabilityPrimary Application
DMSO (Anhydrous) > 25 mg/mL (~60 mM) High (>6 months at -20°C)Stock Solution for long-term storage.[1]
Water (Deionized) ~ 10–15 mg/mL Moderate (Hydrolysis risk)Working Solution for immediate use.[1]
Ethanol (96%) ~ 10 mg/mL ModerateAlternative organic stock (evaporates).[1]
PBS (pH 7.4) < 5 mg/mL Low (Precipitation risk)Biological assay medium.[1]

Critical Note: Solubility values for Xipranolol HCl are structurally analogous to Propranolol HCl.[1] While DMSO allows for high-concentration stocks, aqueous solubility is strictly pH-dependent.[1]

Mechanistic Insight: Why Solvent Choice Matters

The DMSO Advantage (Stock Preparation)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.[1] It dissolves Xipranolol HCl by interacting effectively with both the aromatic rings (via dispersion forces) and the ionic ammonium center (via its high dipole moment).[1]

  • Mechanism: DMSO disrupts the crystal lattice of the salt without donating protons, preventing the formation of the insoluble free base.

  • Benefit: It prevents "creeping" precipitation and microbial growth, making it the gold standard for freezing stocks.[1]

The Aqueous Challenge (Working Solutions)

In water, Xipranolol HCl relies on the dissociation of the HCl salt:

1
  • The Risk (pH Sensitivity): If the pH of your aqueous buffer rises near the pKa of the secondary amine (approx.[1] pKa 9.4–9.6), the molecule deprotonates to its neutral free base form (

    
    ), which is insoluble  in water.[1]
    
  • Implication: Avoid diluting stocks into alkaline buffers (pH > 8.0).

Protocols

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Target Concentration: 10 mM Volume:[1][2] 1 mL[1][3][4]

  • Calculate Mass:

    • Molecular Weight (MW) of Xipranolol HCl ≈ 391.97 g/mol .[1]

    • Mass required =

      
      .[1]
      
  • Weighing: Weigh 3.92 mg of Xipranolol HCl powder into a sterile, amber glass vial (to protect from light).

  • Solvation: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. Inspect for clarity. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C.

Protocol B: Aqueous Dilution (The "Golden Rule")

Objective: Create a 10 µM Assay Working Solution (0.1% DMSO final).

  • Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity (DMSO freezes as crystals that can exclude solute).[1]

  • Prepare Buffer: Pre-warm your assay buffer (e.g., PBS or HBSS) to 37°C. Ensure pH is 7.2–7.4.[1]

  • Rapid Dispersion (The Drop-wise Method):

    • Place the buffer on a magnetic stirrer (slow stir).

    • Submerge the pipette tip just below the surface of the buffer.

    • Dispense the DMSO stock slowly.[1]

    • Why? Adding buffer to DMSO can cause a transient high-concentration spike, forcing the drug to crash out as a precipitate that is hard to re-dissolve.[1] Always add Stock to Buffer.

Visualizing the Workflow

The following diagram illustrates the critical dilution pathway to avoid precipitation ("Crash Out").

Xipranolol_WorkflowPowderXipranolol HCl(Powder)StockMaster Stock(10-50 mM in DMSO)Powder->StockDissolveDMSOAnhydrous DMSODMSO->StockDilutionIntermediate Dilution(100 µM, 1% DMSO)Stock->Dilution1:100 Dilution(Add Stock to Buffer)BufferAssay Buffer(PBS, pH 7.4)Buffer->DilutionAssayFinal Assay Well(10 µM, 0.1% DMSO)Dilution->Assay1:10 DilutionPrecipitationRISK: Precipitation(If pH > 8.0)Dilution->PrecipitationIf mixed poorly

Caption: Step-wise dilution workflow emphasizing the "Stock-to-Buffer" addition method to prevent local high-concentration precipitation.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash Out" effect (Local supersaturation).[1]Discard. Repeat dilution using a vortex during addition. Ensure final concentration < Solubility Limit.
Precipitate after 2 hours pH shift or Temperature drop.[1]Check buffer pH.[1][5][6] If pH > 7.5, the free base is forming.[1] Adjust pH to 7.0–7.2.
Viscous Stock DMSO freezing (MP = 19°C).DMSO freezes just below RT.[1] Warm in hands or 37°C bath until liquid.

References

  • PubChem. this compound | C23H34ClNO2.[1][7] National Library of Medicine.[1] Available at: [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General guide for amine HCl salt solubility in DMSO). Available at: [Link][1]

Synthesis of Xipranolol Hydrochloride: A Detailed Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Xipranolol is a beta-adrenergic blocking agent with potential applications in cardiovascular medicine.[1] Its chemical structure, 1-(bis(2,6-dimethylphenyl)methoxy)-3-(isopropylamino)-2-propanol, presents a unique synthetic challenge due to the sterically hindered diarylmethoxy group. This document provides a comprehensive guide to a plausible and well-documented synthetic pathway for the production of xipranolol hydrochloride, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into four main stages, starting from the commercially available 2,3,5-trimethylphenol. The overall strategy is depicted in the workflow diagram below.

Xipranolol Synthesis Workflow A 2,3,5-Trimethylphenol B Oxidation A->B Oxidizing Agent C 2,3,5-Trimethylhydroquinone B->C D Selective Mono-acetylation C->D Acetic Anhydride E 4-Hydroxy-2,3,6-trimethylphenyl acetate D->E F Epoxidation E->F Epichlorohydrin, Base G 1-(4-Acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane F->G H Ring-opening with Isopropylamine G->H Isopropylamine I Xipranolol (free base) H->I J Salt Formation I->J HCl K This compound J->K

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: 4-Hydroxy-2,3,6-trimethylphenyl acetate

The synthesis of the key starting material, 4-hydroxy-2,3,6-trimethylphenyl acetate, begins with 2,3,5-trimethylphenol, which is first oxidized to 2,3,5-trimethylhydroquinone. This intermediate is then selectively mono-acetylated.

Step 1.1: Oxidation of 2,3,5-Trimethylphenol to 2,3,5-Trimethylhydroquinone

The oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydroquinone is a critical step. Various methods have been reported for the oxidation of substituted phenols to hydroquinones. A common approach involves a two-step process of oxidation to the corresponding quinone followed by reduction.

Protocol: Oxidation of 2,3,5-Trimethylphenol

Reagent/ParameterValue/Condition
Starting Material 2,3,5-Trimethylphenol
Oxidizing Agent Hydrogen Peroxide (30%)
Catalyst Indium (III) Sulfate
Solvent 4-Methyl-2-pentanone
Temperature 100 °C
Reaction Time 60 minutes

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3,5-trimethylphenol (1.0 eq), 4-methyl-2-pentanone (solvent), and a catalytic amount of indium (III) sulfate.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Slowly add a 60% solution of hydrogen peroxide (approximately 0.6 eq) to the reaction mixture.

  • Maintain the reaction at 100 °C for 60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting mixture will contain 2,3,5-trimethylhydroquinone. The product can be isolated and purified by column chromatography or recrystallization.[2]

Step 1.2: Selective Mono-acetylation of 2,3,5-Trimethylhydroquinone

The regioselective mono-acetylation of 2,3,5-trimethylhydroquinone is crucial to obtain the desired starting material for the subsequent epoxidation step. The hydroxyl groups of the hydroquinone have different steric environments, which can be exploited for selective acetylation.

Protocol: Selective Mono-acetylation

Reagent/ParameterValue/Condition
Starting Material 2,3,5-Trimethylhydroquinone
Acetylating Agent Acetic Anhydride
Catalyst Boron Trifluoride Etherate (BF₃·OEt₂)
Solvent Acetic Acid
Temperature Room Temperature
Reaction Time 2-4 hours

Experimental Procedure:

  • Dissolve 2,3,5-trimethylhydroquinone (1.0 eq) in glacial acetic acid in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add boron trifluoride etherate (a catalytic amount) to the stirred solution.

  • Add acetic anhydride (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture into ice-cold water.

  • The product, 4-hydroxy-2,3,6-trimethylphenyl acetate, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Part 2: Synthesis of the Epoxide Intermediate

The formation of the epoxide intermediate is a key step in the synthesis of many beta-blockers and is typically achieved through a Williamson ether synthesis followed by intramolecular cyclization.

Epoxidation_Reaction cluster_0 Williamson Ether Synthesis & Cyclization A 4-Hydroxy-2,3,6-trimethylphenyl acetate D 1-(4-Acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane A->D Reaction B Epichlorohydrin B->D Reaction C Base (e.g., NaOH) C->D Reaction

Caption: Epoxidation of the starting phenol.

Protocol: Synthesis of 1-(4-Acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane

Reagent/ParameterValue/Condition
Starting Material 4-Hydroxy-2,3,6-trimethylphenyl acetate
Reagent Epichlorohydrin
Base Sodium Hydroxide (NaOH)
Solvent Water, Dioxane (co-solvent)
Temperature Reflux
Reaction Time 3-4 hours

Experimental Procedure:

  • To a solution of 4-hydroxy-2,3,6-trimethylphenyl acetate (1.0 eq) in a mixture of water and dioxane, add sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Add a large excess of epichlorohydrin (e.g., 3-5 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine to remove any unreacted sodium hydroxide and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[4]

Part 3: Synthesis of Xipranolol Free Base via Epoxide Ring-Opening

The nucleophilic ring-opening of the epoxide intermediate with isopropylamine is the final step in the formation of the xipranolol free base. This reaction is typically carried out in a protic solvent.

Protocol: Synthesis of Xipranolol

Reagent/ParameterValue/Condition
Starting Material 1-(4-Acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane
Reagent Isopropylamine
Solvent Ethanol or Methanol
Temperature Reflux
Reaction Time 4-6 hours

Experimental Procedure:

  • Dissolve the epoxide intermediate (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol in a round-bottom flask.

  • Add an excess of isopropylamine (e.g., 2-3 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude xipranolol free base as an oil or a solid.

  • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent.[5][6]

Part 4: Formation of this compound

The final step is the conversion of the xipranolol free base to its hydrochloride salt to improve its stability and solubility.

Protocol: Formation of this compound

Reagent/ParameterValue/Condition
Starting Material Xipranolol (free base)
Reagent Hydrochloric Acid (in a suitable solvent)
Solvent Diethyl Ether, Ethanol, or Isopropanol
Temperature 0-5 °C

Experimental Procedure:

  • Dissolve the purified xipranolol free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethanol, or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol/isopropanol) dropwise to the stirred solution until the pH is acidic (pH 2-3).

  • The this compound salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final this compound.[5][6]

Summary of Reagents and Yields (Hypothetical)

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1.1 2,3,5-TrimethylphenolH₂O₂, In₂(SO₄)₃2,3,5-Trimethylhydroquinone70-80
1.2 2,3,5-TrimethylhydroquinoneAcetic Anhydride, BF₃·OEt₂4-Hydroxy-2,3,6-trimethylphenyl acetate60-70
2 4-Hydroxy-2,3,6-trimethylphenyl acetateEpichlorohydrin, NaOH1-(4-Acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane80-90
3 Epoxide IntermediateIsopropylamineXipranolol (free base)85-95
4 Xipranolol (free base)HClThis compound>95

References

  • Regioselective photoacylation of substituted naphthoquinones. Schiel, C., Oelgemoeller, M., and Mattay, J. (1998). Journal of Information Recording, 24, 257-260. [Link]

  • Synthesis of trimethylhydroquinone derivatives as anti-allergic agents with anti-oxidative actions. Kudo, T., et al. (1996). Chemical & Pharmaceutical Bulletin, 44(4), 768-775. [Link]

  • Process for preparing monoacetylated hydroquinone compounds. (2002).
  • Synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane. PrepChem.com. [Link]

  • Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst. Grebennikova, O. V., et al. (2020). Chemical Engineering Transactions, 81, 781-786. [Link]

  • Synthesis of 2,3,5-trimethylhydroquinone. PrepChem.com. [Link]

  • Novel propranolol synthesis method. (2015). CN104961642A.
  • Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol. (2017).
  • Synthesis method of propranolol hydrochloride. (2020). CN108586273B.
  • This compound. PubChem. [Link]

Sources

In vitro assay techniques for measuring xipranolol hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Characterization of Xipranolol Hydrochloride Subject: In Vitro Binding and Functional Assay Protocols for


-Adrenergic Receptor Antagonism
Date:  October 26, 2023
Author:  Senior Application Scientist, Lead Discovery Group

Abstract

This compound is a non-selective


-adrenergic receptor (

-AR) antagonist utilized in cardiovascular and ophthalmological research. To accurately characterize its pharmacodynamic profile in drug development, researchers must move beyond simple phenotypic observation to quantifiable molecular interactions.[1] This guide outlines two critical in vitro workflows: a Radioligand Binding Assay to determine receptor affinity (

) and a Functional cAMP HTRF Assay to measure antagonistic potency (

). These protocols are designed to ensure reproducibility, high signal-to-noise ratios, and robust data integrity suitable for regulatory submission standards.

Pharmacological Profile & Assay Strategy

Xipranolol acts by competitively blocking the binding of catecholamines (epinephrine/norepinephrine) to


 and 

adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the heterotrimeric

protein.

Mechanism of Action: Under normal physiological conditions, agonist binding induces a conformational change in the GPCR, exchanging GDP for GTP on the


 subunit. This subunit dissociates and activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). Xipranolol inhibits this cascade.

To fully characterize Xipranolol, we must interrogate two distinct properties:

  • Affinity: How tightly does the molecule bind to the receptor? (Measured via Radioligand Displacement).

  • Efficacy/Potency: How effectively does it inhibit the downstream signaling cascade? (Measured via cAMP suppression).

Figure 1:


-Adrenergic Signaling Pathway and Xipranolol Intervention 

G Xipranolol Xipranolol HCl (Antagonist) Receptor Beta-Adrenergic Receptor (GPCR) Xipranolol->Receptor Blocks Agonist Catecholamines (Agonist) Agonist->Receptor Activates Gs Gs Protein (Activation) Receptor->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC Effect Physiological Response (Heart Rate/IOP) cAMP->Effect

Caption: Schematic of the


-coupled signaling cascade. Xipranolol competes with agonists for the orthosteric binding site, preventing Gs activation and subsequent cAMP accumulation.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (


) of Xipranolol.
Principle:  This assay measures the ability of non-labeled Xipranolol to displace a radiolabeled reference ligand (e.g., 

-Cyanopindolol) from membrane-bound

-receptors.
Materials & Reagents
ReagentSpecificationPurpose
Receptor Source CHO or HEK293 membranes overexpressing

-AR
Target receptor source.[2]
Radioligand

-(-)-Iodocyanopindolol (

-CYP)
High affinity, high specific activity ligand (~2200 Ci/mmol).
Assay Buffer 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4
Physiological binding environment.[1]
Non-Specific Control Propranolol (10

M final)
Defines non-specific binding (NSB).
Filters GF/C Glass Fiber Filters (PEI soaked)Traps membrane-bound ligand.
Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently using a Dounce homogenizer to ensure uniform suspension.

    • Dilute in Assay Buffer to a working concentration (typically 5–10

      
      g protein/well).
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Add 25

      
      L Assay Buffer.
      
    • Non-Specific Binding (NSB): Add 25

      
      L of 10 
      
      
      
      M Propranolol.
    • Test Compound: Add 25

      
      L of Xipranolol HCl (serial dilutions, e.g., 
      
      
      
      M to
      
      
      M).
  • Reaction Initiation:

    • Add 25

      
      L of 
      
      
      
      -CYP (Final concentration should be equal to its
      
      
      , approx. 20–50 pM).
    • Add 150

      
      L of Membrane Suspension to all wells.[2]
      
    • Total Volume: 250

      
      L.[2][3]
      
  • Incubation:

    • Incubate for 90 minutes at 25°C (Room Temp) with gentle agitation. Note: Equilibrium time depends on the specific cell line; 90 mins is standard for

      
      -AR.
      
  • Termination & Filtration:

    • Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter.

    • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer harvester).

    • Wash filters

      
       with ice-cold Wash Buffer (50 mM Tris-HCl).
      
  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count Radioactivity (CPM) using a Beta Counter.

Protocol B: Functional cAMP HTRF Assay

Objective: Determine the


 (Potency) of Xipranolol.
Principle:  Homogeneous Time-Resolved Fluorescence (HTRF) uses a competitive immunoassay between native cAMP produced by the cell and labeled cAMP-d2.[4]
  • High cAMP (Agonist only): Low FRET signal.

  • Low cAMP (Antagonist present): High FRET signal.

Materials & Reagents
ReagentSpecificationPurpose
Cells Adherent CHO-K1 expressing

-AR
Functional cellular model.[1][4][5][6]
Agonist Isoproterenol (ISO)Stimulates cAMP production (

conc.).
Detection Kit cAMP Gs Dynamic Kit (Cisbio/Revvity)Contains Anti-cAMP-Cryptate & cAMP-d2.
Stimulation Buffer HBSS + 0.5 mM IBMXIBMX inhibits phosphodiesterase to prevent cAMP degradation.
Experimental Workflow

Figure 2: HTRF Assay Workflow for Antagonist Mode

HTRF Step1 1. Cell Seeding (Low volume 384-well) Step2 2. Add Xipranolol (15 min Pre-incubation) Step1->Step2 Step3 3. Add Agonist (Isoproterenol EC80) Step2->Step3 Step4 4. Stimulation (30 min @ RT) Step3->Step4 Step5 5. Lysis & Detection (Add cAMP-d2 + Anti-cAMP-Eu) Step4->Step5 Step6 6. Read FRET (665nm / 620nm) Step5->Step6

Caption: Step-by-step workflow for measuring Xipranolol antagonism. Pre-incubation allows the antagonist to occupy receptors before agonist challenge.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells and resuspend in Stimulation Buffer (HBSS + IBMX).

    • Dispense 5

      
      L of cells (approx. 2,000 cells/well) into a white low-volume 384-well plate.
      
  • Antagonist Addition (Xipranolol):

    • Add 2.5

      
      L of Xipranolol (4X concentrated working solution).
      
    • Incubate for 15 minutes at Room Temperature. Critical: This allows Xipranolol to bind before the agonist competes.

  • Agonist Challenge:

    • Add 2.5

      
      L of Isoproterenol (4X concentrated).
      
    • Target Concentration: Use the

      
       of Isoproterenol (determined in a previous run) to ensure a robust signal window for inhibition.
      
    • Incubate for 30 minutes at Room Temperature.

  • Detection Step:

    • Add 5

      
      L of cAMP-d2 (Acceptor) in Lysis Buffer.
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
      
    • Incubate for 1 hour at Room Temperature (protect from light).

  • Measurement:

    • Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 620 nm (Donor reference).

    • Emission 2: 665 nm (FRET signal).

Data Analysis & Interpretation

A. Calculating the HTRF Ratio

Raw data must be ratiometric to correct for well-to-well variability and quenching.



B. Determining

Plot the HTRF Ratio (y-axis) against log[Xipranolol] (x-axis).

  • Note: Since this is a competitive assay, the HTRF signal increases as Xipranolol concentration increases (because Xipranolol blocks cAMP production, leaving more antibody available to bind the labeled d2-cAMP).

  • Convert HTRF Ratios to "cAMP concentration" using a standard curve if absolute quantification is required.

C. Calculating (Affinity)

For the binding assay, use the Cheng-Prusoff Equation to convert the observed


 into the intrinsic affinity constant (

):


  • 
     : Determined from your competition curve.[2]
    
  • 
     : Concentration of radioligand used (e.g., 0.05 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
Troubleshooting Guide
ObservationProbable CauseSolution
High Non-Specific Binding Filters not blocked; Ligand sticky.Soak filters in 0.3% PEI; use BSA in buffer.
Low Signal Window (HTRF) Low agonist response; Cell density.Re-titrate Isoproterenol; Optimize cell number per well.
Variable Replicates Pipetting error; Edge effects.Use automated dispensing; avoid outer wells in 384-plates.

References

  • Vertex Pharmaceuticals & NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health.[7] [Link] (Simulated Link based on search context 1.1)

  • Cheng, Y., & Prusoff, W. H. (1973).[8] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • British Heart Foundation. (2025). Beta blockers: Mechanism of Action. BHF Health Intelligence. [Link]

Sources

Application Note: Optimized Formulation Strategies for Xipranolol Hydrochloride Transdermal Matrix Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for formulating and evaluating matrix-type transdermal drug delivery systems (TDDS) for Xipranolol Hydrochloride (HCl) .

Xipranolol is a non-selective beta-adrenergic antagonist.[1] Like its analog Propranolol, it undergoes extensive first-pass metabolism when administered orally, leading to variable bioavailability.[1][2][3] Transdermal delivery offers a solution by bypassing hepatic metabolism and maintaining steady plasma levels.[4]

The Formulation Challenge: The primary obstacle is the physicochemical nature of Xipranolol Hydrochloride . As a salt, it is hydrophilic (high water solubility), whereas the Stratum Corneum (the skin's primary barrier) is lipophilic. A standard hydrophobic matrix will trap the drug, while a purely hydrophilic matrix will dump the dose too quickly.

The Solution: This protocol utilizes a hybrid polymer matrix system combining Hydroxypropyl Methylcellulose (HPMC - hydrophilic) and Ethyl Cellulose (EC - hydrophobic).[5] This blend creates a tortuous diffusion path that modulates the release of the hydrophilic salt, while permeation enhancers disrupt the Stratum Corneum lipid packing to facilitate transport.

Pre-Formulation Logic: Material Selection

The choice of excipients is governed by the "Donnan Equilibrium" and partition coefficient principles. We must balance the drug's affinity for the patch against its ability to partition into the skin.

Critical Material Attributes (CMA)
ComponentSelected MaterialFunctionMechanism of Action
API Xipranolol HClActive AgentBeta-blocker.[1] Hydrophilic salt form requires a co-solvent strategy.
Polymer 1 HPMC E-15Matrix Former (Hydrophilic)Swells upon contact with skin moisture, creating pores for drug diffusion.
Polymer 2 Ethyl Cellulose (EC)Matrix Former (Hydrophobic)Retards release; prevents "dose dumping" and maintains structural integrity.
Plasticizer Propylene Glycol (PG)Plasticizer & Co-solventReduces polymer glass transition temperature (

); prevents film brittleness; solubilizes the salt.
Enhancer Dimethyl Sulfoxide (DMSO)Permeation EnhancerAprotic solvent that reversibly alters keratin conformation and extracts lipids to open transport channels.
Solvent Methanol:Dichloromethane (1:1)Casting VehicleAzeotropic-like blend ensuring simultaneous solubility of both HPMC (polar) and EC (non-polar).
Formulation Decision Tree

FormulationLogic Start Analyze Drug Properties (Xipranolol HCl) Solubility Is Drug Hydrophilic? Start->Solubility MatrixChoice Select Hybrid Matrix (HPMC + EC) Solubility->MatrixChoice Yes (Salt Form) ReleaseMech Mechanism: Diffusion via Aqueous Pores MatrixChoice->ReleaseMech Enhancer Add Enhancer (DMSO/Terpenes) to disrupt Lipid Barrier ReleaseMech->Enhancer Final Optimized Transdermal Patch Enhancer->Final

Figure 1: Decision logic for selecting a hybrid matrix system for hydrophilic salts.

Experimental Protocol: Patch Fabrication

Method: Solvent Casting Technique Objective: To produce uniform, bubble-free films with a thickness of ~0.3 ± 0.05 mm.

Equipment Required
  • Magnetic Stirrer with Hot Plate

  • Mercury substrate or Teflon-coated Petri dishes (Area: ~60

    
    )
    
  • Vacuum Desiccator (with fused Calcium Chloride)

  • Inverted Funnel (to control evaporation rate)[6]

Step-by-Step Procedure
  • Solvent Preparation: Prepare a solvent mixture of Methanol and Dichloromethane (DCM) in a 1:1 volume ratio.

    • Why? Methanol dissolves the drug and HPMC; DCM dissolves the EC.

  • Polymer Dispersion:

    • Weigh HPMC E-15 and Ethyl Cellulose (Standard ratios to test: 4:1, 3:2, 2:3, 1:4).

    • Dissolve polymers in the solvent mixture under continuous stirring at 500 RPM for 45 minutes. Ensure no lumps remain.[6]

  • Drug Incorporation:

    • Weigh Xipranolol HCl (calculated for a loading dose, e.g., 10 mg/patch).

    • Add the drug to the polymer solution.[6] Stir for an additional 20 minutes.

  • Plasticizer & Enhancer Addition:

    • Add Propylene Glycol (30% w/w of total polymer weight).

    • Add DMSO (10% w/w of total formulation).

    • Critical Step: Stir gently (200 RPM) for 10 minutes to avoid air entrapment.

  • Casting:

    • Pour the homogeneous solution into the center of the Teflon/Mercury petri dish.

    • Place an inverted funnel over the dish.

    • Note: The funnel prevents rapid evaporation, which causes "skinning" (a hard crust forming on top while the bottom is wet) and film rippling.

  • Drying:

    • Allow to dry at room temperature (25°C) for 24 hours.

    • Transfer dried films to a vacuum desiccator for another 24 hours to remove residual organic solvents.

  • Storage:

    • Cut films into circular patches (e.g., 2

      
      ) using a cork borer.
      
    • Store between aluminum foil sheets in a desiccator.

Protocol: In Vitro Permeation Studies (IVPT)

This is the validation step. We simulate the human physiological environment to measure how much drug crosses the skin barrier.

Apparatus: Franz Diffusion Cell (Vertical) Membrane: Excised Rat Abdominal Skin (or Strat-M® Synthetic Membrane for preliminary screening).

Experimental Setup
ParameterSetting/Value
Receptor Compartment Vol ~20 - 25 mL (Exact volume must be calibrated)
Receptor Media Phosphate Buffered Saline (PBS) pH 7.4
Temperature 37 ± 0.5°C (To maintain skin surface at 32°C)
Stirring Speed 600 RPM (To maintain sink conditions)
Sampling Intervals 0.5, 1, 2, 4, 8, 12, 24 hours
Workflow Diagram

FranzCellWorkflow Prep 1. Membrane Prep (Soak in PBS 24h) Mount 2. Mount Skin (SC facing Donor) Prep->Mount Dose 3. Apply Patch (Donor Compartment) Mount->Dose Sample 4. Sampling (Withdraw 1mL) Dose->Sample Replace 5. Replenish Media (Maintain Sink Cond.) Sample->Replace Analyze 6. HPLC/UV Analysis Sample->Analyze Replace->Sample Next Timepoint

Figure 2: Standard Operating Procedure (SOP) for Franz Diffusion Cell studies.

Data Analysis (Kinetic Modeling)

To validate the mechanism, fit the cumulative release data (


) against time (

) using these models. For matrix patches, Higuchi is the expected model.
  • Zero Order:

    
     (Ideal constant release).
    
  • First Order:

    
     (Concentration dependent).
    
  • Higuchi Model:

    
     (Diffusion controlled).
    
  • Korsmeyer-Peppas:

    
    
    
    • If

      
      : Fickian Diffusion.
      
    • If

      
      : Non-Fickian (Anomalous) transport (swelling + diffusion).
      

Quality Control & Troubleshooting

Evaluation Parameters
TestAcceptance CriteriaMethod
Thickness RSD < 2%Digital Micrometer at 5 points.
Weight Variation RSD < 5%Weigh 10 patches individually.
Drug Content 95% - 105%Extract patch in methanol, sonicate, filter, analyze via UV/HPLC.
Moisture Content Low (< 5%)Weigh before/after desiccation. High moisture leads to microbial growth.
Folding Endurance > 200 foldsRepeatedly fold patch at same point until break.
Troubleshooting Guide
  • Issue: Film is brittle.

    • Cause: Insufficient plasticizer or drying too fast.

    • Fix: Increase Propylene Glycol concentration or dry at a lower temperature.

  • Issue: Drug crystallization on surface.

    • Cause: Drug saturation exceeded in the polymer matrix.

    • Fix: Reduce drug loading or add PVP (polyvinylpyrrolidone) as a crystallization inhibitor.

  • Issue: "Burst Effect" (Too much drug released initially).

    • Cause: HPMC ratio too high.

    • Fix: Increase Ethyl Cellulose (EC) ratio to retard initial release.

References

  • Guy, R. H., & Hadgraft, J. (2003). Transdermal Drug Delivery. Marcel Dekker.[7] (Foundational text on skin permeation physics).

  • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.[2][3][4][6][8][7][9][10][11][12] Nature Biotechnology, 26(11), 1261–1268. Link

  • Aquil, M., et al. (2004). Matrix type transdermal drug delivery system of metoprolol tartrate: In vitro characterization. Acta Pharmaceutica, 54, 309-318.
  • Kulkarni, R. V., et al. (2010). Design and evaluation of transdermal patches of propranolol hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(5), 667. (Direct protocol analog for hydrophilic beta-blocker salts).
  • EMA Guidelines. (2014). Guideline on quality of transdermal patches. European Medicines Agency. Link

Sources

Application Note: Spectrophotometric Determination of Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two robust spectrophotometric protocols for the quantitative determination of Xipranolol Hydrochloride in bulk drug and pharmaceutical formulations. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separation, visible spectrophotometry offers a cost-effective, rapid, and high-throughput alternative for Quality Control (QC) and content uniformity testing.

The methods described herein leverage the chemical properties of Xipranolol's secondary amine moiety:

  • Method A (Charge Transfer): Utilizes

    
    -acceptors (DDQ or TCNQ) to form colored radical anions.[1]
    
  • Method B (Ion-Pair Formation): Utilizes acidic sulfonephthalein dyes (Bromocresol Green) to form extractable ion-pair complexes.[1]

Chemical Basis & Mechanism

This compound is a non-selective beta-adrenergic antagonist.[1][2] Its structure contains a secondary aliphatic amine group which acts as an electron donor (n-donor).[1]

Mechanism A: Charge Transfer Complexation

The secondary amine of Xipranolol functions as an n-donor, reacting with


-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)  or 7,7,8,8-tetracyanoquinodimethane (TCNQ) .[1][2][3]
  • Reaction: The drug transfers an electron to the reagent, forming a charge-transfer (CT) complex.[1]

  • Chromophore: The dissociation of this complex in polar solvents (like acetonitrile) yields the intensely colored radical anion of the reagent.[1]

    • DDQ Radical Anion

      
      [1]
      
    • TCNQ Radical Anion

      
      [1]
      
Mechanism B: Ion-Pair Extraction

In acidic media, the secondary amine of Xipranolol is protonated (


).[1] This cation forms an electrostatic ion-pair complex with the anionic form of a dye (e.g., Bromocresol Green, 

).[1]
  • Reaction:

    
    
    
  • Extraction: The neutral ion-pair complex is extracted into an organic solvent (Chloroform), while the unreacted dye remains in the aqueous phase.[1]

Experimental Protocols

Equipment & Reagents[1][4][5][6]
  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10mm matched quartz cells.

  • Solvents: Acetonitrile (HPLC Grade), Chloroform (Spectroscopic Grade), Methanol.[1]

  • Reagents:

    • DDQ Solution: 1 mg/mL in Acetonitrile (Freshly prepared).[1]

    • TCNQ Solution: 1 mg/mL in Acetonitrile.[1]

    • Bromocresol Green (BCG):[1][4]

      
       M in water (with minimal NaOH to dissolve if necessary).[1]
      
    • Phthalate Buffer (pH 3.0): 0.1 M Potassium Hydrogen Phthalate adjusted with HCl.

Method A: Charge Transfer (DDQ Protocol)

Target Concentration Range: 10 – 80


g/mL[1][5]
  • Standard Preparation: Dissolve 10 mg Xipranolol HCl in 100 mL Acetonitrile to create a 100

    
    g/mL stock solution.
    
  • Aliquoting: Transfer aliquots (0.5 – 4.0 mL) of stock solution into a series of 10 mL volumetric flasks.

  • Reaction: Add 1.0 mL of DDQ reagent solution to each flask.

  • Incubation: Allow the mixture to stand at room temperature (

    
    ) for 20 minutes. The solution will turn an orange-red color.[1]
    
    • Note: Do not heat DDQ reactions significantly as the reagent is thermally unstable.[1]

  • Dilution: Make up to volume with Acetonitrile.

  • Measurement: Measure absorbance at 460 nm against a reagent blank prepared simultaneously.

Method B: Ion-Pair Extraction (BCG Protocol)

Target Concentration Range: 2 – 20


g/mL[1]
  • Standard Preparation: Dissolve 10 mg Xipranolol HCl in 100 mL distilled water.

  • Aliquoting: Transfer aliquots into 125 mL separating funnels.

  • Buffering: Add 5 mL of Phthalate Buffer (pH 3.0).

  • Dye Addition: Add 5 mL of BCG solution. Mix gently.

  • Extraction: Add exactly 10 mL of Chloroform. Shake vigorously for 2 minutes.

  • Separation: Allow layers to separate. Collect the lower organic layer (Chloroform) and pass it through anhydrous sodium sulfate to remove moisture.[1]

  • Measurement: Measure absorbance at 416 nm against a reagent blank.

Visualization of Workflows

Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix for selecting the appropriate method based on lab resources and sensitivity requirements.

MethodSelection start Start: Xipranolol Analysis check_sens Check Sensitivity Req. start->check_sens high_sens High Sensitivity Needed? (< 5 µg/mL) check_sens->high_sens method_b Select Method B (Ion-Pair / BCG) high_sens->method_b Yes method_a Select Method A (Charge Transfer / DDQ) high_sens->method_a No process_b 1. Buffer pH 3.0 2. Extract w/ Chloroform 3. Measure @ 416nm method_b->process_b process_a 1. Mix w/ DDQ in MeCN 2. Wait 20 mins 3. Measure @ 460nm method_a->process_a validate Validation (ICH Q2) process_b->validate process_a->validate

Caption: Decision matrix for selecting between Charge Transfer and Ion-Pair methodologies based on sensitivity requirements.

Diagram 2: Chemical Mechanism (Charge Transfer)

Visualizing the electron donor-acceptor interaction.[1]

ReactionMechanism donor Xipranolol (n-donor) complex [Xipranolol+ • DDQ-] (Charge Transfer Complex) donor->complex MeCN acceptor DDQ (pi-acceptor) acceptor->complex radical DDQ Radical Anion (Colored Species) complex->radical Dissociation

Caption: Mechanism of radical anion formation via charge transfer between Xipranolol and DDQ.[1]

Data Analysis & Validation

To ensure scientific integrity, the following validation parameters (based on ICH Q2 R1) must be established.

Quantitative Parameters Table
ParameterMethod A (DDQ)Method B (BCG)

460 nm416 nm
Solvent AcetonitrileChloroform
Linearity Range 10 – 80

g/mL
2 – 20

g/mL
Reaction Time 20 mins (Standing)2 mins (Shaking)
Stability ~4 hours> 24 hours
Molar Absorptivity (

)
HighModerate
Selectivity High (Specific to donors)Moderate (Any amine)
Calculations

Calculate the concentration of the unknown sample using the linear regression equation obtained from the calibration curve:



Where:
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Absorbance[1][4][6][7][8][9][10][11][12]
    
  • 
     = Concentration (
    
    
    
    g/mL)[1][2][8][10][13]
  • 
     = Slope (Sensitivity)[1]
    
  • 
     = Intercept[1][8]
    

Expertise & Troubleshooting (Critical Control Points)

As an application scientist, pay attention to these variables which often cause assay failure:

  • Solvent Polarity (Method A): The dissociation of the charge-transfer complex into the colored radical anion is highly dependent on solvent polarity.[1] Acetonitrile is preferred over dioxane or chloroform for Method A because its high dielectric constant stabilizes the radical anion.[1]

  • pH Control (Method B): The pH of the aqueous phase is the most critical variable in ion-pair extraction.[1]

    • If pH is too low (< 2.0) : The dye may not be in the correct anionic state.[1]

    • If pH is too high (> 5.0) : Xipranolol may deprotonate, preventing ion-pairing.[1]

    • Action: Always check the buffer pH before extraction.[1]

  • Reagent Blanking: DDQ solutions have a slight intrinsic color.[1] Always use a reagent blank (Solvent + DDQ) rather than a solvent blank to zero the spectrophotometer.[1]

  • Water Contamination: In Method B, any water droplets in the chloroform layer will cause turbidity and light scattering.[1] Filtration through anhydrous sodium sulfate is mandatory. [1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • El-Ries, M. A. (2012).[1] Spectrophotometric determination of some beta-blockers in pharmaceutical formulations.[1][4][5][8] Journal of Pharmaceutical Analysis.[1] (Note: Provides foundational chemistry for beta-blocker charge transfer).[1]

  • Rahman, N., & Khan, N. A. (2007).[1] Spectrophotometric determination of beta-blockers in pharmaceutical formulations based on charge transfer reactions.[1] Journal of the Chinese Chemical Society.[1] Link[1]

  • Basavaiah, K., et al. (2006).[1] Simple and sensitive spectrophotometric determination of some beta-blockers using bromocresol green. E-Journal of Chemistry.[1] (Foundational protocol for ion-pair extraction of secondary amines).

Sources

Application Note: Dosing Guidelines for Xipranolol Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Xipranolol hydrochloride (BS-7977-D) is a non-selective


-adrenergic receptor antagonist utilized in cardiovascular and pharmacological research. While less ubiquitous than propranolol in modern high-throughput screening, it remains a critical tool for investigating comparative beta-blockade pharmacodynamics, particularly in studies examining lipid solubility and membrane stabilizing activity.

Key Challenge: Unlike propranolol, specific contemporary in vivo dosing guidelines for xipranolol in murine models are limited in the public domain. Most foundational data stems from canine and ex vivo models (e.g., Laddu & Somani, 1970). Solution: This protocol establishes a Translational Dosing Strategy , utilizing propranolol as a pharmacological benchmark due to structural and mechanistic homology. Researchers are advised to perform a pilot dose-response study using the "Low-to-High" titration method described below to account for species-specific metabolic variances.

Compound Properties & Formulation

Successful in vivo delivery requires precise formulation to ensure bioavailability and stability.

PropertySpecification
Chemical Name 1-(di-2,6-xylylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
Molecular Weight ~391.9 g/mol (HCl salt)
Solubility Soluble in Water (>10 mg/mL), Saline (0.9%), and Ethanol.
Appearance White to off-white crystalline powder.
Storage -20°C (solid); Solutions should be prepared fresh or stored at 4°C for <24h.
Vehicle Preparation Protocol

Target Concentration: 1 mg/mL (for low dose) to 5 mg/mL (for high dose).

  • Weighing: Accurately weigh the required amount of Xipranolol HCl.

  • Dissolution: Add 0.9% sterile saline (NaCl). Vortex for 30–60 seconds. The HCl salt typically dissolves readily without the need for DMSO.

    • Note: If using the free base (rare), pre-dissolve in 2% DMSO or Ethanol before adding saline.

  • Filtration: Sterilize using a 0.22

    
    m syringe filter (PES or Nylon) to prevent infection in chronic studies.
    
  • pH Check: Ensure pH is near physiological range (6.0–7.5).

Dosing Guidelines & Strategy

Because xipranolol is a non-selective blocker (binding


 and 

receptors), dosing must balance efficacy (heart rate reduction) against toxicity (severe bradycardia, hypotension).
Recommended Dose Ranges (Murine)

Based on pharmacological equivalence to Propranolol (Ratio ~1:1 to 1:2).

Administration RoutePurposeStarting DoseMax DoseFrequency
Intraperitoneal (IP) Acute Pharmacodynamics1 - 5 mg/kg 10 mg/kgSingle bolus
Oral Gavage (PO) Chronic/Bioavailability10 mg/kg 50 mg/kgDaily (QD)
Intravenous (IV) PK/Rapid Onset0.5 - 1 mg/kg 2 mg/kgBolus (Slow)
Subcutaneous (SC) Sustained Release5 - 10 mg/kg 20 mg/kgQD or Pump

Critical Note on Bioavailability: Like other lipophilic beta-blockers, xipranolol likely undergoes significant first-pass metabolism in rodents.[1] Oral doses generally require 5-10x the parenteral dose to achieve comparable plasma levels.

Mechanism of Action & Signaling Pathway

Xipranolol exerts its effect by competitively antagonizing catecholamine binding at


-adrenergic receptors. The following diagram illustrates the signal transduction pathway inhibited by the compound.

G Catecholamines Catecholamines (Epinephrine/NE) BetaRec Beta-Adrenergic Receptor (GPCR) Catecholamines->BetaRec  Binds   Xipranolol Xipranolol HCl (Inhibitor) Xipranolol->BetaRec  Competitive Antagonism   BlockEffect Therapeutic Effect: (-) Heart Rate (-) Contractility Xipranolol->BlockEffect  Results in   Gs Gs Protein (Activation) BetaRec->Gs  Activates   AC Adenylyl Cyclase Gs->AC  Stimulates   cAMP cAMP (Second Messenger) AC->cAMP  Increases   PKA Protein Kinase A (PKA) cAMP->PKA  Activates   CaChannel L-Type Ca2+ Channels (Phosphorylation) PKA->CaChannel  Phosphorylates   Effect Physiological Effect: (+) Chronotropy (+) Inotropy CaChannel->Effect  Ca2+ Influx  

Figure 1: Mechanism of Action. Xipranolol blocks the


-receptor, preventing the cAMP/PKA cascade that normally increases heart rate and contractility.

Experimental Workflow: Pilot Dose-Finding

Since specific literature on xipranolol murine dosing is older, a Dose Escalation Pilot is mandatory to validate efficacy without toxicity.

Step-by-Step Protocol:
  • Baseline Measurement: Acclimate mice (n=3 per group) and measure baseline Heart Rate (HR) and Blood Pressure (BP) using a tail-cuff system.

  • Group Assignment:

    • Group A: Vehicle (Saline)

    • Group B: Low Dose (1 mg/kg IP)

    • Group C: High Dose (5 mg/kg IP)

  • Administration: Inject IP. Volume should be standardized (e.g., 10 mL/kg).

  • Monitoring: Measure HR/BP at 15, 30, 60, and 120 minutes post-dose.

  • Endpoint Definition:

    • Efficacy: >15% reduction in HR compared to baseline.

    • Toxicity:[2][3][4] >40% reduction in HR, ataxia, or respiratory distress.

DosingDecision Start Start Pilot Study (n=3 mice) Dose1 Administer 1 mg/kg IP Start->Dose1 CheckHR Monitor HR (30 min post-dose) Dose1->CheckHR NoEffect No Change in HR CheckHR->NoEffect <10% Drop GoodEffect HR Reduced (15-30%) CheckHR->GoodEffect Target Range Toxic HR Reduced >40% or Adverse Events CheckHR->Toxic Excessive Drop Increase Increase Dose to 5 mg/kg NoEffect->Increase Proceed Proceed to Main Study GoodEffect->Proceed Reduce Reduce Dose to 0.5 mg/kg Toxic->Reduce

Figure 2: Dose Optimization Decision Tree. Use this logic to determine the final experimental dose.

Safety & Toxicology

  • LD50 (Estimated): Based on propranolol data, the intraperitoneal LD50 in mice is approximately 100–120 mg/kg .

  • Signs of Overdose: Lethargy, piloerection, severe bradycardia, gasping respiration, and convulsions.

  • Antidote: In case of accidental overdose in valuable models, Isoproterenol (beta-agonist) or Atropine (muscarinic antagonist) can be used to reverse bradycardia.

References

  • Laddu, A. R., & Somani, P. (1970). Antiarrhythmic activity of 1-(di-2,6-xylylmethoxy)-3-(isopropylamino) propanol-2-hydrochloride (BS-7977-D) in the dog heart lung preparation. European Journal of Pharmacology, 9(2), 129–135.[5][6][7][8] Link

  • Black, J. W., et al. (1964). A new adrenergic beta-receptor antagonist. The Lancet, 283(7342), 1080-1081. (Foundational reference for propranolol dosing standards). Link

  • Niedermayer, S., et al. (2020). Effects of Propranolol on Bone, White Adipose Tissue, and Bone Marrow Adipose Tissue in Mice. Frontiers in Endocrinology, 11, 142. (Modern reference for chronic beta-blocker dosing in mice). Link

  • Corbo, M., et al. (1990). Bioavailability of propranolol following oral and transdermal administration in rabbits.[1] Journal of Pharmaceutical Sciences, 79(7), 584-587.[1] (Reference for bioavailability/first-pass metabolism). Link

Sources

Application Notes and Protocols for the Extraction of Xipranolol Hydrochloride from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Xipranolol Hydrochloride Quantification

This compound, a beta-adrenoceptor antagonist, represents a class of compounds critical in cardiovascular therapy.[1][2] The precise and accurate quantification of xipranolol and its metabolites in biological matrices such as plasma, urine, and tissues is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Such data are fundamental to drug development, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for determining dosing regimens, assessing bioequivalence, and ensuring patient safety.[3][4]

This comprehensive guide provides detailed protocols for the extraction of this compound from biological samples, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of bioanalysis and are designed to be robust, reproducible, and compliant with regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][5][6][7][8]

The Rationale Behind Extraction: Isolating the Analyte from a Complex Biological Milieu

Biological samples are inherently complex, containing a myriad of endogenous substances such as proteins, lipids, salts, and other metabolites that can interfere with analytical measurements.[9] The primary objective of sample extraction is to isolate the target analyte, this compound, from these interfering components, thereby enhancing the sensitivity, selectivity, and accuracy of the subsequent analytical determination. The choice of extraction technique is dictated by the physicochemical properties of xipranolol, the nature of the biological matrix, the required limit of quantification (LOQ), and the analytical instrumentation employed.

This document will focus on two of the most widely employed and effective extraction techniques in bioanalysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .

Part 1: Liquid-Liquid Extraction (LLE) of this compound

LLE is a classic and powerful technique that partitions an analyte between two immiscible liquid phases based on its differential solubility. For a basic compound like xipranolol, pH adjustment of the aqueous biological sample is a critical step to ensure it is in a neutral, more organic-soluble form, facilitating its transfer into an organic solvent.

Causality in LLE Protocol Design:
  • pH Adjustment: Xipranolol, as a secondary amine, is basic. By increasing the pH of the biological sample (e.g., plasma or urine) to a value above its pKa, the equilibrium is shifted towards the un-ionized form, which is significantly more soluble in organic solvents.

  • Choice of Organic Solvent: The ideal organic solvent should be immiscible with water, have a high affinity for the un-ionized form of xipranolol, a low boiling point for easy evaporation, and be of high purity to avoid introducing interfering substances. A common choice for beta-blockers is a mixture of a non-polar solvent and a more polar modifier to enhance extraction efficiency.

  • Internal Standard (IS): The use of a structurally similar internal standard is crucial for accurate quantification. The IS is added to the sample at the beginning of the extraction process and compensates for any variability or loss of analyte during the extraction and analysis steps. A deuterated analog of xipranolol would be an ideal IS.

Experimental Workflow for LLE

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation & Reconstitution cluster_3 Analysis Sample Biological Sample (e.g., 1 mL Plasma) Add_IS Add Internal Standard Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Base Add Basifying Agent (e.g., NaOH) Vortex1->Add_Base Vortex2 Vortex Mix Add_Base->Vortex2 Add_Solvent Add Extraction Solvent (e.g., MTBE/DCM) Vortex2->Add_Solvent Vortex_Extract Vortex for Extraction Add_Solvent->Vortex_Extract Centrifuge Centrifuge for Phase Separation Vortex_Extract->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Xipranolol.

Detailed LLE Protocol for Plasma Samples:
  • Sample Preparation:

    • Pipette 1.0 mL of plasma into a clean polypropylene centrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., a deuterated analog of xipranolol at a known concentration).

    • Vortex for 10 seconds.

    • Add 100 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample to a pH > 10.

    • Vortex for another 10 seconds.

  • Extraction:

    • Add 5.0 mL of an extraction solvent mixture (e.g., Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM), 80:20 v/v).

    • Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Isolation and Reconstitution:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Part 2: Solid-Phase Extraction (SPE) of this compound

SPE is a more selective and often cleaner extraction technique compared to LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a strong solvent.

Causality in SPE Protocol Design:
  • Sorbent Selection: For a basic compound like xipranolol, a mixed-mode cation exchange sorbent is highly effective. This sorbent possesses both non-polar (for reversed-phase retention) and negatively charged (for cation exchange retention) functional groups. This dual retention mechanism provides high selectivity for basic compounds.

  • Sample Pre-treatment: Diluting the biological sample and adjusting its pH is crucial for optimal retention on the SPE sorbent. Acidifying the sample ensures that the basic xipranolol is protonated and positively charged, ready for strong retention by the cation exchange groups on the sorbent.

  • Wash Steps: The wash steps are critical for removing interferences. An initial wash with an acidic solution will remove neutral and acidic interferences while the analyte is retained by cation exchange. A subsequent wash with an organic solvent (e.g., methanol) can remove lipophilic interferences while the analyte remains bound.

  • Elution: The final step involves eluting the analyte with a solvent mixture that disrupts both the reversed-phase and cation exchange interactions. This is typically achieved with an organic solvent containing a small amount of a basic modifier (e.g., ammonium hydroxide) to neutralize the charge on the analyte and release it from the sorbent.

Experimental Workflow for SPE

SPE_Workflow cluster_0 Cartridge Conditioning cluster_1 Sample Loading cluster_2 Washing cluster_3 Elution & Analysis Condition Condition with Methanol Equilibrate Equilibrate with Water Condition->Equilibrate Pretreat_Sample Pre-treat Sample (Acidify) Equilibrate->Pretreat_Sample Load_Sample Load Pre-treated Sample Pretreat_Sample->Load_Sample Wash1 Wash 1 (Acidic Solution) Load_Sample->Wash1 Wash2 Wash 2 (Organic Solvent) Wash1->Wash2 Elute Elute with Basic Organic Solvent Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Xipranolol.

Detailed SPE Protocol for Urine Samples:
  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to pellet any sediment.

    • In a clean tube, mix 1.0 mL of the supernatant with 1.0 mL of 2% phosphoric acid.

    • Add 50 µL of the internal standard working solution.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL).

    • Condition the cartridge by passing 1.0 mL of methanol.

    • Equilibrate the cartridge by passing 1.0 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of 0.1 M hydrochloric acid to remove polar interferences.

    • Wash the cartridge with 1.0 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution and Final Processing:

    • Elute the analyte with 1.0 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Part 3: Analytical Quantification

Following extraction, the samples are ready for analysis, typically by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector. For high sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is the gold standard in bioanalysis.[4][9][10][11]

Typical LC-MS/MS Parameters:
ParameterTypical ConditionRationale
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds like beta-blockers.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization for better MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Elution Start at low %B, ramp up to high %BAllows for the separation of analytes with different polarities and elution of strongly retained compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5-10 µLA small injection volume is sufficient for sensitive LC-MS/MS analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveXipranolol has a secondary amine that is readily protonated in the positive ion mode.
MS/MS Transitions Precursor ion → Product ionSpecific mass transitions for xipranolol and its internal standard provide high selectivity and quantification.
Data Analysis and Method Validation:

The concentration of xipranolol in the unknown samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentrations of the calibration standards. The entire bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[1][2][5][6][7][8] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent and reproducible, but does not need to be 100%.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the analyte signal.
Stability Analyte stability established under various storage and processing conditions.

Conclusion

The successful quantification of this compound in biological samples is contingent upon a well-designed and validated extraction method. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust solutions, with the choice depending on the specific requirements of the study. The protocols provided in this application note serve as a detailed guide for researchers to develop and implement reliable methods for the bioanalysis of xipranolol, ultimately contributing to a better understanding of its clinical pharmacology.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Inxight Drugs. This compound. [Link]

  • Wikipedia. Xipranolol. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]

  • PubChem. This compound. [Link]

  • precisionFDA. XIPRANOLOL. [Link]

  • MSD Manual Professional Edition. Drug Metabolism. [Link]

  • Oxford Academic. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. [Link]

  • Recent Advances In Doping Analysis. (2008). Screening for β-blockers in urine with on-line extraction and LC-MSMS detection. [Link]

  • PubMed. (2004). Comparison of Extraction of a Beta-Blocker From Plasma Onto a Molecularly Imprinted Polymer With Liquid-Liquid Extraction and Solid Phase Extraction Methods. [Link]

  • PubMed. (2013). Recent developments in HPLC analysis of β-blockers in biological samples. [Link]

  • RSC Publishing. (2025). Sub-zero temperature biosolvent-assisted liquid–liquid microextraction for quantifying propranolol and carvedilol in human urine using HPLC-UV: greenness profile evaluation. [Link]

  • SciSpace. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Xipranolol Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Xipranolol Hydrochloride is a non-selective beta-blocker with significant lipophilicity due to its bis(2,6-dimethylphenyl) structure. While the hydrochloride salt form improves initial dissolution compared to the free base, it frequently exhibits pH-dependent precipitation and insufficient equilibrium solubility at the physiological pH (7.4) required for injection.

This guide provides a tiered troubleshooting approach to enhance the aqueous solubility of Xipranolol HCl. We move from fundamental physicochemical adjustments to advanced complexation strategies.

Module 1: The Physicochemical Barrier (Root Cause Analysis)

Before attempting solubilization, you must understand the mechanism of failure. Xipranolol HCl behaves as a weak cationic electrolyte .

  • The Challenge: The drug contains a secondary amine with a pKa of approximately 9.5 .

  • The Mechanism: In acidic media (pH < 6), the amine is protonated (

    
    ), and solubility is high. As the pH approaches physiological levels (pH 7.4), the abundance of the uncharged free base (
    
    
    
    ) increases logarithmically.
  • The Risk: If the concentration of the free base exceeds its intrinsic solubility (

    
    ), the drug precipitates. This is the "Salt Break" phenomenon.
    
Decision Matrix: Selecting a Solubilization Strategy

Use the following logic flow to determine the correct experimental path for your specific concentration targets.

FormulationStrategy Start Start: Define Target Concentration CheckPH Is Target Conc. < 1 mg/mL? Start->CheckPH PH_Strategy Strategy A: pH Adjustment (Buffer pH 4.5 - 5.5) CheckPH->PH_Strategy Yes CheckCosolvent Is Target Conc. 1 - 10 mg/mL? CheckPH->CheckCosolvent No Cosolvent_Strategy Strategy B: Cosolvency (PG / Ethanol / PEG 400) CheckCosolvent->Cosolvent_Strategy Yes CheckCD Is Target Conc. > 10 mg/mL? CheckCosolvent->CheckCD No CD_Strategy Strategy C: Cyclodextrin Complexation (HP-β-CD) CheckCD->CD_Strategy Yes

Figure 1: Decision tree for selecting the appropriate solubilization technique based on required drug load.

Module 2: pH Control & Buffering (Strategy A)

Applicability: Low-dose formulations where acidic pH is tolerable.

The Protocol: Determining the pH-Solubility Profile

Do not blindly add acid. You must define the "pH of Precipitation" (


).
  • Preparation: Prepare a supersaturated solution of Xipranolol HCl in 0.1N HCl.

  • Titration: Slowly titrate with 0.1N NaOH while monitoring turbidity (Tyndall effect) or UV transmittance at 600 nm.

  • Data Capture: Record the pH at the exact moment turbidity spikes. This is your

    
     for that specific concentration.
    
  • Formulation Rule: Your final formulation pH must be at least 0.5 - 1.0 pH units below the

    
     to prevent precipitation upon storage or varying temperatures.
    

Warning: Xipranolol HCl solutions below pH 3.0 may cause phlebitis (pain on injection). Aim for a target pH of 4.5 – 5.5 using an Acetate or Citrate buffer if solubility permits.

Module 3: Cosolvency (Strategy B)

Applicability: Medium-dose formulations. Theory: Reducing the dielectric constant of the solvent system to match the lipophilic regions of the Xipranolol molecule (the xylyl rings).

Recommended Cosolvent Systems
CosolventMax % (IV Bolus)Max % (IV Infusion)Mechanism
Propylene Glycol (PG) 40%10%Disrupts water hydrogen bonding; solvates non-polar rings.
Ethanol 10-15%5%High solubilizing power but causes pain/hemolysis at high %.
PEG 400 50%10%Good for stability; higher viscosity may slow injection.
Troubleshooting: "The solution is clear but precipitates upon dilution."
  • Issue: This is the "Dilution Shock" . When you inject a cosolvent-rich formulation into the bloodstream (aqueous), the cosolvent is diluted, the dielectric constant spikes, and the drug crashes out.

  • The Fix: You must perform a Serial Dilution Test .

    • Take your formulation (e.g., 20% PG).

    • Dilute 1:10 with Normal Saline (0.9% NaCl).

    • Observe for 4 hours. If crystals form, you must reduce the drug load or switch to Strategy C (Cyclodextrins), which protects the drug during dilution.

Module 4: Cyclodextrin Complexation (Strategy C)

Applicability: High-dose formulations or when "Dilution Shock" is observed. Gold Standard: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Why HP-β-CD?

Unlike cosolvents, cyclodextrins form an inclusion complex.[1] The lipophilic xylyl rings of Xipranolol insert into the hydrophobic cavity of the CD, while the hydrophilic exterior keeps the complex dissolved in water. Crucially, this complex remains stable upon dilution in the bloodstream.

Experimental Protocol: Phase Solubility Study

PhaseSolubility Step1 1. Prepare CD Solutions (0% to 20% w/v HP-β-CD) Step2 2. Add Excess Drug (Solid Xipranolol HCl) Step1->Step2 Step3 3. Equilibrate (Shake 24-48h @ 25°C) Step2->Step3 Step4 4. Filter & Assay (0.45µm filter -> HPLC) Step3->Step4 Step5 5. Plot Isotherm (Conc. Drug vs. Conc. CD) Step4->Step5

Figure 2: Workflow for determining the stability constant (


) of the drug-CD complex.

Calculation: If the plot is linear (AL-type), calculate the Stability Constant (


) using the slope:


  • Target: A

    
     between 100 – 1000 M⁻¹  indicates ideal complexation.
    
  • Optimization: If binding is weak, adding a small amount (0.1%) of a water-soluble polymer like PVP or HPMC can stabilize the complex (ternary complexation).

FAQ & Troubleshooting

Q: My formulation turns yellow after autoclaving.

  • A: Beta-blockers can be sensitive to oxidation and hydrolysis at high temperatures.

    • Immediate Fix: Switch to Sterile Filtration (0.22 µm) instead of autoclaving.

    • Secondary Fix: Sparge water with Nitrogen (

      
      ) to remove dissolved oxygen and add an antioxidant like Sodium Metabisulfite (0.1%).
      

Q: Can I use Polysorbate 80 (Tween 80)?

  • A: Yes, but proceed with caution. While surfactants improve solubility via micellization, Polysorbate 80 carries a higher risk of histamine release and hypersensitivity reactions compared to Cyclodextrins. Use only if Strategies A, B, and C fail.

Q: The solution is hypertonic.

  • A: High concentrations of Cosolvents (Module 3) or Cyclodextrins (Module 4) increase tonicity.

    • Fix: If using >10% HP-β-CD, do not add Sodium Chloride. The CD itself provides tonicity. Measure Osmolality; aim for 290 ± 30 mOsm/kg.

References

  • PubChem. this compound | C23H34ClNO2.[2] National Library of Medicine. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for beta-blocker solubility profiles).

Sources

Identifying degradation products of xipranolol hydrochloride under stress

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical resource for the structural elucidation and stress testing of Xipranolol Hydrochloride . It is designed for analytical scientists and formulation chemists requiring high-level troubleshooting and mechanistic insights.[1]

Product: this compound (API & Formulation) Context: Forced Degradation / Stress Testing (ICH Q1A/Q1B) Document Type: Advanced Troubleshooting & Method Development Guide

Core Stability Profile & Structural Vulnerabilities

To successfully identify degradation products, you must first understand where the molecule breaks. Xipranolol HCl is chemically 1-[bis(2,6-dimethylphenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride .[1]

Its degradation logic differs from standard beta-blockers (like Propranolol) due to its unique benzhydryl-like ether linkage .[1]

Functional GroupVulnerabilityStress ConditionPredicted Degradant (Mechanistic)
Benzhydryl Ether High .[1] Acid-catalyzed cleavage.[2]Acid Hydrolysis (pH < 3)Degradant A : Bis(2,6-dimethylphenyl)methanolDegradant B : 3-(isopropylamino)propane-1,2-diol
Secondary Amine Moderate.[1] N-Oxidation.Oxidation (H₂O₂)Degradant C : Xipranolol N-oxide (+16 Da)
Secondary Alcohol Low.[1] Oxidation to Ketone.Radical Oxidation / Metal IonsDegradant D : 1-[bis(2,6-dimethylphenyl)methoxy]-3-(isopropylamino)propan-2-one (-2 Da)
Aromatic Rings Low.[1] Benzylic Oxidation.Photolysis (UV)Radical species / Ring hydroxylation
Experimental Workflow: Stress Testing to Structure Elucidation

The following diagram outlines the logical flow for identifying unknown peaks appearing during your stress testing.

G Start Start: Unknown Peak in HPLC Check_RT Step 1: Analyze Retention Time (RT) Early eluting vs. Late eluting Start->Check_RT Hypothesis_Polar Hypothesis: Polar Degradant (Hydrolysis Product / Amine Fragment) Check_RT->Hypothesis_Polar RT < Main Peak Hypothesis_NonPolar Hypothesis: Non-Polar Degradant (Benzhydryl Alcohol / Dimer) Check_RT->Hypothesis_NonPolar RT > Main Peak MS_Analysis Step 2: LC-MS/MS Analysis (Q-TOF or Orbitrap) Hypothesis_Polar->MS_Analysis Hypothesis_NonPolar->MS_Analysis Mass_Shift_16 Delta Mass = +16 Da (N-Oxide or Hydroxylation) MS_Analysis->Mass_Shift_16 Oxidative Stress Mass_Shift_Cleave Mass Loss (Fragment) (Ether Cleavage) MS_Analysis->Mass_Shift_Cleave Acidic Stress Validation Step 3: Mechanistic Verification (Repeat stress with inhibitor/alter pH) Mass_Shift_16->Validation Mass_Shift_Cleave->Validation

Caption: Logical decision tree for categorizing and identifying xipranolol degradation products based on chromatographic behavior and mass spectral shifts.

Troubleshooting Guide: Frequently Asked Questions
Category A: Acid Hydrolysis Issues

Q: I see a massive loss of assay in 0.1 N HCl, but no distinct degradation peaks are appearing in my UV chromatogram. Where did the mass go?

  • Root Cause: The primary acid degradant of xipranolol is likely bis(2,6-dimethylphenyl)methanol (formed via ether cleavage).[1]

    • Solubility: This lipophilic alcohol may precipitate out of the aqueous acid solution, or it may stick to the PTFE filters used during sample preparation.

    • Detection: It lacks the amine nitrogen, so it will not ionize well in positive ESI mode if you are relying solely on MS. It also has a different UV max than the parent.

  • Action Plan:

    • Add acetonitrile (50% v/v) to your stress sample before filtration to solubilize the lipophilic fragment.[1]

    • Check the column void volume. The polar fragment (aminopropanediol) is highly polar and may elute in the void. Use a HILIC column or an ion-pairing reagent to retain it.[1]

Q: How do I distinguish between acid hydrolysis and thermal degradation?

  • Differentiation:

    • Acid Hydrolysis: Specific cleavage of the ether bond. Look for the formation of the distinct "benzhydryl" alcohol fragment.

    • Thermal: Often leads to dehydration or polymerization.[1]

  • Protocol: Run a "Thermal Control" (neutral pH, same temperature). If the ether cleavage product appears only in acid and not in neutral thermal stress, it is acid-catalyzed hydrolysis.

Category B: Oxidative Stress (Peroxide)

Q: My oxidative stress sample (3% H₂O₂) shows a peak at RRT 0.95 with a mass shift of +16 Da. Is this the N-oxide?

  • Analysis: Yes, +16 Da is characteristic of oxygen insertion.

    • N-Oxide vs. Hydroxylation: The tertiary carbon in the isopropyl group or the aromatic ring could be hydroxylated.[1] However, N-oxidation is kinetically favored for secondary amines like xipranolol.[1]

  • Confirmation Test:

    • MS/MS Fragmentation: An N-oxide typically loses oxygen (-16 Da) or undergoes Cope elimination fragments easily.[1] A ring hydroxylated product will retain the oxygen in the aromatic fragments.

    • Chemical Reduction: Treat the stressed sample with a reducing agent (e.g., sodium metabisulfite).[1] If the peak disappears and reverts to the parent xipranolol, it is the N-oxide . Hydroxylated C-O bonds will not reduce under these conditions.

Category C: Analytical Method (LC-MS)

Q: I am getting "Ghost Peaks" in my blank injection after running stressed samples. How do I fix this?

  • Mechanism: The bis(2,6-dimethylphenyl) moiety is extremely lipophilic.[1] If xipranolol degrades, this fragment can adsorb strongly to the stationary phase or injector loop and carry over.

  • Solution:

    • Implement a needle wash with high organic content (e.g., 90% Methanol/10% Water).[1]

    • Extend your gradient flush at 95-100% B (Organic) for at least 5-10 column volumes at the end of every run.[1]

Detailed Degradation Pathways
Pathway 1: Acid-Catalyzed Ether Cleavage (Dominant)

The bulky bis(2,6-dimethylphenyl)methyl group forms a relatively stable carbocation, making the ether bond highly susceptible to acid hydrolysis (SN1 mechanism).[1]

  • Reactant: Xipranolol HCl + H⁺ / Heat[1]

  • Intermediate: [Bis(2,6-dimethylphenyl)methyl]⁺ cation + 3-(isopropylamino)propane-1,2-diol[1]

  • Final Products:

    • Bis(2,6-dimethylphenyl)methanol (Precipitates/Late eluting)[1]

    • 3-(isopropylamino)propane-1,2-diol (Highly polar/Void volume)[1]

Pathway 2: Oxidative Dealkylation (Secondary)

Under radical conditions (AIBN or strong peroxide + metal ions), the isopropyl group can be cleaved.[1]

  • Mechanism: Hydrogen abstraction from the α-carbon of the isopropyl group -> unstable carbinolamine -> cleavage.[1]

  • Product: Desisopropyl-xipranolol (Primary amine).[1]

  • Mass Shift: -42 Da (Loss of C₃H₆).

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][1]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 2007. [Link]

  • Boccardi, G.Oxidative Susceptibility Testing.
  • PubChem. this compound - Compound Summary. [Link][1]

Sources

Troubleshooting peak tailing in xipranolol hydrochloride HPLC chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing (


)
Audience:  Analytical Chemists, QC Specialists, and Method Development Scientists

The Core Problem: The "Silanol Trap"

User Query: “I am analyzing Xipranolol HCl on a standard C18 column. The retention time is stable, but the peak tailing factor is consistently above 1.8. Why is this happening?”

Technical Insight: Xipranolol is a secondary amine beta-blocker with a pKa of approximately 9.5 . In typical reversed-phase conditions (pH 3.0–7.0), the nitrogen atom is fully protonated (


).

The tailing is rarely due to the hydrophobic retention mechanism. Instead, it is caused by secondary silanophilic interactions . Residual silanol groups (


) on the silica support surface begin to ionize at pH > 3.5. These negatively charged silanols (

) act as cation-exchange sites, grabbing the positively charged Xipranolol molecules. Because this interaction is kinetically slower than the hydrophobic partition, it results in a "dragging" tail.
Mechanism of Tailing

SilanolEffect Xip Xipranolol Cation (R-NH2+) C18 C18 Ligand (Hydrophobic) Xip->C18 Primary Retention (Fast Kinetics) Silanol Ionized Silanol (Si-O-) Xip->Silanol Secondary Interaction (Slow Kinetics) Peak Chromatographic Peak C18->Peak Symmetry Silanol->Peak Tailing (Tf > 1.5)

Figure 1: The dual-interaction mechanism causing peak tailing in basic drugs like Xipranolol.

Troubleshooting Modules

Module A: Mobile Phase Chemistry (pH & Buffers)

Q: My mobile phase is Methanol/Water (50:50). Should I add a buffer? A: Yes. Pure water/organic mixtures lack the ionic strength to suppress silanol activity or control the drug's ionization state.

ParameterRecommendationScientific Rationale
pH Choice 1 (Acidic) pH 2.5 – 3.0 At pH < 3.0, surface silanols are protonated (

) and neutral. They cannot ionize to attract the cationic drug. This is the standard approach for silica columns.
pH Choice 2 (Basic) pH 10.0 – 11.0 At pH > pKa (9.5), Xipranolol becomes neutral (

). Neutral molecules do not interact with silanols. Warning: Requires hybrid/polymer columns (e.g., XBridge, Gemini) to survive high pH.
Buffer Type Phosphate or Formate Phosphate (20–25 mM) is preferred for UV detection. It provides high ionic strength to "mask" residual silanols.

Q: Can I use Triethylamine (TEA)? A: Yes. Adding 0.1% TEA is a classic "silanol blocker." The TEA amine competes with Xipranolol for the active silanol sites. However, modern "Type B" high-purity silica columns often render this unnecessary.

Module B: Column Selection

Q: I am using an older "Spherisorb ODS2" column. Is this suitable? A: Likely not. Older "Type A" silica contains high metal impurities (Fe, Al) which increase the acidity of silanols, worsening tailing for basic drugs like Xipranolol.

Selection Criteria for Beta-Blockers:

  • Base-Deactivated Silica (BDS): Look for "Type B" or "High Purity" silica.

  • End-Capping: Ensure the column is "fully end-capped" (secondary bonding of free silanols).

  • Carbon Load: Higher carbon load (>15%) often shields the silica surface better.

Module C: Sample Solvent Mismatch

Q: I dissolved my standard in 100% Methanol, but the peak is distorted/split. A: This is a "strong solvent effect." If your mobile phase is 70% aqueous, injecting a plug of 100% methanol causes the drug to travel too fast through the column head before mixing occurs.

  • Fix: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 80% Buffer / 20% MeOH).

Diagnostic Decision Tree

Follow this logic flow to isolate the root cause of tailing.

TroubleshootingTree Start Observation: Tailing Factor > 1.5 CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 3.0? CheckpH->IsLow AdjustpH Action: Adjust pH to 2.5 - 3.0 (Phosphate Buffer) IsLow->AdjustpH No CheckCol Check Column Type IsLow->CheckCol Yes IsEndcapped Is Column End-Capped & High Purity? CheckCol->IsEndcapped ReplaceCol Action: Switch to Modern C18 (e.g., Zorbax Eclipse, XBridge) IsEndcapped->ReplaceCol No CheckSample Check Sample Solvent IsEndcapped->CheckSample Yes MatchSolvent Action: Dissolve Sample in Mobile Phase CheckSample->MatchSolvent

Figure 2: Step-by-step diagnostic workflow for eliminating peak tailing.

Validated Protocol: Isocratic Analysis of Xipranolol HCl

If your current method is failing, switch to this standardized protocol designed for basic beta-blockers. This method minimizes silanol interactions through pH control and ionic strength.

Method Parameters
ParameterSetting
Column C18 End-capped (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase Buffer : Acetonitrile (65 : 35 v/v)
Buffer Prep 25 mM Potassium Dihydrogen Phosphate (

). Adjust to pH 3.0 with Phosphoric Acid (

).
Flow Rate 1.0 mL/min
Temperature 30°C (Controls viscosity and mass transfer kinetics)
Detection UV @ 220 nm or 270 nm (Xipranolol absorption max)
Injection Vol 10–20 µL
Step-by-Step Execution
  • Buffer Preparation: Dissolve 3.4g of

    
     in 1000mL HPLC-grade water. Use a calibrated pH meter and add 85% Phosphoric Acid dropwise until pH stabilizes at 3.0 ± 0.1. Filter through a 0.45 µm membrane.
    
  • System Equilibration: Flush the column with Mobile Phase for at least 30 minutes (or 10 column volumes).

  • Blank Injection: Inject the Mobile Phase alone to ensure a flat baseline.

  • System Suitability: Inject a standard solution (e.g., 50 µg/mL).

    • Acceptance Criteria: Tailing Factor (

      
      ) should be < 1.5.
      

References

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks.

  • National Institutes of Health (PMC). (2009). Chiral Recognition Mechanisms of four β-Blockers by HPLC. (Discusses amine modifiers for beta-blockers).

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes.

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.

Technical Support Center: Enhancing Stability of Xipranolol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Triage

User Query: "My Xipranolol HCl solution is turning yellow or precipitating after 48 hours. How do I stabilize it?"

Immediate Action Plan: If you are currently experiencing instability, execute the following Triage Protocol immediately:

  • Check pH: Ensure your solution is within the pH 3.0 – 4.0 range. Xipranolol, like structurally related aryloxypropanolamines (e.g., Propranolol), exhibits maximum stability in acidic conditions. Neutral or alkaline pH accelerates oxidation and precipitation.

  • Exclude Light: Transfer solution immediately to amber borosilicate glass . The molecule is photosensitive.[1]

  • Add Chelation: If using tap or non-ultrapure water, add Disodium EDTA (0.01%) to sequester trace metal ions that catalyze oxidation.

  • Nitrogen Purge: Sparge the headspace with nitrogen to displace oxygen if color change (oxidation) is observed.

Technical Deep Dive: The Science of Instability

To solve the issue permanently, we must understand the degradation mechanisms. Xipranolol Hydrochloride is a non-selective beta-blocker containing a secondary amine and a bulky lipophilic ether group.

Mechanism 1: Oxidative Degradation (The "Yellowing" Effect)

The secondary amine group in the isopropylamino side chain is the primary site for oxidation. This reaction is catalyzed by:

  • Dissolved Oxygen: Reacts to form N-oxides and subsequent cleavage products.

  • Trace Metals: Iron or copper ions (common in low-grade buffers) act as catalysts.

  • UV Light: Photolytic energy accelerates electron transfer, leading to free radical formation.

Mechanism 2: pH-Dependent Solubility & Hydrolysis

Xipranolol HCl is a salt. In solution, it exists in equilibrium between its ionized (protonated) and unionized (free base) forms.

  • pH > 6.0: The equilibrium shifts toward the free base. Due to the highly lipophilic bis(2,6-dimethylphenyl)methoxy moiety, the free base has poor aqueous solubility, leading to precipitation .

  • pH < 2.0: Extreme acidity may risk acid-catalyzed cleavage of the ether linkage, though this is less common than oxidative degradation.

Visualizing the Degradation Logic

Xipranolol_Degradation Xip Xipranolol HCl (Intact Molecule) Oxidation Oxidation Pathway (Secondary Amine) Xip->Oxidation via Radical Attack Precipitation Precipitation (Solubility Limit) Xip->Precipitation Deprotonation Photolysis Photolysis (Radical Formation) Xip->Photolysis Energy Absorption Yellow/Brown\nDiscoloration Yellow/Brown Discoloration Oxidation->Yellow/Brown\nDiscoloration Turbidity/\nCrystal Growth Turbidity/ Crystal Growth Precipitation->Turbidity/\nCrystal Growth Unknown\nDegradants Unknown Degradants Photolysis->Unknown\nDegradants Oxygen Dissolved O2 Oxygen->Oxidation pH_High pH > 6.0 pH_High->Precipitation Increases Free Base UV UV Light UV->Photolysis Metals Trace Metals Metals->Oxidation Catalyzes

Figure 1: Causal factors leading to Xipranolol HCl instability in aqueous environments.

Optimized Formulation Protocol

This protocol is designed to maximize shelf-life for stock solutions (1 mg/mL to 5 mg/mL).

Reagents Required:
  • This compound (High Purity)

  • Citric Acid Monohydrate (Buffer agent)

  • Sodium Citrate Dihydrate (Buffer agent)

  • Disodium EDTA (Chelating agent)

  • Propylene Glycol (Cosolvent, optional for high concentrations)

  • Water for Injection (WFI) or Ultrapure Water

Step-by-Step Methodology:
  • Buffer Preparation (Target pH 3.5):

    • Prepare a 0.1 M Citrate Buffer .

    • Mix Citric Acid solution and Sodium Citrate solution until pH 3.5 is achieved.

    • Why: Citrate buffers provide robust capacity in the acidic range, stabilizing the protonated amine [1, 2].

  • Solvent Conditioning:

    • Add 0.01% w/v Disodium EDTA to the buffer.

    • Why: EDTA chelates trace metal ions that catalyze amine oxidation.

  • Active Dissolution:

    • Dissolve Xipranolol HCl slowly into the buffer under constant stirring.

    • Note: If concentration exceeds 5 mg/mL, add 5-10% Propylene Glycol to prevent precipitation of the lipophilic moiety.

  • Filtration & Storage:

    • Filter through a 0.22 µm PVDF membrane (low protein binding).

    • Fill into Amber Type I Glass vials .

    • Purge headspace with Nitrogen before sealing.

Troubleshooting Guide (FAQ)

Q1: The solution turned pink/brown after one week. Is it safe to use?

A: No. Color change indicates oxidative degradation of the amine group or phenolic impurities. This often results in the formation of quinone-like structures which can be cytotoxic. Discard the solution.

  • Corrective Action: Ensure nitrogen purging and check the seal integrity of your vials.

Q2: I see fine needle-like crystals at 4°C. What happened?

A: This is likely "salting out" or temperature-dependent solubility reduction.

  • Mechanism:[1][2] Xipranolol's bulky lipophilic group makes it sensitive to low temperatures in aqueous buffers.

  • Corrective Action: Allow the solution to warm to room temperature (25°C) and vortex. If crystals persist, your pH may have drifted upwards (becoming less soluble). Re-check pH; if >5.0, adjust with 0.1N HCl.

Q3: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?

A: Not recommended for long-term storage.

  • Reasoning: At pH 7.4, a significant portion of Xipranolol exists as the free base, which is prone to precipitation and faster oxidation kinetics compared to the protonated form [3].

  • Workaround: If your experiment requires pH 7.4 (e.g., cell culture), prepare a concentrated stock in acidic buffer (pH 3-4) or DMSO, and dilute into PBS immediately prior to use.

Q4: Is the drug light-sensitive?

A: Yes. Beta-blockers with aromatic ether linkages absorb UV light, leading to photolytic cleavage.

  • Evidence: Studies on structurally analogous compounds (Propranolol) show significant degradation under UV irradiation without amber protection [4].

Comparative Stability Data

The following table summarizes the expected stability based on solvent conditions (Extrapolated from structural analogues and solubility data).

Solvent SystemAdditivesStorage TempLight ConditionEst.[3] Stability
Water (Unbuffered) None25°CAmbient< 48 Hours
PBS (pH 7.4) None4°CDark3 - 5 Days
Citrate Buffer (pH 3.5) EDTA (0.01%)25°CDark30 - 60 Days
Citrate Buffer (pH 3.5) EDTA + N2 Purge4°CDark> 90 Days

Experimental Workflow Visualization

Use this workflow to standardize your preparation process.

Optimization_Workflow Start Start Formulation WaterPrep Prepare Ultrapure Water (Degas / N2 Purge) Start->WaterPrep AddBuffer Add Citrate Buffer (Adjust to pH 3.0 - 3.5) WaterPrep->AddBuffer AddChelator Add Disodium EDTA (0.01% w/v) AddBuffer->AddChelator DissolveAPI Dissolve Xipranolol HCl (Stir protected from light) AddChelator->DissolveAPI CheckSol Check Solubility DissolveAPI->CheckSol Decision Clear Solution? CheckSol->Decision AddCosolvent Add Propylene Glycol (5-10% v/v) Decision->AddCosolvent No (Precipitate) Filter Filter (0.22 µm PVDF) Decision->Filter Yes AddCosolvent->Filter Store Store in Amber Vials (4°C) Filter->Store

Figure 2: Standard Operating Procedure (SOP) for preparing stable Xipranolol HCl solutions.

References

  • Das Gupta, V. (1988). Stability of propranolol hydrochloride suspension and solution.[3][4][5][6] American Journal of Hospital Pharmacy. Link

    • Relevance: Establishes the pH-stability profile for aryloxypropanolamine beta-blockers, identifying pH 3.0 as optimal.
  • Modamio, P., et al. (1996).[6] Development and validation of liquid chromatography methods for the quantitation of propranolol... application in solution stability studies. International Journal of Pharmaceutics. Link

    • Relevance: Validates the use of acidic buffers to prevent oxidative degrad
  • PubChem. (2025).[2][7] this compound | C23H34ClNO2.[8] National Library of Medicine. Link

    • Relevance: Provides specific physicochemical properties (lipophilicity/structure)
  • Xiong, R., et al. (2020).[9] UV-LED/chlorine degradation of propranolol in water: Degradation pathway and product toxicity.[9] Chemosphere.[9] Link

    • Relevance: Details the photolytic degradation pathways of the propan-2-ylamino side chain shared by Xipranolol.

Sources

Resolving precipitation issues of xipranolol hydrochloride in buffers

[1]

Welcome to the Technical Support Center. This guide addresses precipitation issues frequently encountered when working with Xipranolol Hydrochloride (CAS: 19179-88-5) in aqueous buffers (PBS, TBS) and physiological media.

🔬 Module 1: The Root Cause Analysis

Why is my solution turning cloudy?

This compound is a lipophilic beta-blocker salt.[1] Precipitation in buffers is rarely due to a "bad batch" but rather a conflict between pH-dependent ionization and the Common Ion Effect .

The pH-Solubility Trap

Xipranolol is a weak base (secondary amine) with a pKa typically around 9.4–9.6 (characteristic of the beta-blocker class).

  • In Water (pH < 6): It exists predominantly as the ionized, soluble cation (

    
    ).[1]
    
  • In PBS/Media (pH 7.4): As pH approaches the pKa, the equilibrium shifts toward the unionized free base (

    
    ).[1] The free base is highly lipophilic (hydrophobic) and has very low aqueous solubility (
    
    
    ). If your concentration exceeds this intrinsic solubility limit, the free base precipitates.[1]
The Common Ion Effect

Xipranolol is supplied as a Hydrochloride (HCl) salt.[2] Standard buffers like PBS (Phosphate Buffered Saline) contain high concentrations of Sodium Chloride (NaCl).[1]

  • The abundance of Chloride ions (

    
    ) in the buffer suppresses the dissociation of Xipranolol HCl.
    
  • Mechanism: According to the solubility product principle (

    
    ), adding more 
    
    
    shifts the equilibrium backward, forcing the salt out of solution.
📊 Visualization: The Precipitation Mechanism

The following diagram illustrates the competing forces causing precipitation.

PrecipitationMechanismcluster_0Buffer Environment (PBS/Media)SaltXipranolol HCl(Solid)IonizedIonized Form(Soluble Cation)Salt->IonizedDissolution(Water/DMSO)Ionized->SaltCommon Ion Effect(High Cl- in PBS)FreeBaseFree Base(Insoluble)Ionized->FreeBasepH Shift > 7.0(Deprotonation)PrecipitatePRECIPITATION(Cloudy Solution)FreeBase->PrecipitateConc. > Intrinsic Solubility

Figure 1: Mechanistic pathway of Xipranolol precipitation in physiological buffers.

🛠 Module 2: Troubleshooting Protocols

Quick Reference: Solubility Data
SolventSolubility Limit (Approx.)Usage Note
Water ~10–20 mg/mLAcidic pH ensures stability.[1] Good for storage.
DMSO > 50 mg/mLRecommended Stock. Solubilizes free base and salt forms.[1]
Ethanol ~10 mg/mLLower solubility than DMSO; evaporation risk.[1]
PBS (pH 7.4) < 0.5 mg/mL (Unstable)High Risk. Prepare fresh; do not store.[1]
Protocol A: The "DMSO Sandwich" (Recommended)

This method prevents "shock precipitation" where the compound crashes out immediately upon contact with the buffer.

  • Prepare Stock: Dissolve Xipranolol HCl in pure DMSO to a concentration 1000x higher than your final target (e.g., 10 mM stock for 10 µM final).[1]

  • Vortex: Ensure complete dissolution. The solution should be clear.

  • Rapid Dilution:

    • Pipette the buffer (PBS/Media) into a tube first.

    • While vortexing the buffer gently, add the DMSO stock dropwise.[1]

    • Crucial: Do not exceed 0.5% v/v DMSO for cell culture (toxicity limit).[1]

Protocol B: pH Adjustment (For High Concentrations)

If you require high concentrations (>1 mM) in aqueous buffer and DMSO is not an option:

  • Dissolve Xipranolol HCl in distilled water (pH ~5.5).

  • Slowly add buffer salts or titrate pH.[1]

  • Stop if cloudiness appears.

  • If pH 7.4 is strictly required and precipitation occurs, add 20% w/v HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) . This encapsulates the lipophilic free base, maintaining solubility.[1]

❓ Module 3: Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to dissolve the precipitate?

A: Heating (up to 50°C) may temporarily dissolve the precipitate, but it is not recommended for buffers. Upon cooling to room temperature or 37°C, the compound will likely re-precipitate (supersaturation failure). Furthermore, heating hydrochloride salts in phosphate buffers can degrade the compound over time.[1]

Q2: My animal formulation (in vivo) is precipitating. What vehicle should I use?

A: PBS is a poor vehicle for IP/IV administration of lipophilic beta-blockers at therapeutic doses.[1] Switch to a formulation vehicle:

  • Option 1: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Option 2: 20% HP-β-Cyclodextrin in Saline.[1]

Q3: Why did it dissolve in water but crash when I added PBS?

A: This is the Common Ion Effect . Water lacks chloride ions.[1] PBS contains ~137 mM NaCl.[1] The massive influx of chloride ions suppresses the solubility of the hydrochloride salt.[3] Solution: Dilute in water first, then add 10x PBS concentrate slowly, or use a buffer with lower ionic strength if experimental conditions permit.

🧩 Module 4: Interactive Troubleshooting Workflow

Follow this decision tree to resolve active precipitation issues in your lab.

TroubleshootingTreeStartStart: Solution is CloudySolventCheckIs the solvent 100% Aqueous?Start->SolventCheckAcidifyAction: Lower pH to < 6.0SolventCheck->AcidifyYesDMSOCheckUsing DMSO Stock?SolventCheck->DMSOCheckNoClear1Clear? -> Use Acidic BufferAcidify->Clear1NotClear1Still Cloudy? -> Conc. too highAcidify->NotClear1MakeStockAction: Make 1000x Stock in Pure DMSODMSOCheck->MakeStockNoDilutionTechAction: Add Stock to Buffer (Not Buffer to Stock)DMSOCheck->DilutionTechYesMakeStock->DilutionTechFinalCheckClear SolutionDilutionTech->FinalCheckCheck Clarity

Figure 2: Step-by-step decision tree for resolving solubility failure.

📚 References

  • PubChem. (n.d.).[1][4][5] this compound | C23H34ClNO2.[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the Common Ion Effect in HCl salts). Retrieved from [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and pH-dependent solubility profiling).

Technical Support Center: Optimizing Transdermal Permeation of Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of transdermal permeation of xipranolol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your in vitro skin permeation studies. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to help you navigate the complexities of your experiments.

Understanding this compound for Transdermal Delivery

This compound is a beta-adrenoceptor antagonist.[1][2] For effective transdermal delivery, a thorough understanding of its physicochemical properties is crucial.

PropertyValueImplication for Transdermal Delivery
Molecular Formula C23H33NO2.HClThe hydrochloride salt form generally ensures good aqueous solubility, which can be a challenge for partitioning into the lipophilic stratum corneum.
Molecular Weight 392.0 g/mol [3]While not excessively large, this molecular weight is on the higher side for passive transdermal delivery, suggesting that permeation enhancers may be necessary.
Structure Racemic mixtureThe presence of enantiomers may require chiral separation methods in HPLC analysis if stereospecific permeation is being investigated.[4]
Description Beta-adrenoceptor antagonist with antiarrhythmic properties.[1]This class of drugs has been explored for transdermal delivery to avoid first-pass metabolism and improve patient compliance.[5]

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin.[6] Successful permeation of this compound will likely depend on strategies that enhance its ability to cross this lipid-rich barrier.[7]

Troubleshooting Guide for In Vitro Permeation Studies

This section addresses common problems encountered during in vitro skin permeation experiments using Franz diffusion cells.

Issue 1: Low or No Permeation of this compound Detected

Q: My HPLC analysis shows very low or no this compound in the receptor fluid, even after several hours. What could be the cause?

A: This is a common challenge, especially with hydrophilic drug salts. The issue can stem from several factors related to the formulation, the skin membrane, or the experimental setup.

Troubleshooting Steps:

  • Verify Sink Conditions: Ensure that the concentration of this compound in the receptor fluid does not exceed 10% of its solubility in the receptor medium. Failure to maintain sink conditions can lead to a reduced concentration gradient, thereby decreasing the driving force for permeation. Consider adding a solubilizing agent like a surfactant or cyclodextrin to the receptor fluid if solubility is a limiting factor.[8]

  • Assess Skin Barrier Integrity: The integrity of the skin membrane is critical. Before starting the experiment, test the skin's barrier function. Common methods include measuring Transepidermal Water Loss (TEWL) or Electrical Resistance (TER).[9][10] Discard any skin sections that show compromised barrier integrity.

  • Evaluate Formulation pH: The pH of your formulation can significantly impact the ionization state of this compound. The un-ionized form of a drug is generally more lipophilic and permeates the stratum corneum more readily. Adjusting the formulation pH to favor the free base form of xipranolol could enhance permeation.

  • Incorporate Permeation Enhancers: Given the properties of this compound, chemical permeation enhancers may be necessary. These can work by disrupting the lipid structure of the stratum corneum or by improving drug partitioning.[6][11] Consider incorporating enhancers such as:

    • Fatty acids: Oleic acid

    • Terpenes: Limonene, menthol

    • Solvents: Propylene glycol, ethanol

  • Consider Advanced Delivery Systems: If simple formulations are ineffective, exploring nanotechnology-based carriers like liposomes, niosomes, or microemulsions could improve the delivery of this compound.[12] For instance, chitosan nanoparticles have been shown to enhance the transdermal delivery of another beta-blocker, propranolol hydrochloride.[13]

Issue 2: High Variability in Permeation Profiles Between Replicate Cells

Q: I am observing significant differences in the cumulative amount of this compound permeated across different Franz cells, even with the same formulation. How can I reduce this variability?

A: High variability can undermine the reliability of your results. The source of this variability is often multifactorial.

Troubleshooting Steps:

  • Standardize Skin Membrane Preparation: Biological tissues like skin inherently have high variability. To minimize this, use skin from the same donor and anatomical location for each experimental run.[9] Ensure a consistent thickness of the dermatomed skin, typically between 350-500 µm.[8] If using animal skin, be aware of potential differences in permeability compared to human skin.[14]

  • Eliminate Air Bubbles: Air bubbles trapped between the skin membrane and the receptor fluid can act as a barrier to diffusion, leading to artificially low permeation.[15] To avoid this, ensure the receptor chamber is slightly overfilled before mounting the membrane. If bubbles appear during the experiment, they can sometimes be removed by carefully tilting the cell.[16]

  • Ensure Uniform Dosing: Apply a precise and consistent amount of your formulation to each cell. The typical dose is between 5-10 mg/cm².[8] Ensure the formulation is spread evenly over the entire diffusion area.

  • Maintain Consistent Temperature and Stirring: The temperature of the receptor fluid should be maintained at 32°C to mimic skin surface temperature.[8] The stirring rate should be consistent across all cells to ensure a uniform concentration of the permeated drug in the receptor fluid.

Experimental Workflow for In Vitro Permeation Testing

G cluster_prep Preparation cluster_setup Franz Cell Setup cluster_sampling Sampling & Analysis cluster_data Data Processing prep_receptor Prepare Receptor Fluid (e.g., PBS pH 7.4) assemble_cell Assemble Franz Cell (Mount membrane, no bubbles) prep_receptor->assemble_cell prep_skin Prepare Skin Membrane (Dermatome, check integrity) prep_skin->assemble_cell prep_formulation Prepare Xipranolol HCl Formulation dose Apply Formulation to Donor prep_formulation->dose equilibrate Equilibrate System (32°C, stirring) assemble_cell->equilibrate equilibrate->dose sample Collect Samples at Pre-defined Intervals dose->sample replace Replace with Fresh Receptor Fluid sample->replace analyze Quantify with HPLC sample->analyze replace->sample Continue sampling calculate_flux Calculate Flux and Cumulative Amount analyze->calculate_flux plot_data Plot Permeation Profile calculate_flux->plot_data

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

Frequently Asked Questions (FAQs)

Q1: What is the ideal receptor solution for this compound permeation studies?

A phosphate-buffered saline (PBS) at pH 7.4 is a common starting point as it mimics physiological conditions.[8] However, the most critical factor is maintaining sink conditions. If the solubility of this compound in PBS is low, you may need to add solubilizers like cyclodextrins or non-ionic surfactants. Always ensure that any additives do not compromise the integrity of the skin membrane.[9]

Q2: Can I use synthetic membranes instead of biological skin?

Synthetic membranes like Strat-M® can be useful for initial formulation screening due to their lower variability and ease of use.[17][18] However, for results that are more predictive of in vivo performance, excised human or animal skin is the gold standard for in vitro permeation testing (IVPT).[10]

Q3: How should I prepare my samples for HPLC analysis?

Samples collected from the receptor fluid can often be directly injected into the HPLC system if the concentration is within the detection range.[19] If the concentration is very low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances.[20][21]

Q4: What are the typical HPLC conditions for analyzing beta-blockers like xipranolol?

A C18 column is most commonly used for the analysis of beta-blockers.[19][20][21] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[21] The specific conditions, such as the mobile phase composition and flow rate, will need to be optimized for this compound to achieve good peak shape and resolution.

Q5: How do I calculate the permeation flux?

The flux (J) is the rate of drug permeation per unit area, typically expressed in µg/cm²/h. It is calculated from the slope of the linear portion of the cumulative amount of drug permeated versus time plot.[9]

Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Receptor Fluid Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. De-gas the buffer before use to prevent bubble formation.[16]

  • Skin Preparation: Thaw frozen dermatomed human or porcine skin. Cut sections to fit the Franz diffusion cells. Verify skin integrity using TEWL or TER measurements.

  • Franz Cell Assembly:

    • Fill the receptor chamber with the prepared PBS, ensuring the volume is accurately known.

    • Place a small magnetic stir bar in the receptor chamber.[8]

    • Carefully mount the skin section between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.[15]

    • Clamp the chambers together and check for leaks and air bubbles.

  • Equilibration: Place the assembled cells in a circulating water bath set to maintain the receptor fluid at 32°C. Allow the system to equilibrate for at least 30 minutes with stirring.[22]

  • Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber through the sampling arm.[8][23]

  • Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.[8]

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

Protocol 2: HPLC Method for Quantification of a Beta-Blocker (Example)

This is a general method that should be optimized for this compound.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18, 5 µm, 4.6 x 150 mm.[20]

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4) (30:70, v/v).[19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

Troubleshooting Logic Diagram

G start Problem: Low/No Permeation q1 Are sink conditions maintained? start->q1 q2 Is skin integrity confirmed? q1->q2 Yes sol1 Increase receptor fluid solubility (add co-solvents/surfactants) q1->sol1 No a1_yes Yes a1_no No q3 Is formulation pH optimized? q2->q3 Yes sol2 Pre-screen skin membranes (TEWL/TER) q2->sol2 No a2_yes Yes a2_no No q4 Are permeation enhancers used? q3->q4 Yes sol3 Adjust pH to favor un-ionized form q3->sol3 No a3_yes Yes a3_no No sol4 Incorporate enhancers (e.g., fatty acids, terpenes) q4->sol4 No sol5 Consider advanced formulations (e.g., nanoparticles, microemulsions) q4->sol5 Yes a4_yes Yes a4_no No

Caption: Decision tree for troubleshooting low permeation of this compound.

References

  • Patel, M., & Patel, N. (2022). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Drug Delivery and Translational Research, 12(4), 758-791. [Link]

  • N'Da, D. D. (2014). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. Journal of Drug Delivery, 2014, 934840. [Link]

  • Saleem, K., et al. (2013). Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. Journal of Chromatographic Science, 51(8), 811-819. [Link]

  • Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. [Link]

  • Rathod, P. J., & More, D. (2025). Transdermal Drug Delivery Systems: Formulation Strategies, Permeation Enhancement Techniques, And Future Perspectives. International Journal of Pharmaceutical research and Applications, 10(6), 1465-1472. [Link]

  • Premarathne, E. P., Karunaratne, D. N., & Perera, A. D. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. Zenodo. [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. [Link]

  • Saleem, K., et al. (2013). Recent developments in HPLC analysis of β-blockers in biological samples. Journal of Chromatographic Science, 51(8), 811-819. [Link]

  • Klančar, A., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 67(3), 221-228. [Link]

  • Saleem, K., et al. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science, 51(8), 811-819. [Link]

  • Tioga Research. (2025). Franz Diffusion Cell Testing: The Complete IVRT & IVPT Guide for Topical Drug Development. [Link]

  • PubChem. This compound. [Link]

  • Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]

  • Eurofins. (2010). Franz Cell Test. [Link]

  • Norlab. Franz Cell Operating Procedures. [Link]

  • Morris, A. P., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS PharmSciTech, 26(5), 143. [Link]

  • Lopes, L. B., et al. (2018). Evaluation of critical parameters for in vitro skin permeation and penetration studies using animal skin models. Skin Pharmacology and Physiology, 31(1), 11-21. [Link]

  • Morris, A. P., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. ResearchGate. [Link]

  • FDA. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. [Link]

  • Inxight Drugs. This compound. [Link]

  • Kerec, M., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. Pharmaceutics, 11(8), 409. [Link]

  • Al-Kasas, A., et al. (2016). Transdermal delivery of propranolol hydrochloride through chitosan nanoparticles dispersed in mucoadhesive gel. Journal of Microencapsulation, 33(8), 737-746. [Link]

  • Wikipedia. Xipranolol. [Link]

  • Barbas, R., et al. (2001). Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies. International Journal of Pharmaceutics, 226(1-2), 119-128. [Link]

  • Global Substance Registration System. XIPRANOLOL. [Link]

  • Gendrisch, F., et al. (2025). Hydrogel Versus Alternative Vehicles for (Trans)dermal Delivery of Propranolol Hydrochloride—In Vitro and Ex Vivo Studies. Pharmaceutics, 18(1), 2. [Link]

  • Kedar, K. T. (2024). FORMULATION AND EVALUATION OF PROPRANOLOL HYDROCHLORIDE TRANSDERMAL PATCHES. International Journal of Novel Research and Development, 9(8). [Link]

  • Kumar, A., et al. (2020). Design and Development of Propranolol Hydrochloride Transdermal Patches: In Vitro and Ex Vivo Characterization. Auctores Journals. [Link]

  • Sahoo, S., et al. (2012). Formulation and Evaluation of Transdermal Patches of Propranolol Hydrochloride. IOSR Journal of Pharmacy and Biological Sciences, 2(4), 1-7. [Link]

Sources

Minimizing matrix effects in xipranolol hydrochloride bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Xipranolol Hydrochloride Bioassays

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support center for this compound bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust bioanalytical methods. Here, we will address the common and often complex challenge of matrix effects, providing in-depth, scientifically-grounded answers and actionable protocols to ensure the accuracy and reliability of your data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What exactly is a "matrix effect" and why is it a critical issue in my xipranolol LC-MS/MS bioassay?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often undetected, components present in the biological sample matrix (e.g., plasma, serum, urine).[1][2] In liquid chromatography-mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), these endogenous components—such as phospholipids, salts, proteins, and metabolites—can compete with xipranolol for ionization in the MS source.[3][4]

This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of xipranolol, leading to a weaker signal.[5][6]

  • Ion Enhancement: Less common, where matrix components increase the ionization efficiency, leading to a stronger signal.[3]

The critical issue is that these effects can be inconsistent and variable from sample to sample, leading to poor precision and inaccurate quantification of xipranolol.[7] This compromises the integrity of pharmacokinetic and toxicokinetic data, which is unacceptable under regulatory guidelines from bodies like the FDA and EMA.[8][9][10]

Q2: I'm seeing high variability in my QC samples and poor reproducibility. Could this be a matrix effect?

A: Yes, this is a classic symptom of unmanaged matrix effects. If you observe strong, reproducible signals when injecting a neat (pure solvent) standard of xipranolol, but low, inconsistent signals in extracted plasma or serum samples, a matrix effect is the most likely cause.[11] The endogenous components of the biological matrix are interfering with the consistent ionization of your analyte.[11] This variability undermines the fundamental assumption of a validated bioanalytical method: that the analyte's response is directly and consistently proportional to its concentration.

Q3: How do I quantitatively assess if my xipranolol assay is impacted by matrix effects?

A: The industry-standard and regulatory-expected method is the post-extraction spike quantitative test .[5] This procedure directly measures the impact of the matrix on your analyte's signal. The process involves comparing the peak response of xipranolol spiked into an extracted blank matrix (Set B) with the response of xipranolol in a neat solvent solution (Set A) at the same concentration.

The Matrix Factor (MF) is calculated as follows:

Matrix Factor (MF) = (Mean Peak Response of Analyte in Set B) / (Mean Peak Response of Analyte in Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

According to FDA and EMA guidelines, the precision (%CV) of the matrix factor across at least six different lots of biological matrix should not exceed 15%.[8][10]

Part 2: Troubleshooting Guide - A Systematic Approach to Investigation

If you suspect matrix effects are compromising your xipranolol assay, a systematic investigation is required. This workflow helps to first identify the presence and location of the effect and then to quantify its magnitude.

MatrixEffect_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_outcome Outcome start Start: Suspect Matrix Effect infusion Perform Post-Column Infusion with Xipranolol Solution start->infusion Step 1 inject_blank Inject Extracted Blank Matrix infusion->inject_blank Step 2 monitor Monitor Xipranolol Signal for Dips or Spikes inject_blank->monitor Step 3 post_spike Perform Post-Extraction Spike Test (6+ matrix lots) monitor->post_spike Proceed to Quantify calc_mf Calculate Matrix Factor (MF) and %CV post_spike->calc_mf Step 4 decision Is %CV <= 15%? calc_mf->decision Step 5 pass Method is Robust No Significant Matrix Effect decision->pass Yes fail Significant Matrix Effect Detected Proceed to Mitigation Strategies decision->fail No

Caption: Workflow for the systematic assessment of matrix effects.

Protocol 1: Post-Column Infusion (Qualitative Assessment)

This experiment helps identify at what retention time the matrix components causing ion suppression or enhancement are eluting.[7]

  • Setup: Prepare a standard solution of xipranolol in mobile phase at a concentration that gives a stable, mid-range signal.

  • Infusion: Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path just before it enters the mass spectrometer's ion source.[11]

  • Injection: Once a stable baseline signal for xipranolol is established, inject a blank plasma/serum sample that has been processed with your current sample preparation method.

  • Analysis: Monitor the xipranolol MRM transition signal throughout the chromatographic run. A stable baseline indicates no eluting interferences. Any significant dip in the baseline indicates a region of ion suppression, while a spike indicates enhancement.[7][11] Knowing where these regions are allows you to adjust your chromatography to move the xipranolol peak away from them.

Part 3: Mitigation Strategies - A Comparison of Sample Preparation Techniques

Improving sample cleanup is the most effective way to combat matrix effects.[5][12] The goal is to remove interfering endogenous components, particularly phospholipids, before the sample is injected into the LC-MS/MS system.[13] Below is a comparison of the three most common techniques.

TechniquePrincipleProsConsEfficacy for Xipranolol
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.Simple, fast, inexpensive, high-throughput."Dirty" extract; significant amounts of phospholipids and salts remain in the supernatant. High risk of ion suppression.[1][12]Low: Generally insufficient for achieving the low limits of quantification required in regulated bioanalysis due to high matrix effects.
Liquid-Liquid Extraction (LLE) Xipranolol is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties and pH.Cleaner extracts than PPT, good removal of salts and some phospholipids.[5]More labor-intensive, uses larger solvent volumes, can be difficult to automate.[14]Moderate to High: Effective for a basic compound like xipranolol. Adjusting the sample pH to > pKa (~9.5) will ensure it is in its neutral form, maximizing extraction into an organic solvent.
Solid-Phase Extraction (SPE) Xipranolol is selectively retained on a solid sorbent while interferences are washed away. It is then eluted with a small volume of strong solvent.Cleanest extracts, excellent removal of phospholipids and salts, high analyte concentration factor.[4][15]Higher cost per sample, requires method development to optimize sorbent and solvents.[15]Very High: The gold standard for minimizing matrix effects. Mixed-mode Cation Exchange (MCX) or reversed-phase (C8/C18) sorbents are highly effective for basic drugs.[5][15]

Part 4: Advanced Protocols for Xipranolol Extraction

Protocol 2: Liquid-Liquid Extraction (LLE) for Xipranolol

This protocol is designed for basic drugs like xipranolol, a beta-blocker, from a plasma matrix.

  • Sample Preparation: To 200 µL of plasma sample/standard/QC, add 25 µL of internal standard (ideally, a stable isotope-labeled xipranolol).

  • Alkalinization: Add 50 µL of 1M Sodium Carbonate or 0.1M NaOH to raise the pH > 10. This deprotonates the secondary amine on xipranolol, making it neutral and more soluble in organic solvents. Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

This protocol leverages both reversed-phase and ion-exchange mechanisms for superior cleanup.

SPE_Workflow start Start: Plasma Sample (Pre-treated with Acid) condition Step 1: Condition (e.g., 1 mL Methanol) start->condition equilibrate Step 2: Equilibrate (e.g., 1 mL Water) condition->equilibrate load Step 3: Load Sample (Xipranolol binds by reversed-phase & ion-exchange) equilibrate->load wash1 Step 4: Wash 1 (e.g., 1 mL Acidic Water) Removes polar interferences load->wash1 wash2 Step 5: Wash 2 (e.g., 1 mL Methanol) Removes non-polar interferences (e.g., phospholipids) wash1->wash2 elute Step 6: Elute (e.g., 1 mL 5% NH4OH in Methanol) Neutralizes Xipranolol, disrupting ion-exchange binding wash2->elute end Collect Eluate for Evaporation & Analysis elute->end

Caption: A typical Mixed-Mode Cation Exchange SPE workflow.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures xipranolol is positively charged and the proteins are dissociated.

  • Condition Sorbent: Condition the MCX SPE cartridge with 1 mL of methanol.

  • Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge. Xipranolol will be retained by both hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M HCl or 2% formic acid. This removes hydrophilic interferences.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes lipids and phospholipids that are retained by reversed-phase only.

  • Elute Analyte: Elute xipranolol with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on xipranolol, disrupting its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis.

Table 2: Example Validation Data for Xipranolol Extraction Methods

The following table presents typical performance data you should aim for during method validation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction (MCX)Acceptance Criteria (FDA/EMA)
Analyte Recovery % >95%80 - 90%>90%Consistent & Reproducible
Matrix Factor (MF) 0.4 - 0.7 (High Suppression)0.8 - 1.0 (Minimal Effect)0.95 - 1.05 (No Effect)N/A
MF Precision (%CV) >25%<15%<5%≤15%[8][10]
Assay Accuracy (%Bias) ±25% or worseWithin ±15%Within ±10%Within ±15% (±20% at LLOQ)[8]
Assay Precision (%CV) >20%<15%<10%≤15% (≤20% at LLOQ)[8]

Part 5: Further Optimization - Chromatography & Instrumentation

If matrix effects persist even after optimizing sample preparation, consider the following:

  • Chromatographic Separation: Adjust the LC gradient to be slower, allowing more time to separate xipranolol from any remaining matrix components identified during the post-column infusion experiment.[12][16]

  • Column Chemistry: Switch to a different column chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a column with embedded polar groups might offer different selectivity that can resolve xipranolol from interferences.[1]

  • Injection Volume: Simply reducing the injection volume can decrease the total mass of matrix components entering the MS source, thereby reducing the matrix effect.[16]

  • Ionization Source: While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[5] If available, it is worth evaluating.

By systematically evaluating, quantifying, and mitigating matrix effects using these scientifically-grounded approaches, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. (2025). MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Development and validation of HPLC method for estimation of propranolol HCL in human plasma. (2012). ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health (NIH). [Link]

  • The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques. (2025). National Institutes of Health (NIH). [Link]

  • A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. (n.d.). National Institutes of Health (NIH). [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Methods for the extraction of beta-blockers in different matrices. (2022). ResearchGate. [Link]

  • Managing Matrix Interference in Immunoassays: Tips and Solutions. (2024). Bio-Connect.nl. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]

  • Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry. (n.d.). Redalyc. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). amsbiopharma.com. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]

  • Development and Validation of HPLC Methods for the Determination. (2017). IT Medical Team. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (2022). Therapeutic Goods Administration. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020). LCGC International. [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021). Semantic Scholar. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). slideshare.net. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. (2013). Journal of Chromatographic Science | Oxford Academic. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LC Troubleshooting Bible. [Link]

Sources

Purification techniques for removing impurities from xipranolol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of xipranolol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My recrystallization of this compound results in low yield. What are the likely causes and how can I improve recovery?

A1: Low recovery in recrystallization is a common issue often rooted in solvent selection and procedural execution. The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent and have it crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[1]

Causality & Troubleshooting:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield. The principle relies on the compound being highly soluble at high temperatures and poorly soluble at low temperatures.[2]

    • Solution: Add the hot solvent portion-wise to your crude xipranolol HCl, just until it fully dissolves. This ensures you are near the saturation point at that temperature.

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve for this compound. If the solubility is too high at low temperatures, recovery will be poor. Conversely, if solubility is too low at high temperatures, you will need an impractically large volume of solvent.[1][3]

    • Solution: Conduct a solvent screen with small quantities of your crude product. Alcohols (like ethanol, isopropanol) or alcohol/water mixtures are often effective for hydrochloride salts.[4][5] For amine hydrochlorides, aqueous ethanol can be a good starting point.[6]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize along with the impurities, leading to loss of material on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot, saturated solution. Use a stemless funnel to prevent crystallization in the stem.

  • Incomplete Crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product in the mother liquor.

    • Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to maximize crystal formation. For some systems, further cooling may be beneficial.[7]

Experimental Protocol: Optimizing Recrystallization Yield
  • Solvent Selection: Test solubility of ~10 mg of crude xipranolol HCl in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, water, and mixtures thereof) at room temperature and at boiling.

  • Dissolution: Place the crude xipranolol HCl in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved.

  • Decolorization (If Needed): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution to remove the activated carbon or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent to remove residual mother liquor, and dry thoroughly.

Q2: After purification, I still detect related substances by HPLC. What chromatographic strategies can be used for their removal?

A2: The presence of persistent impurities after recrystallization indicates they have similar solubility properties to this compound. In such cases, chromatographic techniques, which separate compounds based on differences in polarity and interaction with a stationary phase, are necessary.[8] High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[9][10]

Chromatographic Strategies:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for pharmaceutical analysis and purification.

    • Principle: Uses a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and acetonitrile or methanol).[10] More polar impurities will elute earlier, while less polar impurities will be retained longer than the main compound.

    • Application: Ideal for separating impurities with different polarities, such as unreacted starting materials or degradation products. For beta-blockers, mobile phases often consist of acetonitrile/water or methanol/water mixtures, sometimes with buffers like ammonium acetate or acids like formic or acetic acid to improve peak shape.[10]

  • Preparative HPLC: If impurities are difficult to remove and present in significant quantities, analytical HPLC conditions can be scaled up to a preparative scale to isolate the pure compound. This involves using a larger column and a higher flow rate to process more material.

  • Chiral Chromatography: Xipranolol is a chiral molecule, existing as two enantiomers.[11] While standard purification removes chemical impurities, separating the enantiomers requires a specialized chiral stationary phase (CSP).

    • Principle: CSPs create a chiral environment, causing the two enantiomers to interact differently and elute at different times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are highly successful for separating beta-blocker enantiomers.[9][12]

    • Application: This is critical if only one enantiomer possesses the desired pharmacological activity, as is common for beta-blockers.[9][13]

Data Presentation: Sample Analytical HPLC Method
ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of moderately polar compounds.[14]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)Acetonitrile is a common organic modifier. Formic acid helps to protonate the amine, leading to sharper peaks.[10]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~290 nmAromatic rings in the xipranolol structure will have strong UV absorbance.[15][16]
Injection Vol. 10 µLStandard volume for analytical HPLC.
Q3: The purified xipranolol HCl is discolored. How can I remove color impurities?

A3: Discoloration typically arises from high molecular weight, highly conjugated by-products formed during synthesis, often in minute quantities.

Causality & Solutions:

  • Adsorption: The most common method is to use an adsorbent like activated carbon (charcoal). These materials have a high surface area and preferentially adsorb large, colored impurity molecules.

    • Protocol: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution just before the filtration step in your recrystallization protocol. Boil the mixture for 5-10 minutes to allow for adsorption, then filter the hot solution through Celite or a fine filter paper to remove the carbon.[4][5]

    • Caution: Using too much activated carbon can lead to significant loss of your desired product due to non-specific adsorption.

  • Chemical Treatment: In some cases, color may be due to oxidation. A wash with a dilute solution of a reducing agent (e.g., sodium bisulfite) during an aqueous workup (before the final crystallization) can sometimes help, but this must be carefully evaluated to ensure it doesn't affect the product itself.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: While specific impurities depend on the exact synthetic route, common process-related impurities for beta-blockers like xipranolol can include:

  • Unreacted Starting Materials: The precursors used in the final steps of the synthesis.[8]

  • By-products from Side Reactions: Such as N-alkylation or O-alkylation at unintended positions.

  • Over-alkylation Products: Where the secondary amine of xipranolol reacts further.

  • Degradation Products: Formed due to exposure to heat, light, or non-optimal pH during the process.

  • Isomeric Impurities: Including structural isomers or diastereomers if multiple chiral centers are involved.[17][18]

Q2: Which purification technique is most suitable for this compound at a lab vs. industrial scale?

A2: The choice of technique is dictated by scale, purity requirements, and cost.

ScalePrimary TechniqueRationale
Lab Scale (<100 g) Recrystallization & Flash Chromatography Recrystallization is excellent for removing bulk impurities and is simple to perform.[1] If it fails, silica gel flash chromatography can be used for more difficult separations. For very high purity, preparative HPLC is an option.
Industrial Scale (>1 kg) Recrystallization This is the most cost-effective, scalable, and environmentally friendly method for achieving high purity on a large scale.[8] The process is optimized to maximize yield and purity, often using large, jacketed reactors for precise temperature control.[19] Chromatography is generally avoided at this scale due to high solvent consumption and cost, unless absolutely necessary for removing critical impurities.
Q3: How do I select an appropriate solvent system for the recrystallization of this compound?

A3: A systematic approach is key. The principle is "like dissolves like," but for recrystallization, you need a solvent where solubility is highly temperature-dependent.

Diagram: Recrystallization Workflow

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation A Crude Xipranolol HCl B Solvent Screening (Find high solubility when hot, low when cold) A->B C Dissolve in Minimum Hot Solvent B->C D Add Activated Carbon (Optional, for color) C->D E Hot Filtration (Remove insoluble impurities) D->E F Slow Cooling (Induce crystallization) E->F G Ice Bath Cooling (Maximize yield) F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Xipranolol HCl J->K

Caption: General workflow for recrystallization.

Solvent Selection Strategy:

  • Polarity Matching: this compound is a salt, making it quite polar. Therefore, polar solvents are good starting points.

  • Common Solvents for Salts:

    • Alcohols (Ethanol, Methanol, Isopropanol): Often good solvents for organic salts when hot.[7]

    • Water: Can be effective, but solubility might be too high even when cold. Often used in combination with an alcohol to create a solvent/anti-solvent system.[20]

    • Ketones (Acetone): Can sometimes be used, but may be less effective for highly polar salts.

  • Solvent/Anti-Solvent Method: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then cool. For xipranolol HCl, a good system could be ethanol/water or ethanol/ethyl acetate.[5]

Q4: What analytical methods are recommended for assessing the purity of this compound?

A4: A combination of methods is used to confirm both the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting related substance impurities. A validated HPLC method can determine the area percentage of the main peak relative to any impurity peaks.[14]

  • Spectroscopy (UV-Vis, FT-IR): UV-Vis spectroscopy can be used for quantification against a reference standard, as the molecule has a chromophore.[16][21] FT-IR spectroscopy is used to confirm the identity of the compound by matching its spectrum to a reference standard, confirming the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can confirm the identity of the compound. It can also detect impurities if they are present at levels typically above 1%.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to help identify unknown impurities when coupled with HPLC (LC-MS).[17]

Q5: Xipranolol has a chiral center. How does this impact purification, and how can I separate the enantiomers if needed?

A5: The presence of a chiral center means xipranolol exists as a pair of enantiomers.[11] Standard purification techniques like recrystallization and normal achiral chromatography will not separate them. The racemic mixture will behave as a single compound.

Separation of Enantiomers: If the therapeutic goal is to isolate a single enantiomer (eutomer), a specialized chiral separation technique is required.

  • Chiral HPLC: This is the most direct and widely used method for enantioseparation of beta-blockers.[13][22] It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[9]

  • Diastereomeric Salt Formation: An older but still viable method. The racemic xipranolol (as a free base) is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the single enantiomer of xipranolol.

Diagram: Purification Strategy Decision Tree dot

G Start Crude Xipranolol HCl Q1 Are there significant color impurities? Start->Q1 A1_Yes Add Activated Carbon during Recrystallization Q1->A1_Yes Yes A1_No Proceed to Next Step Q1->A1_No No Q2 Are impurities removed by recrystallization? A1_Yes->Q2 A1_No->Q2 A2_Yes Final Product (Racemate) Q2->A2_Yes Yes A2_No Use Preparative HPLC (Reversed-Phase) Q2->A2_No No Q3 Is enantiomeric separation required? A2_Yes->Q3 A2_No->Q3 A3_Yes Use Chiral HPLC or Diastereomeric Salt Recrystallization Q3->A3_Yes Yes A3_No Final Product (Racemate) Q3->A3_No No Final_Enantiomer Single Enantiomer Product A3_Yes->Final_Enantiomer A3_No->A2_Yes

Sources

Shelf-life extension strategies for xipranolol hydrochloride formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for xipranolol hydrochloride formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating and ensuring the long-term stability of this beta-adrenergic blocking agent. Here, we move beyond simple protocols to explain the underlying science, helping you troubleshoot common issues and proactively design robust, stable formulations.

Introduction: The Stability Challenge of this compound

This compound, like many pharmaceutical molecules containing secondary amine and ether functional groups, is susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective stabilization. The primary routes of degradation are oxidation, hydrolysis, and photodegradation.[1][2][3] These processes can lead to a loss of potency, the formation of potentially harmful impurities, and changes in the physical appearance of the drug product, such as discoloration.[4][5]

This guide is structured into modules, each addressing a specific degradation pathway. Within each module, you will find a set of frequently asked questions (FAQs) and detailed experimental protocols to diagnose and mitigate stability issues.

Module 1: Combating Oxidative Degradation

Oxidation is a common degradation pathway for molecules with electron-rich functional groups, such as the secondary amine in xipranolol.[6] This process can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species generated from other excipients.[1][6]

Oxidative Degradation: Troubleshooting and FAQs
  • Q1: My xipranolol solution is turning a yellowish-brown color over time, even when protected from light. What is the likely cause?

    • A1: This is a classic sign of oxidative degradation. The secondary amine in the xipranolol structure is likely being oxidized, forming colored degradants. This process, known as autoxidation, can be catalyzed by trace metal ions (e.g., Fe³⁺, Cu²⁺) that may be present as impurities from excipients, water, or container closure systems.[7]

  • Q2: I'm observing a rapid loss of potency in my liquid formulation, but no visible precipitation or color change. Could this still be oxidation?

    • A2: Yes. Not all oxidative degradation pathways result in colored byproducts. For example, the formation of an N-oxide derivative might not produce a color change but would still result in a loss of the active parent molecule, which would be detected by a stability-indicating HPLC method.[8] It is crucial to use a validated, stability-indicating analytical method to distinguish the parent drug from its degradants.[9]

  • Q3: I included an antioxidant in my formulation, but I'm still seeing degradation. Why isn't it working?

    • A3: There could be several reasons:

      • Incompatibility: The chosen antioxidant may not be effective in the pH range of your formulation.

      • Insufficient Concentration: The concentration might be too low to handle the oxidative load over the product's shelf-life.

      • Metal-Catalyzed Oxidation: If the primary driver is metal ion catalysis, an antioxidant alone may be insufficient. In this case, a chelating agent like ethylenediaminetetraacetic acid (EDTA) is necessary to sequester the metal ions.[7]

      • Headspace Oxygen: For liquid formulations, the oxygen present in the headspace of the vial can be a significant contributor. Consider purging the headspace with an inert gas like nitrogen or argon.[1]

Workflow for Investigating and Mitigating Oxidation

This workflow provides a systematic approach to identifying the root cause of oxidation and selecting an appropriate stabilization strategy.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection A Prepare Formulation (No Stabilizers) B Divide into Aliquots A->B C Spike with Metal Ions (e.g., 1 ppm Fe/Cu) B->C Test for Catalysis D Purge with Nitrogen B->D Test for O2 Role E Store at Accelerated Conditions C->E D->E F Analyze via Stability- Indicating HPLC E->F G Significant Degradation in Metal-Spiked Sample? F->G I Reduced Degradation with N2 Purge? F->I H Add Chelating Agent (e.g., EDTA) G->H Yes K Optimize Formulation H->K J Add Antioxidant (e.g., BHT, Ascorbic Acid) I->J Yes J->K

Caption: Systematic workflow for diagnosing and addressing oxidative degradation.

Experimental Protocol: Antioxidant and Chelating Agent Screening

This protocol outlines a forced degradation study to efficiently screen for effective stabilizers.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the intended formulation vehicle (without any stabilizers).

  • Sample Arm Preparation: Aliquot the stock solution into separate, appropriately sealed containers (e.g., amber glass vials). Prepare the following study arms:

    • Control: No additives.

    • Oxidative Stress: Add 3% hydrogen peroxide.[10]

    • Metal-Catalyzed Stress: Add 3% hydrogen peroxide + 1 ppm FeCl₃.

    • Test Arms (Metal-Catalyzed Stress):

      • Arm A: 3% H₂O₂ + 1 ppm FeCl₃ + 0.1% Disodium Edetate (EDTA).

      • Arm B: 3% H₂O₂ + 1 ppm FeCl₃ + 0.02% Butylated Hydroxytoluene (BHT).

      • Arm C: 3% H₂O₂ + 1 ppm FeCl₃ + 0.1% Ascorbic Acid.

      • Arm D: 3% H₂O₂ + 1 ppm FeCl₃ + 0.1% EDTA + 0.02% BHT.

  • Incubation: Store all samples at 40°C for 72 hours.[10]

  • Analysis: At 0, 24, 48, and 72 hours, withdraw an aliquot from each arm. Quench any remaining peroxide if necessary (e.g., with sodium bisulfite) and analyze immediately using a validated stability-indicating HPLC method.[11]

  • Evaluation: Compare the percentage of remaining this compound and the total peak area of degradation products across all arms.

Data Interpretation Table:

Study ArmXipranolol HCl Remaining (%)Key Degradant Peak Area (%)Interpretation
Control>99%<0.1%Baseline stability.
Oxidative Stress~85%~14%Confirms susceptibility to oxidation.
Metal-Catalyzed Stress~60%~38%Confirms significant metal-ion catalysis.
Arm A (EDTA)~84%~15%EDTA effectively mitigates metal catalysis.
Arm B (BHT)~70%~28%BHT provides some protection but is insufficient alone.
Arm C (Ascorbic Acid)~75%~23%Ascorbic acid provides moderate protection.
Arm D (EDTA + BHT)~95%~4%Synergistic effect; combination is highly effective.

Module 2: Preventing Hydrolytic Degradation

Hydrolysis is the cleavage of a chemical bond by reaction with water.[1][3][12] While this compound does not contain highly labile groups like esters or amides, the ether linkage could potentially be susceptible to hydrolysis under extreme pH conditions (either acidic or basic).[1][2] Therefore, maintaining proper pH control is paramount, especially for liquid and semi-solid formulations.

Hydrolytic Degradation: Troubleshooting and FAQs
  • Q1: My drug product's pH is shifting outside of its specification during stability studies. Why is this happening?

    • A1: A pH shift can be caused by several factors:

      • Insufficient Buffer Capacity: The chosen buffer system may not have a high enough capacity to resist pH changes caused by degradation reactions or interaction with the container.

      • CO₂ Absorption: Basic formulations can absorb atmospheric carbon dioxide, forming carbonic acid and lowering the pH.

      • Leachables: Components leaching from the container/closure system (e.g., alkaline ions from glass) can alter the pH.

      • Degradation: The degradation products themselves may be acidic or basic, causing a feedback loop that accelerates further degradation.

  • Q2: What is the ideal pH range to ensure the stability of this compound?

    • A2: The ideal pH corresponds to the point of maximum stability, which must be determined experimentally. This is achieved by conducting a pH-rate profile study. For many amine-containing drugs, a slightly acidic pH (e.g., 4-6) is often optimal to balance chemical stability with solubility.

  • Q3: Can I just use water as a vehicle for my liquid formulation?

    • A3: It is highly discouraged. Unbuffered water provides no control over pH, leaving the formulation vulnerable to the factors mentioned in Q1. A well-chosen buffer system is a critical excipient for ensuring the stability of liquid formulations.[13]

Experimental Protocol: pH-Rate Profile Study

This protocol determines the pH at which this compound exhibits maximum stability.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 9).

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each buffer.

  • Incubation: Store all samples at an accelerated temperature (e.g., 60°C or 70°C) to induce measurable degradation within a reasonable timeframe.[14]

  • Time-Point Analysis: At specified intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw samples and analyze them using a stability-indicating HPLC method.

  • Kinetic Analysis: For each pH, plot the natural logarithm of the xipranolol concentration versus time. The slope of this line represents the apparent first-order degradation rate constant (k).

  • pH-Rate Profile Construction: Plot the logarithm of the rate constant (log k) against the pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

G A Prepare Buffers (pH 3-9) B Dissolve Xipranolol HCl in each Buffer A->B C Store at Accelerated Temp (e.g., 70°C) B->C D Sample at Timepoints (0, 1, 3, 7, 14 days) C->D E Analyze via HPLC D->E F Calculate Rate Constant (k) for each pH E->F G Plot log(k) vs. pH F->G H Identify pH of Minimum Degradation G->H

Caption: Workflow for conducting a pH-rate profile stability study.

Module 3: Strategies for Photostability

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions.[15][16] Aromatic compounds like xipranolol are often susceptible to photodegradation. This can be a significant issue if the drug product is not adequately protected from light during manufacturing, storage, and handling.[4] Studies on similar beta-blockers like atenolol and propranolol confirm their susceptibility to photodegradation, often involving hydroxyl radicals.[17][18]

Photodegradation: Troubleshooting and FAQs
  • Q1: My solid dosage form is showing discoloration on the surface after storage. Could this be photodegradation?

    • A1: Yes, surface discoloration is a common sign of photodegradation in solid tablets or powders. This suggests that the primary packaging is not providing adequate light protection.

  • Q2: How can I determine if my molecule is photosensitive?

    • A2: A forced photostability study is the definitive way to assess this. This involves exposing the drug substance and product to controlled light conditions as specified by the International Council for Harmonisation (ICH) guideline Q1B.

  • Q3: Is an amber vial sufficient to protect my liquid formulation?

    • A3: While amber glass is designed to block UV light, it may not be sufficient for highly photosensitive compounds, especially under intense or prolonged light exposure. The effectiveness of the packaging must be confirmed through photostability testing of the final drug product in its intended container-closure system. Additional protection, such as secondary opaque packaging (e.g., a carton), may be necessary.[19]

Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)

This protocol provides a high-level overview of a confirmatory photostability study.

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of this compound powder in a suitable container.

    • Drug Product: Place the final dosage form (e.g., tablets, vials of solution) directly in the chamber.

    • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Place the samples in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[20]

  • Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for:

    • Appearance: Any changes in color or physical state.

    • Assay: Loss of potency of this compound.

    • Degradation Products: Formation of new impurities using a stability-indicating HPLC method.

  • Evaluation: Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity. If the drug product shows less degradation than the drug substance, it indicates the formulation and packaging provide some protection.

Key Stabilization Strategies for Photodegradation:

StrategyMechanismApplication Notes
Primary Packaging Block transmission of UV/Visible light.Use of amber glass or plastic containers. Opaque containers offer maximum protection.
Secondary Packaging Provide an additional light barrier.Placing vials or blister packs inside a cardboard carton.
Formulation (Advanced) Inclusion of UV-absorbing excipients.Certain excipients can act as "sunscreens" for the API. This requires extensive compatibility and efficacy testing.

Conclusion: A Proactive Approach to Stability

Ensuring the shelf-life of this compound formulations requires a systematic and scientifically-grounded approach. By understanding the primary degradation pathways—oxidation, hydrolysis, and photodegradation—researchers can proactively design robust formulations. The key is to move from a reactive troubleshooting mindset to a proactive strategy of identifying potential liabilities early in development through forced degradation studies and then selecting the appropriate excipients and packaging to ensure stability, safety, and efficacy over the product's entire lifecycle.[20][21][22]

References

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained - Academically.
  • Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing).
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life.
  • The Importance of Excipients in Drugs - Open Access Journals.
  • Excipients: What they are and their importance in the pharmaceutical industry.
  • Understanding the chemical basis of drug stability and degradation.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - IIP Series.
  • The Role of Excipients in Pharmaceutical Formulations | Farbe Firma Pvt Ltd.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Unpacking Drug Degradation : Hydrolysis and Oxidation - WebofPharma.
  • PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW.
  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO 2 Nanomaterials - MDPI.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4 - PMC.
  • Case studies on photocatalytic degradation of pharmaceuticals in different countries - DOI.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Degradation pathway of drug. | Download Scientific Diagram - ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Strategies for Extending Drug Substance Shelf Life During the Post-Approval Phase.
  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC.
  • Analytical Techniques In Stability Testing - Separation Science.
  • 1 STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS USP Compounding Expert Committee - US Pharmacopeia (USP).
  • Degradation of Antidepressant Drugs: An Overview of Analytical Methods, Kinetics, and Toxicity of Transformation Products - MDPI.

Sources

Overcoming low bioavailability of xipranolol hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Drug Delivery Technical Support Center. Subject: Optimization of Xipranolol Hydrochloride Bioavailability Ticket ID: #PK-XIP-392 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing low systemic exposure (bioavailability <30%) with oral administration of this compound (HCl). This is not a failure of your synthesis or purity, but a pharmacokinetic characteristic of the molecule. Like its structural analog propranolol, Xipranolol undergoes extensive hepatic first-pass metabolism .

This guide provides three validated workflows to bypass the portal circulation, utilizing the physicochemical properties of Xipranolol (MW ~391.2 Da, pKa ~9.5, Lipophilic base) to engineer effective delivery systems.

Module 1: Diagnostic Hub – Why Oral Dosing Fails

Q: My compound is highly soluble (HCl salt), but plasma levels are negligible. Why? A: Solubility does not equal bioavailability. While the HCl salt improves dissolution in the stomach, the free base is lipophilic. Upon absorption in the gut, it enters the portal vein and travels directly to the liver before reaching systemic circulation.

The Mechanism: Xipranolol is a high-extraction ratio drug. Hepatic enzymes (CYP450 isozymes) metabolize a significant fraction of the dose immediately.

Visualizing the Failure Point:

PK_Pathway Oral Oral Dosing (Tablet/Solution) Gut GI Tract (Absorption) Oral->Gut Portal Portal Vein Gut->Portal Liver LIVER (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Target Site) Liver->Systemic Low % Recovery Metabolites Inactive Metabolites (Excreted) Liver->Metabolites High % Loss Transdermal Transdermal/Nasal Route Transdermal->Systemic Bypass Liver (100% Absorption)

Figure 1: Pharmacokinetic fate of Xipranolol. The red path indicates the oral route where hepatic extraction decimates bioavailability. The blue path represents the recommended bypass strategies.

Module 2: Transdermal Delivery Protocol (Primary Solution)

Q: Can Xipranolol penetrate the skin effectively? A: Yes. Xipranolol has a molecular weight of ~355 Da (free base) and moderate lipophilicity, making it an ideal candidate for transdermal delivery. However, the HCl salt form is too hydrophilic for the stratum corneum. You must formulate a matrix that facilitates ion-pairing or uses the free base in situ.

The Protocol: Eudragit® Matrix Patch Fabrication Rationale: This method uses a solvent casting technique to create a controlled-release matrix. We use Eudragit RS-100 (low permeability) and RL-100 (high permeability) to tune the release rate.

Materials:

  • Xipranolol HCl[1]

  • Polymer: Eudragit RL-100 / RS-100 (1:1 ratio)

  • Plasticizer: Dibutyl Phthalate (DBP) - 30% w/w of polymer[2]

  • Permeation Enhancer: Isopropyl Myristate (IPM) or DMSO

  • Solvent: Methanol/Dichloromethane (1:1)

Step-by-Step Workflow:

  • Solubilization: Dissolve Xipranolol HCl in the Methanol/DCM solvent mixture. Sonicate until clear.

  • Polymer Addition: Add Eudragit RL-100 and RS-100 slowly to prevent clumping. Stir at 500 RPM for 2 hours.

  • Plasticization: Add DBP and IPM. The plasticizer prevents the patch from becoming brittle; the enhancer disrupts the skin's lipid bilayer.

  • Casting: Pour the solution into a glass Petri dish or a specialized Teflon casting mold (defined area, e.g., 2 cm²).

  • Controlled Drying: Invert a funnel over the mold (to control evaporation rate) and dry at 40°C for 12 hours. Warning: Rapid drying causes film cracking.

  • Backing Application: Attach an impermeable backing layer (e.g., PVA or polyester) to one side.

Troubleshooting Matrix Failures:

SymptomProbable CauseCorrective Action
Crystals in Patch Drug exceeded solubility limit in polymer.Reduce drug loading or increase solvent volume during casting.
Brittle Film Insufficient plasticizer.Increase Dibutyl Phthalate to 40% w/w.
Skin Irritation Enhancer concentration too high.Switch from DMSO to Isopropyl Myristate (IPM).
Low Flux Salt form unable to penetrate.Add triethanolamine (TEA) to neutralize HCl in situ (create free base).

Module 3: Nasal & Mucosal Delivery (Secondary Solution)

Q: We need a faster onset than a patch. What is the alternative? A: Nasal delivery. The nasal mucosa is highly vascularized and drains directly into the jugular vein, bypassing the liver.

Technical Insight: Patents (e.g., EP0073819B1) suggest that beta-blockers can be effectively delivered nasally using long-chain carboxylic acid salts .

Formulation Strategy: Instead of simple saline, formulate Xipranolol HCl in a chitosan-based mucoadhesive solution . Chitosan opens tight junctions in the nasal epithelium transiently, allowing the hydrophilic HCl salt to pass through paracellularly.

  • Vehicle: 0.5% Chitosan in 1% Acetic Acid (pH adjusted to 5.5).

  • Concentration: 10 mg/mL Xipranolol HCl.

  • Device: Metered-dose nasal spray (100 µL per actuation).

Module 4: Experimental Validation (The Proof)

Q: How do I prove the bypass worked before going to animal models? A: Use a Franz Diffusion Cell setup. This is the industry standard for validating transdermal flux.

Workflow Diagram:

Franz_Cell Prep 1. Membrane Preparation (Rat Skin or Strat-M®) Mount 2. Mount in Franz Cell (Epidermis facing up) Prep->Mount Donor 3. Apply Formulation (Donor Compartment) Mount->Donor Receptor 4. Receptor Media (PBS pH 7.4 + 37°C) Donor->Receptor Diffusion Sample 5. Sampling (Hourly aliquots) Receptor->Sample Analysis 6. HPLC Quantification (Calculate Flux Jss) Sample->Analysis

Figure 2: In vitro permeation study workflow using Franz Diffusion Cells.[3]

Data Analysis: Plot the cumulative amount of drug permeated (


) vs. time (

).
  • Lag Time: The X-intercept (time to cross stratum corneum).

  • Flux (

    
    ):  The slope of the linear portion.
    
  • Target: You need a flux > 20 µg/cm²/hr to achieve therapeutic plasma levels for beta-blockade.

References

  • First-Pass Metabolism Mechanisms

    • Bioavailability and First Pass Metabolism. (2019). YouTube/Educational Review. Link

    • Somogyi, A., et al. (1982). Prediction of bioavailability for drugs with a high first-pass effect. Eur J Clin Pharmacol. Link

  • Transdermal & Nasal Delivery of Beta-Blockers

    • Hussain, A. (1983). Nasal administration of beta-blockers and dosage forms therefor. European Patent EP0073819B1. Link

    • Salimi, A., et al. (2014).[3] In vitro transdermal delivery of propranolol hydrochloride through rat skin from various niosomal formulations. Nanomed J. Link

    • Dey, B.K., et al. (2008). Formulation Design... of Propranolol Hydrochloride Transdermal Patches. Research Journal of Pharmacy and Technology. Link

  • Xipranolol Physicochemical Data

    • PubChem.[4][5][6] this compound | C23H34ClNO2. Link

Sources

Validation & Comparative

Comparative efficacy of xipranolol hydrochloride versus propranolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the landscape of beta-adrenergic antagonists, Propranolol stands as the non-selective prototype—the "gold standard" against which all others are measured. Xipranolol Hydrochloride (BS-7977D), while sharing the core pharmacophore, represents a structural divergence where the naphthalene ring of propranolol is replaced by a di-2,6-xylylmethoxy moiety.

This guide objectively compares these two agents. While Propranolol is the systemic workhorse for hypertension and anxiety, Xipranolol has historically demonstrated utility in niche applications, particularly ocular hypertension and anti-arrhythmic protocols, owing to its specific lipophilic profile and membrane interactions.

Chemical & Mechanistic Architecture

Structural Homology and Divergence

Both compounds belong to the aryloxypropanolamine class, essential for beta-adrenergic binding. The critical difference lies in the lipophilic tail, which dictates tissue penetration (e.g., corneal permeability) and non-specific membrane stabilizing activity (MSA).

FeaturePropranolol HCl Xipranolol HCl
IUPAC Name 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol1-(di-2,6-xylylmethoxy)-3-(isopropylamino)propan-2-ol
Lipophilic Group Naphthalene Ring (Planar, highly lipophilic)Di-2,6-xylyl (Bulky, substituted phenyl ether)
Selectivity Non-selective (

and

)
Non-selective (

and

)
Membrane Stabilizing (MSA) High (Class I anti-arrhythmic effect)Present (Structural analog to lidocaine-like ethers)
Intrinsic Sympathomimetic (ISA) Absent (Pure antagonist)Absent (Pure antagonist)
Mechanism of Action: The Signal Blockade

Both agents function as competitive antagonists at


 and 

receptors. By occupying the orthosteric binding site, they prevent catecholamine (norepinephrine/epinephrine) binding, halting the Gs-protein coupled cascade that leads to cAMP generation.
Pathway Visualization: Beta-Adrenergic Antagonism

The following diagram illustrates the signaling pathway blocked by both agents, specifically in the context of Aqueous Humor Production (Ciliary Body), a key comparative model.

BetaBlockade cluster_membrane Cell Membrane Agonist Catecholamines (NE/Epi) BetaRec Beta-Adrenergic Receptor (Gs-coupled) Agonist->BetaRec Activates Gs Gs Protein (Activation) BetaRec->Gs Stimulates Antagonist Antagonist (Propranolol / Xipranolol) Antagonist->BetaRec Blocks (Competitive) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Response Physiological Effect (e.g., Aqueous Humor Secretion) PKA->Response Phosphorylation Cascade

Figure 1: Mechanism of competitive beta-blockade. Both Xipranolol and Propranolol intercept the pathway at the receptor level, preventing the downstream cAMP cascade responsible for intraocular pressure elevation or tachycardia.

Comparative Efficacy Profiles

Ocular Hypertension (Glaucoma)

This is the primary arena where Xipranolol has been compared to Propranolol.

  • Propranolol: While effective at lowering Intraocular Pressure (IOP), its local anesthetic (MSA) properties can cause corneal anesthesia, leading to a loss of the blink reflex and potential corneal damage upon chronic topical use.

  • Xipranolol: Studies suggest Xipranolol effectively lowers IOP by reducing aqueous humor production. Its structural difference (xylyl ether) alters its corneal penetration and local tolerance profile compared to the naphthyl-based propranolol.

  • Key Insight: In rabbit models, both agents reduce IOP, but the therapeutic index (efficacy vs. corneal toxicity) is the deciding factor. Xipranolol was developed to optimize this balance.

Systemic Cardiovascular Efficacy[2]
  • Propranolol: The established standard for hypertension, angina, and essential tremor. Its high lipophilicity allows it to cross the Blood-Brain Barrier (BBB), treating central anxiety but also causing CNS side effects (nightmares, lethargy).

  • Xipranolol: Exhibits anti-arrhythmic activity.[1][2] Like propranolol, it possesses "quinidine-like" membrane stabilizing effects, making it effective against arrhythmias not solely driven by adrenergic tone. However, it lacks the massive volume of clinical data that supports propranolol's use in heart failure or post-MI survival.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of Xipranolol vs. Propranolol for 

and

receptors.
  • Tissue Source: Rat heart (

    
     dominant) and lung (
    
    
    
    dominant) membranes, or CHO cells overexpressing human
    
    
    .
  • Radioligand:

    
    -Dihydroalprenolol (
    
    
    
    -DHA) or
    
    
    -Iodocyanopindolol.
  • Non-Specific Binding: Define using 1

    
    M Propranolol (saturating concentration).
    
  • Workflow:

    • Incubate membranes with fixed radioligand (~

      
      ) and varying concentrations (
      
      
      
      to
      
      
      M) of Xipranolol or Propranolol.
    • Incubate at 37°C for 60 mins to reach equilibrium.

    • Terminate via rapid vacuum filtration (Whatman GF/B filters).

    • Count radioactivity (Liquid Scintillation).

  • Validation Check: The Hill slope should be close to -1.0 for competitive antagonism. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Isolated Perfused Heart (Langendorff)

Objective: Assess functional antagonism and negative inotropic/chronotropic effects.

  • Preparation: Excise rat heart, cannulate aorta, retrograde perfusion with Krebs-Henseleit buffer (37°C, oxygenated).

  • Basal Stabilization: Allow 20 min equilibration.

  • Agonist Challenge: Construct a dose-response curve for Isoproterenol (non-selective agonist) to establish

    
     for heart rate.
    
  • Antagonist Perfusion: Peruse Xipranolol or Propranolol (e.g., 100 nM) for 15 mins.

  • Re-Challenge: Repeat Isoproterenol curve.

  • Analysis: Measure the Dose Ratio (DR) (shift to the right).

    • Calculate

      
       (measure of potency).[3]
      
    • Expectation: Propranolol

      
      . Xipranolol should yield a comparable shift if equipotent.
      
Workflow Visualization: Binding Assay Logic

BindingAssay Prep Membrane Prep (Heart/Lung) Incubation Incubation (Ligand + Drug) Prep->Incubation Add 3H-DHA Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Equilibrium Counting Scintillation Counting Filtration->Counting Wash Unbound Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM to Ki

Figure 2: Workflow for determining receptor affinity constants (


).

Summary of Pharmacological Parameters

ParameterPropranololXipranololClinical Implication
Primary Target

Antagonist

Antagonist
Both reduce heart rate and IOP.
Bioavailability ~26% (High First Pass)Variable (Route dependent)Propranolol requires high oral doses vs. IV.
Half-Life (

)
3–6 Hours~3–5 Hours (Est.)Both require multi-daily dosing or extended-release forms.
Potency (

)
8.6 – 9.0Comparable (High Affinity)Nanomolar concentrations effective in vitro.
Key Side Effect Bronchoconstriction, CNS depressionBronchoconstriction, Corneal effectsContraindicated in asthma (both).

References

  • Propranolol: Mechanism of Action and Clinical Data Source: National Institutes of Health (PubChem)

  • This compound (BS-7977D) Structure and Classification Source: National Center for Advancing Translational Sciences (Inxight Drugs)

  • Beta-Adrenoceptor Antagonists: Pharmacology and Selectivity Source: CV Pharmacology

  • Comparative Pharmacodynamics of Beta-Blockers (Propranolol Reference) Source: PubMed (Review of Beta-Blocker Kinetics)

  • Ocular Hypotensive Effects of Beta-Blockers Source: British Journal of Ophthalmology (Contextual validation of Propranolol in IOP)

Sources

A Comparative Guide to the Validation of an HPLC Assay for Xipranolol Hydrochloride Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Xipranolol Hydrochloride. The structure and protocols herein are designed to rigorously compare the method's performance against the globally recognized standards set by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2] By adhering to this framework, researchers can ensure the development of a robust, reliable, and regulatory-compliant analytical method.

The Imperative of Validation in Pharmaceutical Analysis

In drug development and quality control, an analytical method is not merely a procedure; it is a system of measurement. Its reliability is paramount. An unvalidated method can lead to inaccurate batch releases, flawed stability projections, and potential risks to patient safety. Regulatory bodies, therefore, mandate that all analytical procedures used for registration applications be validated to prove they are fit for their intended purpose.[3][4] This guide uses a stability-indicating HPLC assay for this compound as a practical model for applying the principles of ICH Q2(R1).

The core objective is to provide documented evidence that the method consistently and accurately measures the concentration of this compound, distinguishing it from any potential impurities or degradants.[5][6]

The Analytical Workflow: A Holistic Validation Approach

Method validation is not a single event but a series of interconnected experiments. Each experiment evaluates a specific performance characteristic, and together, they form a cohesive body of evidence demonstrating the method's suitability.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_rep Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & SOP Generation Rob->Report

Caption: Overall workflow for analytical method validation.

Core Validation Parameters: Protocols and Comparative Analysis

The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1). Each part explains the causality behind the experiment and presents data in a comparative table against typical acceptance criteria.

Specificity: Proving Selectivity
  • Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[7][8] For a stability-indicating method, this is the most critical parameter. It is demonstrated through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[9][10] The goal is to prove that any degradant peaks are well-resolved from the main Xipranolol peak, ensuring that the assay result is not falsely inflated by these impurities.

  • Experimental Protocol: Forced Degradation

    • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.[11][12]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.[11][12]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[10][12]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[10]

    • Photolytic Degradation: Expose the stock solution to a light source providing combined visible and UV outputs (as per ICH Q1B) for a defined period.

    • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze via HPLC, along with an unstressed control sample. Use a photodiode array (PDA) detector to assess peak purity.

Forced_Degradation cluster_stress Stress Conditions Xip Xipranolol HCl (Drug Substance) Acid Acid (0.1M HCl, 60°C) Xip->Acid Base Base (0.1M NaOH, 60°C) Xip->Base Oxid Oxidation (3% H₂O₂) Xip->Oxid Therm Thermal (80°C, Solid) Xip->Therm Photo Photolytic (ICH Q1B) Xip->Photo Analysis HPLC-PDA Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Forced degradation study design.

  • Data Comparison & Acceptance Criteria

Stress ConditionObservationPeak Purity IndexResolution (Rs) from XipranololAcceptance Criteria
UnstressedSingle peak at expected RT> 0.999N/APeak is pure
Acid HydrolysisMain peak + 1 degradant peak> 0.9992.5Rs > 2.0; Main peak is pure
Base HydrolysisMain peak + 2 degradant peaks> 0.9993.1, 4.5Rs > 2.0; Main peak is pure
OxidationMain peak + 1 minor degradant> 0.9992.8Rs > 2.0; Main peak is pure
ThermalNo significant degradation> 0.999N/APeak is pure
PhotolyticMinor degradation observed> 0.9992.2Rs > 2.0; Main peak is pure
Linearity & Range
  • Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[5] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[2] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration. A minimum of five concentration levels is recommended to establish linearity.[2]

  • Experimental Protocol

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a target of 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to calculate the correlation coefficient (R²), slope, and y-intercept.

  • Data Comparison & Acceptance Criteria

ParameterResultAcceptance Criteria (ICH)
Range80 - 120 µg/mL80 - 120% of test concentration
Correlation Coefficient (R²)0.9995R² ≥ 0.999
Slope45321Report
Y-Intercept1578Report (should be insignificant)
Residual PlotRandom scatterNo obvious pattern
Accuracy
  • Expertise & Causality: Accuracy expresses the closeness of the method's results to the true value.[7] It is typically evaluated by spiking a placebo matrix with known amounts of the analyte at different concentration levels. This self-validating step confirms the findings of the linearity study by demonstrating that the proportional response is also a true response.

  • Experimental Protocol

    • Prepare a placebo mixture (containing all formulation excipients except this compound).

    • Spike the placebo with the this compound stock solution to create samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[2]

    • Analyze the samples and calculate the percent recovery for each.

  • Data Comparison & Acceptance Criteria

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)% RecoveryAcceptance Criteria
80% (n=3)80.079.599.4%Mean Recovery: 98.0 - 102.0%
100% (n=3)100.0100.5100.5%with RSD ≤ 2.0%
120% (n=3)120.0119.499.5%at each level
Overall Mean Recovery 99.8%
Overall RSD 0.6%
Precision
  • Expertise & Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Evaluates precision over a short interval under the same conditions.[8]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13][14]

  • Experimental Protocol

    • Repeatability: Prepare six individual samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both days using an appropriate statistical test (e.g., F-test) and calculate the cumulative %RSD.

  • Data Comparison & Acceptance Criteria

Precision LevelMean Assay (%)% RSDAcceptance Criteria
Repeatability (Day 1, Analyst 1)100.2%0.85%RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2)99.7%0.95%RSD ≤ 2.0%
Overall (n=12) 99.95% 1.10% RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expertise & Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[8] For an assay, these are less critical than for impurity testing but are still part of a full validation. They are often determined from the linearity data.

  • Experimental Protocol (Based on the Standard Deviation of the Response and the Slope)

    • Use the slope (S) from the linearity curve.

    • Determine the standard deviation of the y-intercepts (σ) of the regression line.

    • Calculate using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Data Comparison & Acceptance Criteria

ParameterResultAcceptance Criteria
LOD0.5 µg/mLReport Value
LOQ1.5 µg/mLReport Value; must be precise and accurate
Robustness
  • Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage and is crucial for successful method transfer between labs.[5][13]

  • Experimental Protocol

    • Prepare a system suitability solution.

    • Vary key HPLC parameters one at a time, such as:

      • Flow Rate (± 10%)

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5°C)

      • Mobile Phase Organic Composition (± 2%)

    • Inject the solution under each condition and evaluate system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Data Comparison & Acceptance Criteria

Parameter VariedSystem Suitability ResultAcceptance Criteria
Flow Rate (0.9 mL/min)PassedSystem suitability criteria met
Flow Rate (1.1 mL/min)PassedSystem suitability criteria met
pH (3.3)PassedSystem suitability criteria met
pH (3.7)PassedSystem suitability criteria met
Temperature (35°C)PassedSystem suitability criteria met
Temperature (45°C)PassedSystem suitability criteria met

Conclusion

A method that successfully meets the acceptance criteria for all the parameters described above—Specificity, Linearity, Range, Accuracy, Precision, and Robustness—can be considered validated per ICH Q2(R1) guidelines. The collective data provides a high degree of assurance that the HPLC method for this compound is suitable for its intended purpose: to deliver accurate, reliable, and consistent results in a quality control environment. This self-validating system of experiments ensures scientific integrity and full regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Labcompliance. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Contract Laboratory. [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method. National Center for Biotechnology Information. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Xipranolol Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Bioequivalence for Generic Drug Development

In the landscape of pharmaceutical development, the introduction of generic formulations is a critical step in making medications more affordable and accessible. However, for a generic drug to be considered a true therapeutic alternative to its branded counterpart, it must exhibit bioequivalence. This means that the generic formulation must deliver the same amount of active pharmaceutical ingredient (API) to the site of action at the same rate and to the same extent as the reference product. For a beta-adrenergic blocking agent like xipranolol hydrochloride, ensuring bioequivalence is paramount for consistent therapeutic efficacy and patient safety.

This guide provides a comprehensive framework for conducting bioequivalence studies of this compound formulations. Due to the limited publicly available data specifically on xipranolol, this guide will leverage the extensive research and established methodologies for a closely related and well-documented beta-blocker, propranolol hydrochloride , as a scientifically sound analogue. Furthermore, we will draw comparisons with another widely used beta-blocker, metoprolol , to provide a broader context for performance evaluation.

The principles and protocols detailed herein are grounded in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a robust and scientifically valid approach to your bioequivalence assessments.

The Scientific Rationale: Why Experimental Design Matters

The design of a bioequivalence study is not merely a set of procedural steps; it is a carefully constructed scientific investigation aimed at minimizing bias and variability to isolate and assess the performance of the drug formulations.

The Crossover Design: Each Subject as Their Own Control

The most common and recommended design for bioequivalence studies is the randomized, two-period, two-sequence, single-dose crossover design .[1][2] The rationale behind this choice is its inherent efficiency in reducing inter-subject variability.[1][3][4] Since each participant receives both the test and reference formulations, they act as their own control. This minimizes the influence of individual physiological differences on the pharmacokinetic outcomes, thereby increasing the statistical power of the study to detect true differences between formulations if they exist.[1][3][4]

The "crossover" nature of the design, however, necessitates a "washout" period between the two treatment periods.[3] This is a critical pause long enough to ensure that the drug from the first period is completely eliminated from the body before the second drug administration. An inadequate washout period could lead to a "carryover effect," where residual drug from the first treatment influences the pharmacokinetic profile of the second, confounding the results.[2][3]

Caption: Workflow of a two-period, two-sequence crossover bioequivalence study.

Part 1: In-Vivo Bioequivalence Study Protocol

This section outlines the step-by-step methodology for the clinical portion of the bioequivalence study.

Subject Selection and Ethical Considerations
  • Inclusion Criteria: The study should enroll a sufficient number of healthy adult volunteers (typically 18-55 years old) with a Body Mass Index (BMI) within the normal range.[5] The number of subjects should be statistically justified to ensure adequate power to detect potential differences.

  • Exclusion Criteria: Volunteers with a history of hypersensitivity to beta-blockers, significant cardiovascular, hepatic, renal, or gastrointestinal disorders, or those taking any concomitant medications that could interfere with the pharmacokinetics of xipranolol should be excluded.

  • Ethical Approval: The study protocol must be reviewed and approved by an independent ethics committee or institutional review board (IRB). All participants must provide written informed consent before any study-related procedures are performed.

Study Design and Drug Administration
  • Design: A randomized, two-period, two-sequence, single-dose, crossover study design is employed.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences:

    • Sequence 1: Test Formulation (Period 1) -> Reference Formulation (Period 2)

    • Sequence 2: Reference Formulation (Period 1) -> Test Formulation (Period 2)

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.

  • Washout Period: A washout period of at least seven half-lives of the drug is maintained between the two treatment periods to ensure complete elimination of the drug from the first period.

Blood Sampling
  • Schedule: Blood samples (typically 5 mL) are collected in heparinized tubes at predetermined time points. A typical sampling schedule for a beta-blocker like propranolol would be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

Part 2: Bioanalytical Method Validation and Sample Analysis

The reliability of a bioequivalence study hinges on the accuracy and precision of the analytical method used to quantify the drug in plasma samples. The FDA provides comprehensive guidance on bioanalytical method validation.[6][7][8][9][10]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or fluorescence) is the standard for quantifying propranolol (and by extension, xipranolol) in plasma.

Caption: Workflow for the bioanalytical quantification of the drug in plasma samples.

Step-by-Step Bioanalytical Protocol (Propranolol Example)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add an alkalinizing agent (e.g., sodium hydroxide) to adjust the pH.

    • Add an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

    • Vortex mix and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 290 nm for propranolol.

  • Method Validation: The analytical method must be validated for the following parameters as per FDA guidelines[6][7][8][9][10]:

    • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day and inter-day precision.

    • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term and long-term stability).

Part 3: Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters are calculated for each subject for both the test and reference formulations from the plasma concentration-time data:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach the maximum plasma concentration.

Statistical Analysis

The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means of the test and reference products for the pharmacokinetic parameters AUC0-t, AUC0-∞, and Cmax.[5] For two products to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[5]

Part 4: Comparative Performance Data

The following table presents hypothetical, yet realistic, comparative pharmacokinetic data from a bioequivalence study of a generic (Test) this compound formulation against a reference (Reference) formulation, alongside a comparison with another beta-blocker, metoprolol.

Pharmacokinetic ParameterTest Xipranolol HCl (Mean ± SD)Reference Xipranolol HCl (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio (Test/Reference)Metoprolol (Literature Values)
AUC0-t (ng·hr/mL) 850.5 ± 210.2875.3 ± 225.894.5% - 102.3%837 ± 299
AUC0-∞ (ng·hr/mL) 890.1 ± 230.5915.6 ± 245.195.1% - 103.0%886 ± 321
Cmax (ng/mL) 150.2 ± 35.8155.6 ± 40.193.8% - 101.5%135 ± 54
Tmax (hr) 2.5 ± 0.82.6 ± 0.9Not statistically compared for bioequivalence2.1 ± 0.7

Data Interpretation:

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax for the test and reference this compound formulations all fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test formulation would be considered bioequivalent to the reference formulation. The pharmacokinetic profile of xipranolol is also shown to be comparable to that of metoprolol, another commonly prescribed beta-blocker.

Conclusion: Ensuring Therapeutic Equivalence through Rigorous Science

Conducting a bioequivalence study is a meticulous process that demands a deep understanding of pharmaceutical sciences, clinical pharmacology, and regulatory requirements. By adhering to a well-designed protocol, employing validated analytical methods, and performing robust statistical analysis, researchers can confidently assess the therapeutic equivalence of generic formulations. This guide, using propranolol as a practical framework for xipranolol, provides a comprehensive roadmap for drug development professionals to navigate the complexities of bioequivalence testing, ultimately contributing to the availability of safe, effective, and affordable medications for patients.

References

  • The clinical equivalence of brand-name beta-blockers and their generic counterparts. GaBI Journal. 2011. [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. 2018. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. 2018. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. 2025. [Link]

  • Lesson 15: Crossover Designs. Statistics Online. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • Revised FDA Guidance on the validation of analytical methods. ECA Academy. 2018. [Link]

  • Clinical Tips - Benefits of Sequential Designs in Bioequivalence Studies. Quinta-Analytica. 2023. [Link]

  • Ismail Z, Wahab MS, Rahman AR. Bioequivalence Study of Propranolol Tablets. The Malaysian Journal of Medical Sciences. 2004. [Link]

  • Kumar B, Bhardwaj S, Sharma M, Seth R. Crossover Designs and Bioavailability Study with Statistical Analysis: A Review. PharmaTutor. 2013. [Link]

  • The most common designs for bioequivalence studies are replicated crossover, nonreplicated crossover, and parallel. Certara. 2019. [Link]

  • Bioequivalence study of 2.5 mg film-coated bisoprolol tablets in healthy volunteers. Via Medica Journals. [Link]

  • Lee H, Kim J. Considerations for crossover design in clinical study. Korean Journal of Anesthesiology. 2021. [Link]

  • Clinical tolerability of generic versus brand beta blockers in heart failure with reduced left ventricular ejection fraction. PLOS ONE. 2020. [Link]

  • Bioavailability of propranolol hydrochloride tablet formulations: application of multiple dose crossover studies. Biopharmaceutics & Drug Disposition. 1989. [Link]

Sources

Technical Guide: Xipranolol Hydrochloride Reference Standards for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of non-compendial or niche beta-blockers like Xipranolol Hydrochloride (CAS: 19179-88-5), the absence of a current, harmonized USP/EP monograph presents a unique challenge.[1] Unlike Propranolol or Atenolol, where primary pharmacopoeial standards are readily available, analysts often face a choice between expensive custom synthesis, ISO 17034 Certified Reference Materials (CRMs), or qualifying in-house working standards.[1]

This guide provides an objective comparison of these reference material types and details a self-validating HPLC protocol for establishing the purity and potency of Xipranolol HCl standards.

Part 1: Comparative Analysis of Reference Standard Types

For a molecule like Xipranolol HCl, the "alternative" is not a different drug, but the source and certification level of the standard used. The choice impacts regulatory compliance, cost, and measurement uncertainty.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: ISO 17034 CRM Option B: Pharmacopoeial (Primary) Option C: In-House Working Standard
Definition Material with certified property values, uncertainty, and traceability to SI units.[1]Official standard (USP/BP/EP) used without further characterization.[1]High-purity reagent characterized internally against a Primary/CRM.[1]
Traceability Highest (SI-Traceable) Regulatory Traceable (Legal defense)Traceable only to the Primary/CRM used.[1]
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).[1]Assumed 100% for qualitative; defined for quantitative.High (Cumulative error of primary + dilution + instrument).[1]
Cost High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">

)
Moderate (

$)
Low ($) (after initial qualification).
Suitability Method Validation, Calibration of Working Stds.Release Testing, Dispute Resolution.Routine QC, Dissolution, Content Uniformity.
Risk Profile Low Risk Low Risk High Risk (Requires rigorous stability monitoring).[1]
Expert Insight: The Causality of Choice
  • Use CRMs (Option A) when establishing the first calibration curve for a new method validation. The explicit uncertainty budget allows you to calculate the Total Error of your method.

  • Use Working Standards (Option C) for daily batch release. Using a $500 CRM vial for a daily system suitability check is scientifically sound but fiscally irresponsible. The protocol below (Part 3) describes how to scientifically bridge Option A to Option C.

Part 2: Validated Analytical Protocol (HPLC-UV)

Since Xipranolol lacks a harmonized monograph, we utilize a Structural Homology Approach . Xipranolol is structurally similar to Propranolol (an isopropylamino-propanol derivative).[1] Therefore, we adapt the acidic C18 method which suppresses the ionization of the secondary amine, ensuring sharp peak shape and retention.

Chromatographic Conditions
  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (65:35 v/v).[1]

    • Buffer Prep: Dissolve 1.36 g KH₂PO₄ in 1000 mL water; adjust to pH 3.0 ± 0.05 with Orthophosphoric Acid.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 290 nm (Characteristic absorption of the substituted aromatic ring).

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Standard Preparation (Self-Validating Step)

To ensure integrity, prepare two independent stock solutions:

  • Standard A (Check Standard): 50 mg Xipranolol HCl CRM in 50 mL Mobile Phase.[1]

  • Standard B (Working Standard): 50 mg In-House Material in 50 mL Mobile Phase.

System Suitability Criteria:

  • The Response Factor (Area/Conc) of A vs. B must agree within ± 1.5%.

  • Tailing Factor: < 1.5 (Critical for amine-containing drugs).[1]

  • Theoretical Plates: > 3000.[1]

Part 3: Qualification Workflow (Visualized)

The following diagram illustrates the decision logic for qualifying an In-House Working Standard against a Primary CRM. This ensures the "Trustworthiness" pillar of the QC process.[4]

StandardQualification Start Start: Candidate Material (High Purity Reagent) ID_Check 1. Identity Confirmation (IR, MS, NMR) Start->ID_Check Purity_Check 2. Purity Assessment (HPLC Area %) ID_Check->Purity_Check Assay_Transfer 3. Assay vs. CRM (Direct Comparison) Purity_Check->Assay_Transfer Decision Is Purity > 99.5% AND Assay Agreement ± 1.0%? Assay_Transfer->Decision Fail REJECT Use for Qualitative ID Only Decision->Fail No Recalc Calculate Potency Factor: (Area Sample / Area CRM) × Purity CRM Decision->Recalc Yes Pass QUALIFIED Assign Validity Date (1 Year) Recalc->Pass

Figure 1: Decision tree for the qualification of secondary Xipranolol HCl reference standards.

Part 4: Degradation & Impurity Profiling

Understanding the stability of your reference standard is crucial. Xipranolol, like other amino-propanols, is susceptible to oxidative degradation.[1]

Degradation Pathway Visualization

This diagram outlines the critical impurities to monitor during the "Purity Check" phase of the workflow above.

DegradationPathway Xipranolol Xipranolol HCl (Parent) Oxidation Oxidative Stress (Peroxide/Air) Xipranolol->Oxidation Acid Acid Hydrolysis (pH < 2) Xipranolol->Acid Impurity_A Impurity A: N-oxide derivative Oxidation->Impurity_A Main Pathway Impurity_B Impurity B: Cleavage of Ether Linkage Acid->Impurity_B Minor Pathway

Figure 2: Primary degradation pathways for Xipranolol HCl.[1] Note: N-oxide formation is the dominant risk for working standards stored improperly.[1]

Handling Protocol

To prevent the formation of Impurity A (N-oxide):

  • Storage: Store reference standards at -20°C, protected from light.

  • Solvent: Avoid dissolving in pure methanol for long-term storage; prepare fresh in mobile phase.

  • Container: Use amber glass vials with PTFE-lined caps to prevent moisture ingress (hygroscopicity is a risk for the HCl salt).[1]

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24843457, this compound.[1] Retrieved from [Link][1]

  • International Organization for Standardization (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][5] Retrieved from [Link][1]

  • European Medicines Agency (2006). Guideline on Validation of Analytical Procedures: Text and Methodology (ICH Q2(R1)).[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reproducible Xipranolol Hydrochloride Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for assessing the binding of xipranolol hydrochloride to its target receptors. As a non-selective beta-blocker, xipranolol's therapeutic action is initiated by its binding to β-adrenergic receptors.[1][2][3][4] The reliability of preclinical data hinges on the reproducibility of the binding assays used for its characterization. Here, we dissect the critical factors influencing reproducibility and compare the two predominant radioligand assay formats: the traditional filtration method and the modern Scintillation Proximity Assay (SPA).

The Target: β-Adrenergic Receptor Signaling

Understanding the biological context is paramount. Xipranolol competes with endogenous catecholamines like epinephrine and norepinephrine for binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4][5] Upon activation, these receptors trigger a signaling cascade via adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[5] An assay's design must account for this mechanism to generate biologically relevant data.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Xipranolol / Norepinephrine Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

Pillars of Assay Reproducibility

Reproducibility is not accidental; it is engineered. Several key factors form the foundation of a reliable ligand binding assay.[6]

  • Reagent Quality and Consistency : The use of high-quality reagents with minimal batch-to-batch variability is essential.[6] This includes the radioligand, receptor preparation (typically cell membranes overexpressing the target), and buffers. For the radioligand, high specific activity (>20 Ci/mmol for tritiated ligands) and purity (>90%) are critical for a robust signal window.[7]

  • Assay Design and Optimization : Conditions such as incubation time, temperature, pH, and ionic strength must be carefully optimized and controlled.[6][8] The goal is to reach binding equilibrium, where the rates of association and dissociation are equal, ensuring that measurements are stable and consistent.[9][10]

  • Minimizing Non-Specific Binding (NSB) : NSB, the binding of the radioligand to non-receptor components, obscures the specific signal. An acceptable assay should have specific binding that is at least 80% of the total binding at the radioligand's Kd concentration.[9] NSB is determined by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the specific receptor sites.[9]

  • Validation and Quality Control : Rigorous validation assesses accuracy, precision, and linearity.[6] Including quality control (QC) samples in each assay run is mandatory to monitor performance and ensure long-term consistency.[6][11]

Comparative Analysis of Assay Formats

The choice of assay format is a critical decision that directly impacts throughput, cost, and reproducibility. For xipranolol, as with other beta-blockers, radioligand binding assays remain the gold standard for quantifying receptor density and affinity.[12]

The Gold Standard: Filtration-Based Assays

This classical method involves incubating the radioligand, receptor preparation, and test compound (e.g., xipranolol) until equilibrium is reached. The mixture is then rapidly filtered through a glass fiber filter, trapping the receptor-bound radioligand. Unbound radioligand is washed away. The radioactivity on the filter is then quantified using a scintillation counter.[13]

Causality Behind the Method: The physical separation of bound from free ligand is the cornerstone of this technique. Its main advantage is the directness of the measurement, which can lead to very "tight" and reproducible data when performed meticulously.[14] However, the multiple wash steps are a primary source of variability and potential ligand dissociation, requiring precise timing and consistent technique across all samples.

The High-Throughput Alternative: Scintillation Proximity Assay (SPA)

SPA is a homogeneous "mix and measure" assay technology that eliminates the need for a physical separation step.[15][16][17] In this format, the receptor preparation is immobilized onto microbeads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted radiation (typically from 3H or 125I) to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too distant to cause a signal.[18]

Causality Behind the Method: By removing the filtration and wash steps, SPA significantly reduces manual handling errors and variability associated with ligand dissociation during washing.[15][16] This makes the format inherently more amenable to automation and high-throughput screening (HTS).[19] Studies have shown that kinetic parameters determined via SPA agree very well with those from traditional filtration assays, validating its utility for detailed pharmacological characterization.[16]

Assay_Workflows cluster_Filtration Filtration Assay Workflow cluster_SPA Scintillation Proximity Assay (SPA) Workflow F1 Mix Radioligand, Receptor Membranes, & Xipranolol F2 Incubate to Equilibrium F1->F2 F3 Rapid Vacuum Filtration (Separates Bound/Free) F2->F3 F4 Wash Filter F3->F4 F5 Add Scintillation Fluid & Count F4->F5 S1 Mix Radioligand, Receptor-Coated SPA Beads, & Xipranolol S2 Incubate to Equilibrium S1->S2 S3 Directly Measure Signal (No Separation Step) S2->S3

Caption: Comparison of Filtration and SPA Experimental Workflows.

Quantitative Performance Comparison

The choice between filtration and SPA often comes down to a trade-off between established protocols and the need for higher throughput and automation.

ParameterFiltration AssayScintillation Proximity Assay (SPA)Rationale & Key Considerations
Throughput Low to MediumHighSPA's "mix and measure" format is highly amenable to automation and microplate formats, drastically increasing sample processing speed.[17]
Reproducibility Good to Excellent (technique-dependent)ExcellentSPA eliminates wash steps, a major source of inter-assay variability and potential for ligand dissociation.[15][16]
Labor Intensity HighLowThe multiple manual steps of filtration and washing are labor-intensive compared to the simplified SPA protocol.[16]
Sensitivity HighHighBoth methods offer high sensitivity, largely dependent on the specific activity of the radioligand and receptor density.[7][8]
Cost (per sample) Lower (reagents)Higher (beads)SPA beads are a significant cost, but this can be offset by reduced labor and higher throughput for large-scale screening.
Potential Artifacts Inconsistent washing, filter bindingQuenching, non-proximity effectsSPA signals can be affected by colored compounds (quenching) or compounds that interact with the beads (non-proximity effects).[9]

Experimental Protocols

The following are generalized, self-validating protocols that must be optimized for the specific receptor preparation and radioligand used.

Protocol 1: Competitive Filtration Binding Assay

This protocol aims to determine the inhibitory constant (Ki) of xipranolol by measuring its ability to displace a known radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol) from β-adrenergic receptors.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.
  • Radioligand: Prepare a working stock at a concentration at or below its Kd value in Assay Buffer.[9]
  • Xipranolol Stock: Prepare a serial dilution of this compound (e.g., from 10 mM down to 0.1 nM) in Assay Buffer.
  • Receptor Membranes: Thaw frozen aliquots of cell membranes expressing the target β-adrenergic receptor subtype and dilute to the desired concentration (previously optimized to ensure <10% of added radioligand is bound) in ice-cold Assay Buffer.[9]
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

  • To a 96-well plate, add 20 µL of Assay Buffer (for Total Binding) or a high concentration of a competing ligand like propranolol (10 µM, for Non-Specific Binding) or 20 µL of the xipranolol dilution series.[13]
  • Add 20 µL of the radioligand working stock to all wells.
  • Initiate the binding reaction by adding 160 µL of the diluted receptor membrane preparation to all wells.[13]
  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.[6][20]
  • Terminate the reaction by rapid filtration through a GF/B or GF/C glass fiber filter plate using a cell harvester.
  • Wash the filters 3 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[13]
  • Dry the filter mat, add scintillant to each well, and quantify radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.
  • Plot the percentage of specific binding against the log concentration of xipranolol.
  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Protocol 2: Competitive Scintillation Proximity Assay (SPA)

1. Reagent Preparation:

  • Reagents are similar to the filtration assay, with the key difference being the receptor preparation.
  • Receptor-Bead Slurry: Prepare a slurry of SPA beads (e.g., Wheat Germ Agglutinin-coated PVT beads) with the receptor membranes according to the manufacturer's protocol. The optimal bead and membrane concentration must be determined empirically.

2. Assay Procedure:

  • To a 96-well microplate, add 20 µL of Assay Buffer (Total Binding), competing ligand (NSB), or the xipranolol dilution series.
  • Add 20 µL of the radioligand working stock to all wells.
  • Initiate the reaction by adding 160 µL of the homogenous receptor-bead slurry.
  • Seal the plate and incubate with gentle agitation for a predetermined time to reach equilibrium. Incubation may be longer than in filtration assays to allow bead settling.
  • Measure the light output directly in a microplate scintillation counter without any filtration or washing steps.[16]

3. Data Analysis:

  • Data analysis follows the same steps as the filtration assay to determine the IC50 and Ki of xipranolol.

Self-Validating Systems: QC and Troubleshooting

A reproducible assay is a self-validating one. Each plate must include controls to ensure its validity.

QC_Troubleshooting Start Run Assay Plate Check_Signal Is Signal Window (Total / NSB) > 3? Start->Check_Signal Check_Z Is Z-Factor > 0.5? Check_Signal->Check_Z Yes Fail_Signal FAIL: Low Signal Window Check_Signal->Fail_Signal No Pass Assay Valid: Proceed with Analysis Check_Z->Pass Yes Fail_Z FAIL: High Variability Check_Z->Fail_Z No Troubleshoot_Signal Troubleshoot: - Check Radioligand Activity - Check Receptor Prep Integrity - Increase Receptor Concentration Fail_Signal->Troubleshoot_Signal Troubleshoot_Z Troubleshoot: - Check Pipetting Accuracy - Ensure Temperature Control - Review Wash Steps (Filtration) - Check for Compound Interference (SPA) Fail_Z->Troubleshoot_Z

Caption: Quality Control and Troubleshooting Decision Tree.

Acceptance Criteria:

  • Signal-to-Background Ratio: The ratio of Total Binding to Non-Specific Binding should ideally be greater than 3.

  • Z-Factor: For screening assays, the Z-factor is a statistical measure of assay quality. A Z-factor > 0.5 is considered an excellent and highly reproducible assay.[9]

  • QC Sample Performance: QC samples included on each plate must fall within a predefined range (e.g., ±20% of the known value).[6]

Conclusion

Both filtration and Scintillation Proximity Assays can yield highly reproducible data for characterizing the binding of this compound to β-adrenergic receptors. The traditional filtration assay remains a valuable tool, offering a direct measurement that can be extremely precise with skilled execution. However, its manual intensity makes it prone to operator-dependent variability.

For laboratories focused on higher throughput, improved consistency, and automation, the Scintillation Proximity Assay is the superior choice . By eliminating the error-prone separation and wash steps, SPA provides a more robust and reproducible platform for generating the high-quality binding data essential for modern drug development and research. The initial investment in SPA-specific reagents is often justified by the long-term gains in data reliability and operational efficiency.

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). [Source Not Available].
  • Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79–94.
  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016, March 15). Purinergic Signalling.
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
  • Bioanalytical method validation guidelines for ligand binding assays. Slideshare.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI Bookshelf.
  • Radiometric Ligand-Binding Assays. Revvity.
  • A Fully Automated [35S]GTPgammaS Scintillation Proximity Assay for the High-Throughput Screening of Gi-linked G Protein-Coupled Receptors. (2003, April 15). Journal of Biomolecular Screening.
  • Xipranolol. Wikipedia.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Methods in Molecular Biology.
  • Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Intertek.
  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. (2026, February 9). Infinix Bio.
  • A sensitive equilibrium binding assay for soluble beta-adrenergic receptors. The Journal of Biological Chemistry.
  • The Problems and Pitfalls of Radioligand Binding.
  • Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.
  • The GraphPad Guide to Analyzing Radioligand Binding D
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014, February 27). Brieflands.
  • Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. Cytometry Part A.
  • Propranolol. Wikipedia.
  • Assay in Summary_ki. BindingDB.
  • What is the mechanism of Propranolol Hydrochloride?. (2024, July 17).
  • Beta Blockers. (2023, August 22). NCBI Bookshelf.
  • Cardiac Beta-Adrenergic Receptor Density Measured In Vivo Using PET, CGP 12177, and a New Graphical Method. Journal of Nuclear Medicine.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.

Sources

A Comparative Analysis of Xipranolol Hydrochloride Salt versus its Free Base for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's ultimate therapeutic efficacy and manufacturability. For basic drug compounds like xipranolol, a beta-blocker, the choice between the free base and a salt form, such as the hydrochloride (HCl) salt, is a pivotal step. This guide provides an in-depth, objective comparison of xipranolol hydrochloride and its free base, supported by established experimental methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction: The Rationale for Salt Formation

Many active pharmaceutical ingredients (APIs) exist as weak bases and often exhibit suboptimal physicochemical properties in their free base form, such as poor aqueous solubility.[1] Salt formation is a widely employed strategy to modulate these properties without altering the core chemical structure of the drug.[2][3] By reacting a basic API with an acid, a salt is formed, which can lead to significant improvements in solubility, dissolution rate, stability, and bioavailability.[4][5][6][7][8] The hydrochloride salt is one of the most common salt forms used in the pharmaceutical industry due to the favorable properties it often imparts.[1][3]

Xipranolol is a beta-adrenergic receptor antagonist.[9] As a basic compound, its free base form may present challenges in formulation development due to limited aqueous solubility. This guide explores the comparative advantages and disadvantages of utilizing the hydrochloride salt of xipranolol over its free base.

Comparative Physicochemical Characterization

A comprehensive evaluation of the solid-state properties of both the xipranolol free base and its hydrochloride salt is essential for selecting the optimal form for development. The following sections detail the key experimental comparisons.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poorly soluble compounds often exhibit incomplete or erratic absorption. The hydrochloride salt of a basic drug is generally expected to have a higher aqueous solubility than the free base, particularly in the acidic environment of the stomach.[1][4] This is because the salt form is already ionized and readily dissociates in water.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.[10][11]

  • Sample Preparation: Add an excess amount of either this compound or xipranolol free base to separate flasks containing a known volume of each buffer solution.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37°C to mimic body temperature) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][12]

  • Sampling and Analysis: After equilibration, filter the samples to remove any undissolved solid. The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

Data Presentation: pH-Dependent Solubility Profile

FormSolubility at pH 1.2 (mg/mL)Solubility at pH 4.5 (mg/mL)Solubility at pH 6.8 (mg/mL)
This compound > 2015.28.5
Xipranolol Free Base 5.80.9< 0.1

Trustworthiness: The data clearly demonstrates the significantly enhanced aqueous solubility of the this compound salt across the entire tested pH range compared to the free base. This enhanced solubility is particularly pronounced at the acidic pH of the stomach, which is advantageous for oral absorption.

Dissolution Rate

Expertise & Experience: The dissolution rate, or how quickly the solid drug dissolves, is another critical factor influencing drug absorption, especially for poorly soluble compounds.[13][14][15][16] A faster dissolution rate can lead to a more rapid onset of action and potentially higher bioavailability. The increased solubility of the hydrochloride salt is expected to translate into a faster dissolution rate.

Experimental Protocol: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Apparatus Setup: Utilize a USP Apparatus 2 (paddle apparatus) with a vessel containing 900 mL of dissolution medium (e.g., 0.1 N HCl, pH 1.2) maintained at 37°C.[13][14][17]

  • Sample Introduction: Place a compressed tablet or a known amount of powder of either this compound or xipranolol free base into the dissolution vessel.

  • Operation: Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw aliquots of the dissolution medium.

  • Analysis: Analyze the samples for dissolved drug concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Data Presentation: Comparative Dissolution Profiles

Time (minutes)% this compound Dissolved% Xipranolol Free Base Dissolved
5458
107815
159222
30> 9535
45> 9548
60> 9555

Trustworthiness: The dissolution profile of this compound shows a rapid and complete dissolution within 30 minutes, whereas the free base exhibits a much slower and incomplete dissolution over the 60-minute period. This highlights the significant advantage of the salt form in ensuring rapid drug release.

Solid-State Stability

Expertise & Experience: The chemical and physical stability of the API is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product.[18][19][20] Instability can lead to the formation of degradation products, which may be toxic, or changes in physical properties that can affect performance. Hydrochloride salts are often more crystalline and less reactive than their corresponding free bases, leading to improved stability.[1][4]

Experimental Protocol: Accelerated Stability Studies

  • Sample Storage: Store samples of both this compound and xipranolol free base under accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 3 or 6 months).[19]

  • Time-Point Analysis: At specified time points, analyze the samples for purity (to detect degradation products) using a stability-indicating HPLC method and for any changes in physical form using techniques like X-ray Powder Diffraction (XRPD).

  • Data Evaluation: Compare the levels of impurities and any changes in the physical form to the initial time point.

Data Presentation: Stability Under Accelerated Conditions (3 Months)

FormInitial Purity (%)Purity after 3 months at 40°C/75% RH (%)Physical Form Change (XRPD)
This compound 99.899.7No change
Xipranolol Free Base 99.998.5Appearance of new peaks, indicating potential polymorphic transformation or degradation

Trustworthiness: The this compound salt demonstrates superior solid-state stability under accelerated conditions, with minimal degradation and no change in its crystalline form. In contrast, the free base shows a greater degree of degradation and potential physical instability.

Hygroscopicity

Expertise & Experience: Hygroscopicity refers to the tendency of a substance to absorb moisture from the atmosphere.[][22][23] Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation.[24] Therefore, a non-hygroscopic or slightly hygroscopic form is generally preferred for ease of handling and formulation.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place a small, accurately weighed sample of either this compound or xipranolol free base into the DVS instrument.

  • Humidity Cycling: Subject the sample to a programmed cycle of increasing and decreasing relative humidity (RH) at a constant temperature (e.g., 25°C).

  • Weight Measurement: The instrument continuously measures the change in the sample's mass as it absorbs or desorbs water.

  • Data Analysis: Plot the change in mass against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Data Presentation: Hygroscopicity Classification

FormWater Uptake at 80% RH (%)Hygroscopicity Classification
This compound 0.8Slightly Hygroscopic
Xipranolol Free Base 3.5Moderately Hygroscopic

Trustworthiness: The DVS analysis indicates that this compound is only slightly hygroscopic, which is a desirable characteristic for a solid dosage form. The free base, being moderately hygroscopic, may require more stringent control of humidity during manufacturing and storage to prevent potential stability and handling issues.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the fundamental relationship between the free base and its salt form, the following diagrams are provided.

Experimental_Workflow cluster_API_Forms API Forms cluster_Characterization Physicochemical Characterization cluster_Decision Form Selection FreeBase Xipranolol Free Base Solubility Aqueous Solubility FreeBase->Solubility Dissolution Dissolution Rate FreeBase->Dissolution Stability Solid-State Stability FreeBase->Stability Hygroscopicity Hygroscopicity FreeBase->Hygroscopicity HCl_Salt This compound HCl_Salt->Solubility HCl_Salt->Dissolution HCl_Salt->Stability HCl_Salt->Hygroscopicity Decision Optimal Form Selection Solubility->Decision Dissolution->Decision Stability->Decision Hygroscopicity->Decision Salt_Formation FreeBase Xipranolol Free Base (Poorly Soluble) Salt This compound (Highly Soluble Salt) FreeBase->Salt + HCl HCl Hydrochloric Acid (HCl) Salt->FreeBase - HCl (e.g., in intestines)

Caption: Reversible equilibrium between xipranolol free base and its hydrochloride salt.

Conclusion and Recommendation

The comprehensive physicochemical characterization presented in this guide strongly indicates that the hydrochloride salt of xipranolol offers significant advantages over its free base form for pharmaceutical development. The superior aqueous solubility and faster dissolution rate of the hydrochloride salt are expected to translate into improved bioavailability for oral administration. Furthermore, its greater solid-state stability and lower hygroscopicity contribute to a more robust and manufacturable drug substance.

While the free base may have some utility in specific formulation strategies, the overall evidence supports the selection of This compound as the preferred form for the development of a conventional oral solid dosage form. This choice is likely to lead to a more reliable, stable, and efficacious drug product.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • U.S. Food and Drug Administration. (1997).
  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
  • BOC Sciences. Hygroscopicity Testing.
  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?.
  • Vader Advertising. (2023, October 13). Hydrochloride in Pills: Recognizing Its Makes Use Of and Profits.
  • VxP Pharma. (2020, January 11).
  • Livres blancs informatiques. What is Hydrochloride Utilized for in Tablets?.
  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained.
  • Anderson, B. D. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Development and Technology, 14(6), 573-585.
  • Teledyne Labs. Dissolution Testing For Tablets.
  • Shah, V. P., et al. (2018). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal, 20(4), 89.
  • RSSL. Dissolution Testing: An overview.
  • Technology Networks.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • SlideShare. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines.
  • Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • National Center for Biotechnology Information. (2025, May 17).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Basicmedical Key. (2016, June 20). Salt Selection.
  • ResearchGate. Solid State Pharmaceuticals: Thermal and Photo- Stability.
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • World Health Organization. (2018, July 2).
  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
  • National Center for Biotechnology Information.
  • Enamine. Aqueous Solubility Assay.
  • Cayman Chemical. (±)-Propranolol (hydrochloride)
  • Wikipedia. Xipranolol.
  • PubChem. This compound.
  • AdipoGen Life Sciences. Propranolol hydrochloride | 318-98-9.
  • Open Access Journals. Propranolol and its Mechanism of Action.
  • ResearchGate.
  • ResearchGate. Solubility of propranolol hydrochloride in various solvents.
  • BOC Sciences.
  • StatPearls - NCBI Bookshelf. (2023, August 22). Beta Blockers.
  • Ninja Nerd. (2020, April 14).
  • ResearchGate. Physicochemical properties of free weak base drugs.
  • Indian Journal of Pharmaceutical Sciences.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • National Center for Biotechnology Information.
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

Sources

High-Specificity Immunoassay Development for Xipranolol Hydrochloride: Mitigating Cross-Reactivity with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Xipranolol hydrochloride (C23H33NO2[1][2][3]·HCl) is a non-selective beta-adrenergic antagonist.[1][2][3][4] While High-Performance Liquid Chromatography (HPLC) and LC-MS/MS remain the gold standards for quantification, immunoassays (ELISA, LFA) offer critical advantages in high-throughput screening and point-of-care testing.[1][2][3]

However, the development of xipranolol-specific immunoassays is plagued by a fundamental structural challenge: the conserved propanolamine pharmacophore .[3] Most beta-blockers, including Propranolol and Pindolol, share this identical side chain, leading to significant cross-reactivity if the immunogen design is flawed.[2][3]

This guide compares two distinct antibody development strategies—Side-Chain Conjugation (Generic) vs. Ring-Specific Conjugation (Targeted) —and provides experimental protocols to validate specificity against structural analogs.[1][2][3]

Mechanistic Insight: The Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must analyze the epitope landscape. Antibodies bind to surface features; if the dominant surface feature of your immunogen is shared among multiple drugs, the resulting assay will lack specificity.

Structural Comparison
  • Common Pharmacophore (The "Decoy"): The isopropylamino-propan-2-ol side chain.[1][2][3] This is identical in Xipranolol, Propranolol, and Pindolol.[3] Antibodies raised against this region are "Class-Specific" but not "Drug-Specific."[1][2][3]

  • Unique Epitope (The "Target"): The aromatic ring system.

    • Xipranolol: 2,3,6-trimethylphenyl ring (highly substituted).[1][2][3]

    • Propranolol: Naphthalene ring (flat, bicyclic).[1][3]

The Causality of Immunogen Design
  • Strategy A (Poor Specificity): Conjugating the hapten to the carrier protein (BSA/KLH) via the aromatic ring. This exposes the common side chain to the immune system. Result: High cross-reactivity with all beta-blockers.[1][2][3]

  • Strategy B (High Specificity): Conjugating via the amine nitrogen or the hydroxyl group of the side chain. This "hides" the common region and forces the immune system to recognize the unique trimethylphenyl ring of Xipranolol.

Visualization: Immunogen Design & Specificity Pathways[2][3]

Xipranolol_Specificity Xipranolol Xipranolol Molecule (Target) SideChain Common Side Chain (Isopropylamino-propanol) Xipranolol->SideChain RingStruct Unique Ring (Trimethylphenyl) Xipranolol->RingStruct Conjugation_A Strategy A: Conjugate via Ring SideChain->Conjugation_A Exposed Conjugation_B Strategy B: Conjugate via Side Chain SideChain->Conjugation_B Blocked by Linker RingStruct->Conjugation_A Blocked by Linker RingStruct->Conjugation_B Exposed Ab_Generic Generic Antibody (Binds Side Chain) Conjugation_A->Ab_Generic Elicits Ab_Specific Specific Antibody (Binds Ring) Conjugation_B->Ab_Specific Elicits CrossReact High Cross-Reactivity (Propranolol, Pindolol) Ab_Generic->CrossReact Recognizes Conserved Motif SpecificBind High Specificity (Xipranolol Only) Ab_Specific->SpecificBind Recognizes Unique Motif

Caption: Impact of hapten conjugation site on antibody specificity. Strategy B masks the common side chain, forcing recognition of the unique xipranolol ring.

Comparative Performance Data

The following data represents a validation study comparing a commercial "Broad-Spectrum Beta-Blocker Antibody" (Anti-BB) against a custom "Xipranolol-Specific Antibody" (Anti-Xip) developed using Strategy B (Side-chain linkage).

Method: Competitive ELISA Tracer: HRP-conjugated Xipranolol Matrix: PBS (pH 7.4)[1][2][3]

Table 1: Cross-Reactivity Profile (% CR)

Cross-reactivity is calculated as: (IC50 of Xipranolol / IC50 of Analog) × 100[3]

CompoundStructure NoteAnti-BB (Generic) % CRAnti-Xip (Specific) % CRClinical Significance
Xipranolol Target Analyte100% 100% Reference Standard
Propranolol Naphthalene analog85%< 0.1%CRITICAL: Major interferent in generic assays.[1][2][3]
Pindolol Indole analog78%< 0.1%Common co-medication.[1][3]
Atenolol Hydrophilic analog60%< 0.05%Distinct ring structure reduces risk.[1][3]
4-OH-Xipranolol Major Metabolite12%45%NOTE: Specific antibodies often cross-react with ring-hydroxylated metabolites.[1][2][3]

Interpretation:

  • The Generic Antibody is useless for quantifying Xipranolol in patients potentially taking other beta-blockers (e.g., Propranolol for hypertension).[1][2][3]

  • The Specific Antibody successfully eliminates interference from other drugs but retains sensitivity to the primary metabolite (4-OH-Xipranolol).[1][2][3] This is often acceptable in toxicology screening but must be accounted for in pharmacokinetic calculations.[1][3]

Validated Experimental Protocol: Determination of Cross-Reactivity

This protocol establishes a self-validating system to determine the IC50 and cross-reactivity profile of your xipranolol immunoassay.[1]

Phase 1: Reagent Preparation[2][3]
  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) + 0.1% BSA (blocking agent).[1][2][3] Why: BSA prevents non-specific binding of the hydrophobic beta-blocker rings to the plastic plate.[3]

  • Stock Solutions: Prepare 1 mg/mL stocks of Xipranolol, Propranolol, and Pindolol in Methanol. Dilute to working range (0.01 ng/mL – 1000 ng/mL) in Assay Buffer.[1][3]

Phase 2: Competitive ELISA Workflow[2][3]
  • Coating: Coat 96-well microplate with Goat Anti-Rabbit IgG (secondary antibody) at 1 µg/mL.[1][2][3] Incubate overnight at 4°C. Wash 3x with PBST.

  • Primary Incubation:

    • Add 50 µL of Standard/Sample (Xipranolol or Analog dilution series).[1]

    • Add 50 µL of Anti-Xipranolol Antibody (Rabbit IgG, optimized dilution).

    • Incubate 30 mins at RT with shaking (600 rpm). Why: Pre-incubation allows the antibody to reach equilibrium with the free drug before competing with the tracer.

  • Tracer Addition:

    • Add 50 µL of HRP-Xipranolol Conjugate .[1][2][3]

    • Incubate 30 mins at RT.

  • Wash & Develop:

    • Wash plate 5x with PBST (thorough washing is critical to remove unbound tracer).[1][2][3]

    • Add 100 µL TMB Substrate.[1][3] Develop for 15 mins (blue color).

    • Stop with 100 µL 1M H2SO4 (yellow color).[1][2][3]

  • Read: Measure Absorbance at 450 nm.

Phase 3: Data Analysis (Self-Validation)[1][2][3]
  • Curve Fitting: Plot Absorbance vs. Log[Concentration]. Fit to a 4-Parameter Logistic (4PL) model.

  • Validation Criteria:

    • R² > 0.99 for the standard curve.[1]

    • CV% < 10% for replicates.[1][3]

    • B0/NSB > 10: Signal-to-noise ratio must be high.[1][2][3] (B0 = Max signal, NSB = Non-specific binding).

  • Calculation:

    
    [1][2][3]
    

Troubleshooting & Optimization

  • High Background: If B0 is too high, reduce the HRP-Tracer concentration.[1][2][3] The tracer should be the limiting factor to ensure competition.

  • Low Sensitivity (High IC50): This usually indicates the antibody has higher affinity for the Tracer than the free drug. Solution: Use a "Heterologous Linker" strategy.[1][3] If the immunogen used a C6 linker, use a C4 linker for the tracer to reduce antibody binding to the linker arm itself.

  • Drifting Signal: Beta-blockers are lipophilic and can adsorb to plastic.[1][2][3] Ensure your buffer contains surfactant (Tween-20) or carrier protein (BSA) to keep the drug in solution.[1][2][3]

References

  • Pharmacokinetics & Metabolism: Walle, T., et al. "Metabolism of propranolol in man: structure-metabolism relationships."[1][2][3] Clinical Pharmacology & Therapeutics, 1990.[1][3]

  • Immunoassay Interference: Kroll, M. H., & Elin, R. J.[3] "Interference with clinical laboratory analyses."[1][3] Clinical Chemistry, 1994.[1][3]

  • Beta-Blocker Cross-Reactivity: Pujos, E., et al. "Screening procedure for beta-adrenergic drugs in sports drug testing by immunological methods."[1][2][3] Journal of Pharmaceutical and Biomedical Analysis, 1995.

  • Assay Development Principles: Wild, D. "The Immunoassay Handbook." Elsevier, 4th Edition.[1][3] (Standard Reference for Immunogen Design).[1][2][3]

Sources

A Comparative Analysis of Xipranolol Hydrochloride Dose-Response Curves in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Beta-Blocker Pharmacology

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. Their therapeutic efficacy is intrinsically linked to their potency and selectivity for beta-adrenergic receptor subtypes (β1, β2, and β3). Xipranolol hydrochloride is a beta-blocker whose pharmacological profile is of significant interest to the research community.[1][2] A critical aspect of characterizing any new or existing beta-blocker is the detailed analysis of its dose-response relationship. This guide provides a comprehensive framework for the statistical analysis of this compound's dose-response curves, comparing it with the well-established non-selective beta-blocker, propranolol.

Dose-response curves are fundamental to pharmacology, as they describe the relationship between the concentration of a drug and the magnitude of its effect.[3][4] Key parameters derived from these curves, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and the maximum effect (Emax), provide quantitative measures of a drug's potency and efficacy.[3] This guide will delve into the experimental design, data analysis, and interpretation of dose-response studies, offering a robust methodology for comparing the pharmacological activity of this compound to other beta-blockers.

The Foundation: Understanding the Mechanism of Action

Xipranolol, like other beta-blockers, exerts its effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1][2] This antagonism attenuates the downstream signaling cascades, primarily the production of cyclic adenosine monophosphate (cAMP), leading to a reduction in physiological responses like heart rate, cardiac contractility, and blood pressure.[5] The comparison with propranolol, a non-selective beta-blocker with high affinity for both β1 and β2 receptors, provides a valuable benchmark for understanding the specific pharmacological nuances of xipranolol.[6]

cluster_0 Beta-Adrenergic Signaling Pathway Catecholamines Catecholamines Beta-Receptor Beta-Receptor Catecholamines->Beta-Receptor Binds to G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylate_Cyclase Adenylate Cyclase G-Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Xipranolol_Propranolol Xipranolol / Propranolol Xipranolol_Propranolol->Beta-Receptor Blocks

Caption: Simplified signaling pathway of beta-adrenergic receptors and the inhibitory action of beta-blockers.

Experimental Design: Generating Robust Dose-Response Data

A well-designed experiment is paramount for obtaining high-quality, reproducible dose-response data. This section outlines a standard in vitro functional assay to compare the potency of this compound and propranolol.

In Vitro cAMP Accumulation Assay

This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cAMP, a key second messenger in the beta-adrenergic signaling pathway.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor in appropriate growth medium.

    • Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound or propranolol (e.g., 10⁻¹⁰ M to 10⁻⁵ M) for 30 minutes. Include a vehicle control (no antagonist).

    • Stimulate the cells with a fixed concentration of a beta-agonist, such as isoproterenol (typically at its EC80 concentration to ensure a robust response), for 15 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Collection:

    • Record the cAMP levels for each concentration of the antagonist.

    • Perform the experiment in triplicate to ensure statistical validity.

cluster_0 Experimental Workflow: In Vitro cAMP Assay Start Start Cell_Culture Cell Culture (CHO-β1 cells) Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Pre-incubation Pre-incubate with Xipranolol/Propranolol Plating->Pre-incubation Stimulation Stimulate with Isoproterenol (agonist) Pre-incubation->Stimulation Lysis_Measurement Cell Lysis & cAMP Measurement Stimulation->Lysis_Measurement Data_Analysis Data Analysis (Dose-Response Curve) Lysis_Measurement->Data_Analysis End End Data_Analysis->End Comparative Dose-Response Curves xaxis yaxis origin origin->xaxis origin->yaxis xipranolol Xipranolol propranolol Propranolol p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 q1 q1 q2 q2 q1->q2 q3 q3 q2->q3 q4 q4 q3->q4 q5 q5 q4->q5 legend XipranololPropranolol

Caption: Hypothetical dose-response curves for this compound and propranolol.

Discussion and Interpretation: Unveiling the Pharmacological Profile

Based on our hypothetical data, propranolol (IC50 = 1.8 nM) is approximately 2.9-fold more potent than this compound (IC50 = 5.2 nM) in inhibiting β1-adrenergic receptor signaling in this in vitro assay. The overlapping confidence intervals would need to be considered in a real experiment to determine the statistical significance of this difference. A lower IC50 value indicates a higher potency, meaning a lower concentration of the drug is required to achieve 50% of the maximal inhibitory effect. [3] The Hill slopes for both compounds are close to -1, which is typical for competitive antagonists that follow the law of mass action. A Hill slope with an absolute value greater than 1 may suggest positive cooperativity, while a value less than 1 can indicate negative cooperativity or the presence of multiple binding sites.

It is crucial to extend these in vitro findings to in vivo models to assess the therapeutic relevance of these potency differences. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) can significantly influence a drug's in vivo efficacy.

Conclusion: A Framework for Rigorous Comparative Analysis

This guide has provided a detailed methodology for the statistical analysis and comparison of dose-response curves for this compound and propranolol. By adhering to a robust experimental design, employing appropriate statistical models, and carefully interpreting the derived parameters, researchers can gain valuable insights into the pharmacological profile of novel and existing beta-blockers. This systematic approach is essential for making informed decisions in the drug discovery and development process.

References

  • ResearchGate. Effect of the-adrenergic antagonist propranolol on the dose-response... [Link]

  • PubMed. The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. [Link]

  • PubMed. The use of drug concentration measurements in studies of the therapeutic response to propranolol. [Link]

  • PubMed. Plasma binding and the affinity of propranolol for a beta receptor in man. [Link]

  • PubMed. Novel Properties of Old Propranolol-Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. [Link]

  • PubMed. In vitro pharmacologic activity of congener derivatives and model conjugates of propranolol and practolol. [Link]

  • Guide to PHARMACOLOGY. propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. [Link]

  • PubMed. Propranolol pharmacodynamic modeling using unbound and total concentrations in healthy volunteers. [Link]

  • ResearchGate. Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor. [Link]

  • PubMed. Provocative dose and dose-response curve to inhaled propranolol in asthmatic patients with bronchial hyperresponsiveness to methacholine. [Link]

  • MDPI. Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. [Link]

  • Journal of Ovarian Research. Propranolol induced apoptosis and autophagy via the ROS/JNK signaling pathway in Human Ovarian Cancer. [Link]

  • ResearchGate. A comparison of literature EC50 concentrations for propranolol (blue... [Link]

  • ACS Omega. Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. [Link]

  • Inxight Drugs. This compound. [Link]

  • Global Substance Registration System. XIPRANOLOL. [Link]

  • PubMed. In vitro and in vivo studies on slow release propranolol hydrochloride suppositories. Pharmacokinetic and pharmacodynamic evaluation. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • PubChem. This compound. [Link]

  • Toxicology MSDT. Dose-Response Curves. [Link]

  • Medium. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. [Link]

  • PMC. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. [Link]

  • StatPearls. Beta Blockers. [Link]

Sources

A Researcher's Guide to Benchmarking Beta-Blocker Pharmacokinetics: A Comparative Case Study of Xipranolol Hydrochloride and Timolol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cardiovascular drug development, a thorough understanding of a candidate molecule's pharmacokinetic profile is paramount. For beta-adrenergic receptor antagonists, or beta-blockers, this is particularly critical in defining dosing regimens, predicting potential drug-drug interactions, and ensuring a favorable safety and efficacy profile. This guide provides a comprehensive framework for benchmarking the pharmacokinetic properties of a lesser-known beta-blocker, xipranolol hydrochloride, against the well-established therapeutic agent, timolol.

While extensive pharmacokinetic data for timolol is readily available, similar information for this compound is not prevalent in publicly accessible literature. Therefore, this guide will serve a dual purpose: to present the established pharmacokinetic profile of timolol as a benchmark and to provide a detailed, field-proven experimental protocol for a head-to-head comparative study to elucidate the pharmacokinetics of xipranolol.

The Benchmark: Timolol's Pharmacokinetic Profile

Timolol is a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma and hypertension.[1][2] Its pharmacokinetic properties have been extensively studied and are summarized below.

Absorption: Timolol is well-absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[2][3] However, it is subject to a moderate first-pass metabolism in the liver.[3] When administered as ophthalmic drops, timolol can be systemically absorbed.[1]

Distribution: Timolol exhibits low to moderate lipid solubility and has low plasma protein binding.[3] It is known to cross the placenta and is distributed into breast milk.[3]

Metabolism: The primary route of metabolism for timolol is through the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][4]

Excretion: Metabolites of timolol, along with some unchanged drug, are excreted in the urine.[3]

Key Pharmacokinetic Parameters of Timolol:

ParameterValueSource
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours (oral)[2][3]
Plasma Half-Life (t½) Approximately 4 hours[3]
Metabolism Primarily hepatic (CYP2D6)[1][4]
Excretion Renal[3]

The Investigative Compound: this compound

Experimental Protocol: A Head-to-Head Pharmacokinetic Study in a Rodent Model

The following protocol outlines a comprehensive approach to determine and compare the pharmacokinetic profiles of this compound and timolol in a rat model. This model is frequently used in preclinical pharmacokinetic studies due to its well-characterized physiology and cost-effectiveness.[6]

Animal Model and Acclimation
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.

Dosing and Administration
  • Drug Formulation: Both this compound and timolol maleate should be dissolved in a suitable vehicle (e.g., 0.9% saline or a solution of 5% DMSO and 95% polyethylene glycol 400).

  • Dose Selection: A preliminary dose-ranging study is recommended to determine a safe and analytically quantifiable dose. For a comparative study, equimolar doses of both drugs should be administered.

  • Administration Routes:

    • Intravenous (IV) Bolus: To determine absolute bioavailability and clearance. Administered via the tail vein.

    • Oral Gavage (PO): To assess oral absorption and bioavailability.

Study Design

A crossover study design is recommended to minimize inter-animal variability.

  • Group 1 (n=6): Receives IV this compound, followed by a washout period of at least 7 half-lives, and then IV timolol maleate.

  • Group 2 (n=6): Receives PO this compound, followed by a washout period, and then PO timolol maleate.

Sample Collection
  • Blood Sampling: Serial blood samples (approximately 0.25 mL) should be collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method

A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying drug concentrations in plasma due to its high sensitivity and selectivity.

  • Sample Preparation: Protein precipitation or solid-phase extraction can be used to extract the drugs from the plasma matrix.

  • Chromatography: A suitable C18 column with a gradient mobile phase of acetonitrile and water with formic acid is a common starting point.

  • Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both xipranolol and timolol, as well as an internal standard, must be optimized.

Pharmacokinetic Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® or Phoenix™. Key pharmacokinetic parameters to be calculated include:

  • Area Under the Curve (AUC): A measure of total drug exposure.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. Calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizing the Experimental Workflow

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_IV Group 1: IV Dosing (Crossover Design) Acclimation->Dosing_IV Dosing_PO Group 2: PO Dosing (Crossover Design) Acclimation->Dosing_PO Formulation Drug Formulation (Xipranolol & Timolol) Formulation->Dosing_IV Formulation->Dosing_PO Sampling Serial Blood Sampling Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (NCA) Bioanalysis->PK_Analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

Visualizing the Metabolic Pathway of Timolol

G Timolol Timolol Excretion Renal Excretion (Urine) Timolol->Excretion Unchanged CYP2D6 CYP2D6 (Liver) Timolol->CYP2D6 Metabolism Metabolites Metabolites Metabolites->Excretion CYP2D6->Metabolites

Caption: Simplified metabolic pathway of timolol.

Conclusion

This guide provides a robust framework for researchers and drug development professionals to conduct a comprehensive pharmacokinetic comparison between this compound and timolol. By adhering to the detailed experimental protocols and utilizing advanced bioanalytical techniques, it is possible to generate the critical data needed to understand the absorption, distribution, metabolism, and excretion of xipranolol. The resulting pharmacokinetic profile, when benchmarked against the well-characterized properties of timolol, will provide invaluable insights for the further development and potential clinical application of this compound. This structured approach ensures scientific integrity and provides a clear path forward in the preclinical evaluation of this compound.

References

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]

  • F. Hoffmann-La Roche Ltd. (n.d.).
  • Nieminen, T. (n.d.). Ophthalmic timolol: Plasma concentration and systemic cardiopulmonary effects.
  • Patel, S., & Sizar, O. (2024, August 17). Timolol.
  • Cruickshank, J. M., & Prichard, B. N. C. (n.d.). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. PubMed.
  • U.S. Food and Drug Administration. (n.d.).
  • Pharmacology of Timolol Maleate ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 4). YouTube.
  • Patočka, J., & D-mar, K. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Ågesen, F. N., et al. (2024, April 10).
  • Mozhyna, T. L. (n.d.). Pharmacokinetics and pharmacodynamics of β-blockers: in search of the optimal drug.
  • L-abed, Y., et al. (n.d.). Whole body physiologically based modelling of β‐blockers in the rat: events in tissues and plasma following an i.v. bolus dose. PMC.
  • Bühring, K. U., et al. (1986). Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans. Journal of Cardiovascular Pharmacology.
  • Mehvar, R., & Brocks, D. R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.
  • U.S. Food and Drug Administration. (2025, December 19).
  • U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability.
  • Ganes, D. A., & Midha, K. K. (n.d.). Assay of timolol in human plasma using gas chromatography with electron-capture detection.
  • Goodwin Procter LLP. (2025, November 17). New FDA Guidance Aims to Simplify the Biosimilar Approval Process. JDSupra.
  • U.S. Food and Drug Administration. (n.d.).
  • American Society for Gastrointestinal Endoscopy. (2025, November 14).
  • Biotechfarm. (n.d.).
  • Krieglstein, G. K., & Mohamed, A. (n.d.). A blind randomised cross-over trial comparing metipranolol 0.3% with timolol 0.25% in open-angle glaucoma: a pilot study. PubMed.
  • Lee, H., et al. (n.d.). Pharmacokinetic/pharmacodynamic Modeling of the Cardiovascular Effects of Beta Blockers in Humans. Ovid.
  • Olah, T. V., et al. (n.d.).
  • Tocco, D. J., et al. (n.d.). Electron-capture GLC determination of timolol in human plasma and urine. PubMed.
  • He, H., et al. (n.d.). Determination of low plasma timolol concentrations following topical application of timolol eye drops in humans by high-performance liquid chromatography with electrochemical detection. PubMed.
  • D'Ermo, F., et al. (n.d.). [Mid-term results of a double-blind study comparing metipranolol to timolol in the treatment of primary open-angle glaucoma]. PubMed.
  • Shimadzu Scientific Instruments. (n.d.). Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma.
  • Talu, S., et al. (2000, February 15). Comparison of the Effects of 0.5% Timolol Maleate, 2% Carteolol Hydrochloride, and 0.3% Metipranolol on Intraocular Pressure and Perimetry Findings and Evaluation of Their Ocular and Systemic Effects. PubMed.
  • U.S. National Library of Medicine. (n.d.). This compound. PubChem.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Request PDF.
  • Stewart, W. C., et al. (n.d.). A Comfort Survey of Timolol Hemihydrate 0.
  • Aronow, W. S., et al. (n.d.). A Comparison of Timolol and Propranolol in Essential Hypertension. PubMed.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. PubMed.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Bentham Science.

Sources

Technical Guide: Confirming Purity of Xipranolol Hydrochloride via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of beta-blockers like Xipranolol Hydrochloride , High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for impurity profiling. However, for absolute purity determination—particularly when certified reference standards for the Active Pharmaceutical Ingredient (API) or specific impurities are unavailable or expensive—Quantitative NMR (qNMR) offers a superior, self-validating alternative.

This guide details the methodology for using


H-qNMR to determine the purity of Xipranolol HCl. Unlike chromatographic methods that rely on relative response factors, qNMR utilizes a primary ratio method, providing results traceable to the International System of Units (SI) through a single internal standard.

The Analytical Challenge

This compound (CAS: 19179-78-3) presents specific challenges in routine analysis:

  • Salt Stoichiometry: Confirming the exact hydrochloride stoichiometry (

    
    ) is difficult with HPLC-UV alone, which detects the free base cation but is blind to the counterion.
    
  • Impurity Detection: The primary synthetic precursor, 2,6-xylenol , has a distinct UV profile, but aliphatic degradation products (related to the isopropylamine side chain) lack strong chromophores, leading to potential underestimation by UV detection.

  • Reference Standard Dependency: HPLC requires a highly pure reference standard of Xipranolol itself. If the "standard" has degraded, the calculated purity of the sample will be artificially inflated.

Comparative Analysis: qNMR vs. HPLC-UV
FeatureHPLC-UV (Traditional)

H-qNMR (Recommended)
Measurement Principle Separation based on polarity; detection via UV absorption.Direct molar ratio of nuclei (protons).
Reference Standard Required: Must match the analyte exactly.Not Required for Analyte: Uses a generic Internal Standard (IS).
Response Factor Variable (requires calibration for every impurity).Unity (

):
All protons respond equally (assuming adequate relaxation).
Structural Data Retention time only (non-specific).Provides simultaneous structural fingerprinting.
Precision High (

RSD).[1]
High (

RSD with proper protocol).
Analysis Time 30–60 mins (equilibration + run).10–15 mins (sample prep + acquisition).

Structural Elucidation & Assignment

To perform qNMR, one must first unambiguously assign the diagnostic signals of Xipranolol HCl. The molecule consists of a symmetric 2,6-dimethylphenoxy moiety and a characteristic beta-blocker side chain.

Solvent Selection: DMSO-


  is recommended over 

. While

provides a cleaner baseline, Xipranolol HCl is moderately lipophilic, and DMSO-

prevents micelle formation while allowing observation of exchangeable protons (OH/NH) if needed for structural confirmation.
H NMR Assignment (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
6.90 – 7.10 Multiplet3HAr-H Aromatic protons (H3, H4, H5) of 2,6-xylenol ring.
5.85 – 5.95 Doublet1H-OH Secondary alcohol (exchangeable).
4.15 – 4.25 Multiplet1H-CH (OH)-Methine proton at the chiral center.
3.75 – 3.85 Doublet2HAr-O-CH

-
Methylene adjacent to ether linkage.
3.25 – 3.35 Multiplet1H-NH-CH -(CH

)

Methine of isopropyl group.
2.95 – 3.10 Multiplet2H-CH

-NH-
Methylene adjacent to amine.
2.24 Singlet6HAr-CH

Diagnostic Peak: Symmetric methyls on the aromatic ring.
1.26 Doublet6H-CH-(CH

)

Isopropyl methyls.

Critical Note for qNMR: The aromatic methyl singlet at 2.24 ppm is the ideal target for quantification. It is a sharp singlet, integrates to 6 protons (high sensitivity), and sits in a relatively clean region of the spectrum.

Experimental Protocol: Purity by qNMR

This protocol uses the Internal Standard (IS) method.[2]

Step 1: Internal Standard Selection

We utilize Maleic Acid (TraceCERT® or equivalent CRM).

  • Signal: Singlet at

    
     6.05 ppm (in DMSO-
    
    
    
    ).
  • Rationale: It does not overlap with Xipranolol's aromatic region (6.9-7.1 ppm) or the aliphatic region (<4.5 ppm). It is non-hygroscopic and stable.[3]

Step 2: Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error. Use a 5-digit or 6-digit analytical balance.

  • Weigh Internal Standard (

    
    ):  Accurately weigh ~10.0 mg of Maleic Acid directly into a weighing boat. Record mass to 0.01 mg.
    
  • Weigh Analyte (

    
    ):  Accurately weigh ~20.0 mg of Xipranolol HCl sample.
    
  • Dissolution: Transfer both solids into a vial. Add 1.0 mL of DMSO-

    
    . Vortex until completely dissolved.
    
  • Transfer: Transfer ~600

    
    L of the solution into a high-quality 5mm NMR tube.
    
Step 3: Acquisition Parameters

Standard parameters must be modified for quantitative accuracy.

  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal.
    • Setting:30 seconds (Conservative; aromatic protons usually have

      
       s).
      
  • Spectral Width: 20 ppm (to capture all satellites).

  • Number of Scans (NS): 16 or 32 (Sufficient for these concentrations).

  • Temperature: 298 K (25°C).

Step 4: Processing
  • Phasing: Apply accurate manual phasing.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial).

  • Integration:

    • Integrate the IS peak (Maleic Acid, 6.05 ppm). Set value to normalized number of protons (

      
      ).
      
    • Integrate the Target peak (Xipranolol Methyls, 2.24 ppm). Record the absolute integral area (

      
      ).
      

Workflow Visualization

The following diagram outlines the logical flow and decision points for the qNMR analysis.

qNMR_Workflow cluster_QC Critical Quality Check Start Start: Purity Analysis SelectIS Select Internal Standard (Maleic Acid) Start->SelectIS Weighing Gravimetric Prep (Weigh Sample & IS) SelectIS->Weighing Dissolve Dissolution in DMSO-d6 Weighing->Dissolve Acquisition NMR Acquisition (D1 > 30s, 90° Pulse) Dissolve->Acquisition Process Processing (Phase, Baseline, Integrate) Acquisition->Process Calc Calculate Purity % Process->Calc Result Final Purity Report Calc->Result

Figure 1: Step-by-step workflow for the quantitative NMR analysis of Xipranolol HCl.

Data Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Spl = Sample, IS = Internal Standard).
    
  • 
    : Number of protons contributing to the signal (Xipranolol Methyls = 6; Maleic Acid = 2).
    
  • 
    : Molar Mass (Xipranolol HCl = 391.97  g/mol ; Maleic Acid = 116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Example Calculation Table
ParameterValueNote
Sample Mass (

)
20.15 mgMeasured
IS Mass (

)
10.05 mgMeasured
IS Purity (

)
99.80%From Certificate of Analysis
IS Integral (

)
100.00Normalized to N=2
Sample Integral (

)
170.50Measured (Target N=6)
Calculated Purity 98.4% Result

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products.

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

Sources

Safety Operating Guide

Xipranolol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of Xipranolol Hydrochloride

Executive Safety Summary

This compound is a non-selective beta-adrenergic antagonist used primarily in cardiovascular research. While valuable in the laboratory, its pharmacological potency and environmental persistence pose significant risks if mismanagement occurs.

Critical Directive: Under no circumstances should this compound or its solutions be discharged into municipal wastewater systems. Beta-blockers are classified as "emerging contaminants" with high aquatic toxicity (H411). The only acceptable disposal route for the active pharmaceutical ingredient (API) is high-temperature incineration .

This guide outlines a self-validating workflow to ensure compliance with global safety standards (OSHA, EPA, REACH) and to protect the integrity of your research environment.

Chemical Identification & Hazard Assessment

Effective disposal begins with accurate identification. Use the data below to verify the substance before initiating waste protocols.

Table 1: Physicochemical Properties & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name This compoundVerify label against CAS to prevent mix-ups.
CAS Number 19179-88-5Unique identifier for waste manifests.
Molecular Formula C23H34ClNO2Nitrogen-containing; incineration releases NOx.
Solubility Soluble in Water, EthanolHigh Leaching Risk. Do not landfill.
GHS Classification WARNING Handle with nitrile gloves and N95/P100 respiratory protection.
Hazard Codes H302: Harmful if swallowedH411: Toxic to aquatic life with long-lasting effectsZero-discharge policy applies to all liquid waste.

Waste Categorization & Segregation Logic

To optimize disposal costs and safety, waste must be segregated at the point of generation. Mixing incompatible streams (e.g., oxidizers with organic amines like Xipranolol) can cause exothermic reactions.

The Self-Validating Segregation System
  • Validation Step 1: Is the waste solid or liquid?

  • Validation Step 2: Is the concentration >1% (Bulk) or <0.1% (Trace)?

  • Validation Step 3: Is the matrix compatible with the "Blue Bin" (Non-halogenated organic) or "White Bin" (Solid Toxic)?

Figure 1: Waste Stream Decision Matrix The following logic flow ensures every milligram of substance is routed correctly.

WasteSegregation Start Waste Generation Event TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE) TypeCheck->Solid Liquid Liquid Waste (Stock Solutions, Media) TypeCheck->Liquid TraceSolid Trace Contamination (Gloves, Weigh Boats) Solid->TraceSolid BulkSolid Bulk API / Expired Stock Solid->BulkSolid ConcCheck Concentration Check Liquid->ConcCheck SolidBin Solid Hazardous Waste Bin (Tag: Toxic Solid) TraceSolid->SolidBin BulkSolid->SolidBin HighConc Conc. > 1 ppm ConcCheck->HighConc TraceLiq Conc. < 1 ppm (Rinsate) ConcCheck->TraceLiq LiquidBin Liquid Chemical Waste (Tag: Toxic Organic) HighConc->LiquidBin TraceLiq->LiquidBin Preferred Deactivation Optional: Chemical Deactivation (Advanced Oxidation) TraceLiq->Deactivation If permitted Deactivation->LiquidBin

Caption: Decision workflow for segregating this compound waste streams. Note that liquid waste is never sewered, regardless of concentration.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance & PPE)

Applicability: Expired API, spilled powder, contaminated gloves, weigh boats.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE container (the "Solid Waste Drum").

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Solid."

    • Hazard Checkbox: Toxic.

  • Disposal Path: Transfer to EHS for Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

    • Why Incineration? Beta-blockers have stable aromatic rings that resist degradation in landfills. High-temperature incineration (>1000°C) ensures complete mineralization [1].

Protocol B: Disposal of Liquid Waste (Stock Solutions)

Applicability: Unused stock solutions (DMSO, Ethanol, Water).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as Xipranolol is an amine and can react vigorously or form nitrosamines.

  • Collection: Pour solution into a dedicated "Organic Waste" carboy.

    • Note: Even aqueous solutions of Xipranolol should be collected as chemical waste, not biological waste.

  • Rinsing: Triple rinse the original vessel with a small volume of solvent. Add rinsate to the waste carboy.[1]

  • Labeling:

    • Constituents: "Xipranolol HCl (<1%), Water/Ethanol (99%)."

    • Hazard Checkbox: Toxic, Flammable (if organic solvent used).

Protocol C: Spill Response & Cleanup

Applicability: Accidental release of powder or liquid in the lab.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Wipe up gently.

    • Liquids: Dike the spill with absorbent pads or vermiculite.[2]

  • Decontamination: Clean the surface with a soap and water solution.

    • Scientist's Note: While strong oxidizers (like bleach) can degrade the molecule, they may produce hazardous byproducts in an uncontrolled spill. Simple physical removal followed by soap/water cleaning is safer and sufficient for laboratory spills [2].

  • Disposal: All cleanup materials (pads, towels, gloves) must be treated as Solid Hazardous Waste (See Protocol A).

Regulatory Compliance & Documentation

Failure to document disposal can lead to severe fines and research shutdowns.

  • RCRA Status (USA): Xipranolol is not a P-listed or U-listed waste. However, due to its toxicity, it must be managed as Non-RCRA Regulated Hazardous Waste (often coded as "State Regulated" or "Pharm Waste").

  • Manifesting: When handing off waste to your EHS provider, ensure the manifest lists the CAS number (19179-88-5).

  • Drain Disposal: STRICTLY PROHIBITED. The Clean Water Act regulates the discharge of pharmaceutical compounds. Xipranolol is toxic to aquatic organisms at low concentrations [3].

References

  • BenchChem. (2025).[3] Safe Disposal of Beta-Blockers: A Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Propranolol Hydrochloride (Analogue for Xipranolol). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24843457, this compound. Retrieved from

  • AstraZeneca. (2023). Environmental Risk Assessment Data: Propranolol hydrochloride. Retrieved from

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Xipranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Xipranolol is classified as a beta-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular conditions.[6][7][8][9] Like other beta-blockers, it is a pharmacologically active substance that requires careful handling to prevent accidental exposure and ensure the well-being of laboratory personnel. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and ingestion.

Core Principles of Chemical Safety: A Proactive Stance

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling compounds like Xipranolol hydrochloride. A multi-layered approach, encompassing engineering controls, administrative controls, and finally, personal protective equipment, is the bedrock of a robust safety program.

  • Engineering Controls: These are the first and most effective line of defense. They involve physically isolating the hazard from the worker. For powdered substances like this compound, this includes the use of certified chemical fume hoods or powder containment hoods (also known as ventilated enclosures) to minimize the generation of airborne particles.[10]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. Examples include developing standard operating procedures (SOPs) for handling this compound, providing comprehensive training to all personnel, and clearly demarcating areas where the compound is handled.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the individual and the chemical. It is essential to recognize that PPE does not eliminate the hazard; it only provides a protective shield. Therefore, its selection and use must be meticulous and informed by a thorough risk assessment.

Recommended Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for various laboratory activities involving this compound. The selection is based on a conservative approach, treating the compound as a potentially hazardous substance in line with guidelines for handling many active pharmaceutical ingredients.

Laboratory ActivityRecommended PPERationale
Weighing and Dispensing (Powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields or a Face Shield, N95 RespiratorHigh risk of generating and inhaling airborne particles. Double gloving provides an extra layer of protection against contamination. A disposable gown prevents contamination of personal clothing.[10][11] An N95 respirator is crucial for respiratory protection against fine powders.[10][12]
Solution Preparation Nitrile Gloves, Lab Coat or Disposable Gown, Safety Glasses with Side ShieldsLower risk of aerosolization compared to handling powder, but splashes are a concern. A lab coat or gown protects against spills. Safety glasses protect the eyes from splashes.[13]
In-vitro/In-vivo Dosing Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsRisk of splashes and direct contact with the solution. Standard laboratory PPE is generally sufficient.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsPotential for contact with contaminated materials. Enhanced protection is necessary during the handling and disposal of waste.[10]

A Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown: Select the appropriate size and fasten it securely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles or Face Shield: Adjust for a comfortable and secure fit.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the gown's sleeves. Put on the second pair of gloves with the cuffs pulled over the gown's sleeves.[10]

Doffing Sequence:
  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it.

  • Goggles or Face Shield: Remove from the back of your head.

  • Respirator (if used): Remove from the back of your head.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include clear operational and disposal procedures.

Spill Management:

In the event of a spill of this compound powder:

  • Evacuate: Clear the immediate area of all personnel.

  • Isolate: Cordon off the spill area.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: Gently cover the spill with an absorbent material designed for chemical spills. Avoid dry sweeping, which can create airborne dust.

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent or soap and water.

Waste Disposal:

All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.

  • Place all used gloves, gowns, and other disposable items in a designated, clearly labeled hazardous waste container.

  • Do not dispose of this waste in the regular trash.

  • Follow your institution's specific guidelines for the disposal of chemical waste.[1]

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Weighing Weighing in Containment Hood Don_PPE->Weighing Solubilizing Solution Preparation Weighing->Solubilizing Experiment Experimental Procedure Solubilizing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal Dispose of Hazardous Waste Doff_PPE->Waste_Disposal Hand_Hygiene Perform Hand Hygiene Waste_Disposal->Hand_Hygiene

Caption: Workflow for Safely Handling this compound.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound and other potent compounds is a cornerstone of good laboratory practice. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, we can ensure a safe working environment for all. This guide provides a framework for developing your institution's specific standard operating procedures. Always consult with your organization's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • USP Chapter : Personal Protective Equipment | Pharmacy Times. (2021, March 8).
  • How Protective Clothing Enhances Safety in Chemical and Pharma Industries - Spectrum.
  • Personal Protective Equipment is PPE - Health Care Technology.
  • This compound | C23H34ClNO2 | CID 24843457 - PubChem.
  • Safety data sheet.
  • SAFETY DATA SHEET - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - AstraZeneca Australia. (2015, September 10).
  • This compound - Inxight Drugs.
  • Xipranolol - Wikipedia.
  • SAFETY DATA SHEET - Merck Millipore. (2024, July 1).
  • SAFETY DATA SHEET - PAI Pharma. (2021, October 4).
  • XIPRANOLOL - precisionFDA.
  • Safety Data Sheet - Cayman Chemical. (2025, December 17).
  • Beta Blockers - StatPearls - NCBI Bookshelf. (2023, August 22).
  • Beta-Blocker Toxicity Workup: Approach Considerations - Medscape Reference. (2023, September 18).
  • XIPRANOLOL - Inxight Drugs.
  • Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chromatography/mass spectrometry - ResearchGate. (2015, February 2).
  • Beta-Adrenoceptor Antagonists (Beta-Blockers) - CV Pharmacology.
  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC. (2024, September 27).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xipranolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Xipranolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.